molecular formula C23H31ClN4O3 B1166048 Veltec CAS No. 103599-90-2

Veltec

Cat. No.: B1166048
CAS No.: 103599-90-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Veltec reagent is a high-purity chemical compound specifically designed and quality-controlled for in vitro research applications. It is intended for use by qualified laboratory personnel in controlled settings for fundamental scientific investigations, including pharmaceutical research for the discovery of new drug compounds and diagnostics research for the development of novel assay tools. As a Research Use Only (RUO) product, this reagent is tailored for laboratory research and is not intended for use in diagnostic, therapeutic, or clinical procedures with human patients. The product is supplied with a detailed certificate of analysis to ensure batch-to-batch consistency and reliability for your experimental workflows. Researchers are advised to consult the product manual for specific handling, storage, and safety protocols.

Properties

CAS No.

103599-90-2

Molecular Formula

C23H31ClN4O3

Synonyms

Veltec

Origin of Product

United States

Foundational & Exploratory

The Principle of Kjeldahl Nitrogen Determination: A Technical Guide Using Velp Distillation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kjeldahl method, a cornerstone of analytical chemistry for over a century, remains the gold standard for determining nitrogen and protein content in a vast array of samples.[1][2][3][4] Developed in 1883 by Johan Kjeldahl, this method's enduring relevance is a testament to its accuracy and reproducibility.[1][4] Modern instrumentation, such as the automated distillation and titration systems from VELP Scientifica, has significantly enhanced the efficiency, safety, and precision of this classical technique.[5][6] This technical guide provides an in-depth exploration of the core principles of Kjeldahl nitrogen determination, with a specific focus on the application of Velp's advanced distillation units.

Core Principle: Conversion, Separation, and Quantification

The Kjeldahl method is a three-stage process that quantifies total nitrogen, which is then used to calculate the protein content of a sample.[1][4][7] The fundamental principle involves:

  • Digestion: The decomposition of the organic sample using concentrated sulfuric acid to convert all organic nitrogen into ammonium sulfate.[1][3][4][7]

  • Distillation: The liberation of ammonia from the digested sample by adding a strong base, followed by steam distillation to separate the ammonia gas.[1][3][4][7]

  • Titration: The quantification of the distilled ammonia, which is captured in an acidic solution, to determine the amount of nitrogen in the original sample.[1][3][4][7]

Velp distillation units are instrumental in automating and optimizing the distillation and, in advanced models like the UDK 159, the titration stages, ensuring high throughput and result reliability.[5][6][8]

I. The Chemistry of Kjeldahl Nitrogen Determination

The Kjeldahl method is underpinned by a series of well-defined chemical reactions. The following diagram illustrates the chemical transformations that occur at each stage of the process.

G cluster_0 Digestion Stage cluster_1 Distillation Stage (in Velp Distiller) cluster_2 Titration Stage a Sample + H₂SO₄ (conc.) + Catalyst (e.g., CuSO₄, K₂SO₄) b (NH₄)₂SO₄ (Ammonium Sulfate) a->b Heat (approx. 420°C) c (NH₄)₂SO₄ + 2NaOH (Sodium Hydroxide) d 2NH₃ (Ammonia Gas) + Na₂SO₄ + 2H₂O c->d Steam Distillation e NH₃ + H₃BO₃ (Boric Acid) f NH₄⁺ + H₂BO₃⁻ (Ammonium Borate Complex) e->f Ammonia Trapping g 2(NH₄⁺H₂BO₃⁻) + H₂SO₄ (Sulfuric Acid Titrant) h (NH₄)₂SO₄ + 2H₃BO₃ g->h Titration Reaction

Caption: Chemical signaling pathway of Kjeldahl nitrogen determination.

II. Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for determining nitrogen content in a food matrix, such as animal feed, using a Velp UDK 159 automated distillation and titration system.

A. Digestion Stage
  • Sample Preparation: Homogenize the solid sample to a particle size of less than 1 mm.

  • Weighing: Accurately weigh approximately 0.5-1.0 g of the prepared sample into a Kjeldahl digestion tube.[9]

  • Reagent Addition:

    • Add two Kjeldahl catalyst tablets (e.g., a mixture of potassium sulfate and copper sulfate).[3]

    • Carefully add 12-20 ml of concentrated sulfuric acid (98%).[10][11]

  • Digestion:

    • Place the digestion tubes in a Velp DKL series digester.

    • Set the digestion temperature to 420°C and the digestion time to 60 minutes.[9]

    • The digestion is complete when the solution becomes clear.

  • Cooling: Allow the digestion tubes to cool to approximately 50-60°C before transferring to the distillation unit.[9]

B. Distillation and Titration Stage (using Velp UDK 159)
  • Instrument Preparation:

    • Ensure the reagent tanks (deionized water, sodium hydroxide, boric acid, and titrant) are sufficiently filled.

    • Perform an automatic check-up and a wash-down cycle as prompted by the instrument's software.[9]

  • Sample Loading:

    • Place the cooled digestion tube into the Velp UDK 159 distiller.

  • Method Selection:

    • Select the pre-defined method for the sample type or create a new method with the parameters specified in the tables below.

  • Automated Analysis:

    • Initiate the analysis. The Velp UDK 159 will automatically perform the following steps:[5][6]

      • Dilution of the digested sample with deionized water.

      • Addition of sodium hydroxide to liberate ammonia.

      • Steam distillation of the ammonia.

      • Collection of the distilled ammonia in a boric acid receiving solution containing an indicator.[11][12]

      • Colorimetric titration of the captured ammonia with a standardized acid solution.[6][13]

      • Automatic calculation of the nitrogen and protein content.

  • Data Recording: The results are displayed on the screen and can be exported for further analysis.[5]

III. Data Presentation: Key Experimental Parameters

The following tables summarize the critical quantitative data for the Kjeldahl nitrogen determination process.

Table 1: Sample and Reagent Quantities

ParameterValueReference
Sample Weight (Solid)0.5 - 1.0 g[9]
Concentrated Sulfuric Acid (98%)12 - 20 ml[10][11]
Catalyst Tablets (K₂SO₄ & CuSO₄)2 tablets[3]
Deionized Water (for dilution)50 ml[9]
Sodium Hydroxide (32%)50 ml[9]
Boric Acid (4% with indicator)30 ml[9]
Titrant (e.g., 0.2N HCl)As required[9]

Table 2: Instrumental Parameters for Velp Systems

ParameterValueReference
Digestion (Velp DKL 20)
Digestion Temperature420 °C[9]
Digestion Time60 minutes[9]
Distillation (Velp UDK 159)
Steam Generation Output10 - 100% (adjustable)[6]
Distillation TimeApprox. 4 minutes per sample[9]
Titration (Velp UDK 159)
Titrator TypeIntegrated Colorimetric[5][13]
Limit of Detection (LOD)0.015 mg N[6]
Limit of Quantification (LOQ)0.04 mg N[6]

Table 3: Protein Conversion Factors (N Factors)

Sample TypeConversion FactorReference
Meat, Eggs, Corn6.25[14][15]
Dairy Products6.38[1][14][15]
Wheat Flour5.70[14][15]
Most Grains5.83[14]
Peanuts5.46[14][15]

IV. Velp Distiller Technology: The Core of Automation

Velp distillation units incorporate several patented technologies that enhance the efficiency, safety, and accuracy of the Kjeldahl process. The following diagram illustrates the logical workflow within a Velp distiller.

G cluster_0 Velp Distiller Workflow start Start Analysis reagent_add Automated Reagent Addition (H₂O, NaOH) start->reagent_add steam_gen Patented Steam Generator (Pressureless) reagent_add->steam_gen distill Steam Distillation steam_gen->distill splash_head Technopolymer Splash Head distill->splash_head condenser Patented Titanium Condenser splash_head->condenser collection Ammonia Collection in Boric Acid condenser->collection titration Integrated Colorimetric Titration collection->titration results Result Calculation (%N, %Protein) titration->results end End results->end

Caption: Logical workflow of a Velp automated Kjeldahl distiller.

Key technological features of Velp distillers include:

  • Patented Steam Generator: This feature ensures rapid and safe steam production without internal pressure, enhancing operational safety.[6][16]

  • Patented Titanium Condenser: Offers superior thermal exchange efficiency, significantly reducing water consumption while ensuring the distillate temperature remains below the critical threshold of 35°C to prevent ammonia loss.[6][8][17]

  • Technopolymer Splash Head: Provides high chemical resistance and durability, minimizing maintenance and the risk of breakage.[6][16]

  • Automated Reagent Dosing: High-precision pumps ensure accurate and repeatable addition of water, sodium hydroxide, and boric acid, reducing human error.[16]

  • Integrated Colorimetric Titrator: In models like the UDK 159, the AOAC-recommended integrated titrator provides a maintenance-free and calibration-free solution for accurate ammonia quantification.[5][6][13]

V. Conclusion

The Kjeldahl method, when coupled with the advanced automation of Velp distillation systems, provides researchers, scientists, and drug development professionals with a powerful tool for accurate and efficient nitrogen and protein determination. The principles of digestion, distillation, and titration are executed with high precision and safety, ensuring reliable data for quality control, nutritional analysis, and regulatory compliance. The technological innovations in Velp distillers, such as the patented steam generator and titanium condenser, further enhance the robustness and cost-effectiveness of this essential analytical technique.

References

An In-Depth Technical Guide to Solvent Extraction for Food Analysis Using Velp Solvent Extractors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solvent extraction principles and detailed methodologies for food analysis utilizing Velp solvent extractors. It is designed to equip researchers and laboratory professionals with the necessary knowledge to perform accurate and efficient fat determination in various food matrices.

Introduction to Solvent Extraction in Food Analysis

Solvent extraction is a fundamental and widely adopted technique for the determination of fat content in food and feed.[1] The process involves the separation of soluble components, primarily lipids, from a solid or semi-solid sample matrix using a suitable organic solvent.[2] The accuracy of fat analysis is crucial for nutritional labeling, quality control, and ensuring compliance with regulatory standards.[1]

A key distinction in fat analysis is between crude fat and total fat . Crude fat refers to the mixture of fat-soluble substances extracted directly from a sample, also known as free lipid content.[1] Total fat, on the other hand, encompasses all lipids, including those chemically or physically bound to the food matrix.[1] Determining total fat often necessitates a preliminary hydrolysis step to break these bonds and liberate the fats for extraction.[1]

Principles of Velp Solvent Extractors: The Randall Method

Velp solvent extractors employ the Randall technique, a significant advancement over the traditional Soxhlet method.[3][4] The Randall method, also known as hot solvent extraction, accelerates the extraction process by immersing the sample directly in the boiling solvent.[2] This approach is up to five times faster than the conventional Soxhlet method, which uses condensed, cool solvent.[3][5]

The core principle of the Randall method involves a multi-stage process:

  • Immersion: The sample, contained within a thimble, is immersed in the boiling solvent for rapid and efficient solubilization of fats.[2][6]

  • Washing: The solvent level is lowered, and the sample is then washed with condensed, hot solvent to ensure complete extraction.[2][6]

  • Solvent Recovery: A high percentage of the solvent is recovered through condensation and collected for reuse, minimizing operational costs and environmental impact.[2][5][7] Velp systems can recover over 90% of the solvent used.[5][7]

Velp Solvent Extractor Models: SER 148 and SER 158

Velp offers both semi-automatic (SER 148 series) and fully automatic (SER 158 series) solvent extractors.[3]

  • SER 148 Series: This semi-automatic system provides a reliable and robust solution for solvent extraction, requiring manual control for each stage of the process.[3] It is a cost-effective option for laboratories with moderate sample throughput.

  • SER 158 Series: The fully automatic SER 158 is designed for high-throughput laboratories, enabling unattended 24/7 operation.[7] It features a user-friendly ControlPad for method programming and can control up to four units simultaneously.[6][7]

Data Presentation: Quantitative Parameters for Food Analysis

The following tables summarize typical experimental parameters for crude and total fat determination in various food matrices using Velp solvent extractors.

Table 1: Crude Fat Determination Parameters

Food MatrixSample Weight (g)SolventSolvent Volume (ml)Immersion Time (min)Washing Time (min)Recovery Time (min)
Potato Chips 3Petroleum Ether (40-60 °C)100202010
Butter & Margarine 2Petroleum EtherNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Meat (Salami) 3-4 (desiccated)Not SpecifiedNot Specified3060Not Specified
Animal Feed 3Petroleum Ether (40-60 °C)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: For butter and margarine, 5g of sodium sulphate anhydrous is added to the thimble. For potato chips, 2g of sodium sulphate anhydrous is used.[8][9]

Table 2: Total Fat Determination Parameters (with Hydrolysis)

Food MatrixSample Weight (g)Hydrolysis ReagentHydrolysis Temperature (°C)Hydrolysis Time (min)SolventSolvent Volume (ml)Extraction Parameters
Cheese Not Specified4N Hydrochloric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRefer to SER 158 standard methods
Animal Feed 74N Hydrochloric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRefer to SER 158 standard methods

Experimental Protocols

Crude Fat Determination in Potato Chips (Velp SER 158)

1. Sample Preparation:

  • Grind approximately 20g of potato chips.
  • Weigh 3g of the ground sample directly into an extraction thimble.
  • Add about 2g of anhydrous sodium sulphate and mix thoroughly with a glass rod.
  • Place a piece of defatted cotton into the thimble above the sample.[9]

2. Extraction Procedure:

  • Place the thimble into an extraction cup and load it into the SER 158.
  • Select the "Fried potatoes" method on the ControlPad with the following parameters:
  • Immersion Time: 20 minutes
  • Removing Time: 8 minutes
  • Washing Time: 20 minutes
  • Recovery Time: 10 minutes
  • Cooling Time: 5 minutes
  • Add 100 ml of Petroleum Ether (40-60 °C).
  • Start the automated extraction process.[9]

3. Final Gravimetric Analysis:

  • After the extraction is complete, place the extraction cup in a drying oven at 105 °C for 1 hour.
  • Cool the cup in a desiccator to room temperature.
  • Weigh the cup to determine the mass of the extracted fat.

Total Fat Determination in Cheese (Velp HU 6 and SER 158)

1. Preliminary Hydrolysis (HU 6):

  • This step is required to free the bound fat molecules in cheese.[10]
  • Follow the standard operating procedure for the Velp HU 6 hydrolysis unit using 4N hydrochloric acid.[10]
  • After hydrolysis, the sample is filtered and washed within the HU 6 unit.

2. Extraction Procedure (SER 158):

  • Transfer the crucible containing the hydrolyzed and dried sample directly to the SER 158 to avoid sample loss.
  • Use the appropriate crucible holders.
  • Select the pre-programmed method for cheese analysis on the ControlPad.
  • Add the specified solvent and initiate the automated extraction.[10]

3. Final Gravimetric Analysis:

  • Once the extraction is complete, dry the extraction cup in an oven at 105 °C for 1 hour.
  • Cool in a desiccator and weigh to determine the total fat content.[10]

Mandatory Visualizations

General Workflow for Solvent Extraction

G General Solvent Extraction Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction (Velp SER 148/158) cluster_analysis Gravimetric Analysis Sample Homogenized Food Sample Weighing Weigh Sample into Thimble Sample->Weighing Drying Dry Sample (if required) Weighing->Drying Immersion 1. Immersion in Boiling Solvent Drying->Immersion Washing 2. Rinsing/Washing with Hot Solvent Immersion->Washing Recovery 3. Solvent Recovery Washing->Recovery Drying_cup Dry Extraction Cup Recovery->Drying_cup Cooling Cool in Desiccator Drying_cup->Cooling Weighing_final Weigh Final Extract Cooling->Weighing_final Calculation Calculate Fat Content Weighing_final->Calculation

Caption: A flowchart illustrating the main stages of solvent extraction for food analysis.

Workflow for Total Fat Determination with Hydrolysis

G Total Fat Determination Workflow with Hydrolysis cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis (Velp HU 6) cluster_extraction Solvent Extraction (Velp SER 148/158) cluster_analysis Gravimetric Analysis Sample Food Sample Grinding Grind/Homogenize Sample Sample->Grinding Acid_Hydrolysis Acid Hydrolysis (e.g., 4N HCl) Grinding->Acid_Hydrolysis Filtration Filtration and Washing Acid_Hydrolysis->Filtration Drying_crucible Dry Crucible Filtration->Drying_crucible Extraction Solvent Extraction (Randall Method) Drying_crucible->Extraction Final_Drying Dry Extraction Cup Extraction->Final_Drying Final_Weighing Weigh and Calculate Total Fat Final_Drying->Final_Weighing

Caption: The workflow for determining total fat, including the essential preliminary hydrolysis step.

References

Mastering Cell Culture Suspension: A Technical Guide to Velp Magnetic Stirrers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental setup and operation of Velp magnetic stirrers, specifically tailored for cell culture applications. It aims to equip laboratory professionals with the necessary knowledge to effectively cultivate suspension cell cultures, ensuring optimal growth and viability.

Introduction to Magnetic Stirrers in Cell Culture

Magnetic stirrers are indispensable tools in modern cell culture laboratories, particularly for maintaining suspension cell lines such as hybridomas, CHO, HEK, and various immortalized cell lines.[1] These devices utilize a rotating magnetic field to induce the spinning of a stir bar placed within a culture vessel, thereby ensuring gentle and uniform agitation.[2] This continuous mixing is crucial for preventing cell sedimentation, promoting nutrient and gas exchange, and maintaining a homogenous cellular environment. Velp Scientifica offers a range of magnetic stirrers suitable for these delicate applications, characterized by precise speed control and reliable, continuous operation.[3][4][5][6] Many models are designed to remain cool even after prolonged use, a critical feature for maintaining optimal cell culture temperatures.[6][7][8]

Basic Setup and Installation

Proper setup of your Velp magnetic stirrer is paramount for ensuring both operational safety and the integrity of your cell cultures.

Unpacking and Inspection:

Upon receiving your Velp magnetic stirrer, carefully unpack all components and inspect for any signs of damage that may have occurred during transit. Ensure all parts listed in the instruction manual are present.[9][10]

Standard Components:

  • Magnetic stirrer unit

  • Power supply cord/adapter

  • Instruction manual[9][10]

  • (Optional) Support rod for probes

Installation Procedure:

  • Placement: Position the magnetic stirrer on a stable, level, and non-flammable surface.[9][10] Ensure there is adequate space around the unit for ventilation, at least 30 cm from any walls.[9]

  • Power Connection: Connect the power cord to the unit and then to an easily accessible, grounded electrical outlet.[8][9] This ensures the instrument can be quickly disconnected if necessary.[8]

  • Environmental Conditions: The stirrer should be used indoors in a controlled laboratory environment, away from explosive or corrosive materials.[8][9] For cell culture applications, the stirrer is typically placed inside a CO2 incubator to maintain the required temperature, humidity, and gas atmosphere.

Operational Principles and Best Practices

Adherence to best practices is crucial for achieving reproducible results and maintaining healthy cell cultures.

Core Operational Steps:

  • Vessel and Stir Bar Selection: Choose a sterile spinner flask or other appropriate culture vessel. Select a suitable, sterilized magnetic stir bar; the size should be appropriate for the vessel volume to ensure efficient mixing.[9][10]

  • Aseptic Technique: All procedures, including the introduction of the stir bar, media, and cells into the vessel, must be performed in a laminar flow hood to maintain sterility.

  • Cell Seeding: Introduce the cell suspension into the spinner flask containing pre-warmed culture medium.

  • Placement on Stirrer: Place the vessel centrally on the magnetic stirrer's plate.[11]

  • Initiating Stirring: Start the stirrer at a very low speed and gradually increase it to the desired RPM.[11] This prevents sudden shear stress on the cells and avoids splashing.[11]

Best Practices for Cell Culture:

  • Gentle Agitation: The primary goal is to keep cells in suspension, not to vigorously mix the culture. Excessive speed can induce shear stress, which can be detrimental to cell health and viability.[11][12]

  • Optimal Stirring Speed: The ideal stirring speed is cell-line dependent. It is crucial to determine the minimum speed required to maintain a uniform suspension.

  • Vessel Volume: Do not overfill spinner flasks. A general rule is to not exceed half of the nominal flask volume to ensure adequate aeration.[13]

  • Sterility: Regularly clean the surface of the magnetic stirrer with a non-abrasive, non-flammable disinfectant.[9]

Experimental Protocols and Quantitative Data

The following tables summarize typical operational parameters for the suspension culture of common cell lines. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Recommended Stirring Speeds for Common Cell Lines

Cell LineTypical Stirring Speed (RPM)Vessel TypeNotes
CHO-S60 - 120Disposable Spinner FlaskStart at the lower end and increase as cell density rises.[2]
HEK293 (suspension adapted)100 - 250Spinner FlaskSpeed should be calibrated based on cell density and viability.[1]
HeLa S3100 - 250Spinner FlaskTolerant to higher speeds within this range.[1]
Hybridoma60 - 100Spinner FlaskOptimization of stirring speed is critical for maximizing antibody production.[14]
hMSCs (on microcarriers)50 - 60Spinner FlaskSpeed should be just enough to keep microcarriers suspended.[15]

Table 2: Velp Magnetic Stirrer Models Suitable for Cell Culture

Model SeriesKey Features for Cell CultureMax. Stirring Speed (RPM)
MICROSTIRRER Compact, remains cool after continuous use, excellent low-speed control.[7][8][16]up to 1100[16]
MST Digital Brushless motor (remains cool), digital display for precise speed setting, auto-reverse for enhanced mixing.[6][7]Varies by model
MULTISTIRRER Digital Multi-position for high-throughput applications, brushless motor, digital control with timer and auto-reverse.[9][10]80 - 1500[9][10]
MSL Series Designed for larger volumes, digital display, programmable with timer and auto-reverse.[3][5][6]Varies by model

Visualizing Workflows and Cellular Responses

Diagrams created using Graphviz DOT language illustrate key processes in setting up and running a cell culture experiment with a Velp magnetic stirrer, as well as the cellular response to mechanical forces.

G cluster_prep Preparation Phase cluster_setup Setup in Biosafety Cabinet cluster_culture Incubation and Culture Sterilize Sterilize Spinner Flask and Stir Bar Add_Stir_Bar Aseptically add Stir Bar to Flask Sterilize->Add_Stir_Bar Prepare_Media Prepare and Warm Cell Culture Medium Add_Media Add Medium to Flask Prepare_Media->Add_Media Thaw_Cells Thaw Cryopreserved Cells Add_Cells Seed Cells into Flask Thaw_Cells->Add_Cells Add_Stir_Bar->Add_Media Add_Media->Add_Cells Place_on_Stirrer Place Flask on Velp Magnetic Stirrer inside Incubator Add_Cells->Place_on_Stirrer Set_Speed Gradually Increase to Target Stirring Speed Place_on_Stirrer->Set_Speed Monitor Monitor Cell Density and Viability Daily Set_Speed->Monitor

Caption: Experimental workflow for initiating a suspension cell culture using a Velp magnetic stirrer.

ShearStressPathway Shear_Stress Excessive Stirring Speed (High Shear Stress) Mechanoreceptors Cell Surface Mechanoreceptors (e.g., Integrins) Shear_Stress->Mechanoreceptors Signal_Cascade Intracellular Signaling Cascade (e.g., FAK, MAPK pathways) Mechanoreceptors->Signal_Cascade Gene_Expression Altered Gene Expression (e.g., via NF-κB, AP-1) Signal_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Apoptosis Decreased Viability / Apoptosis Cellular_Response->Apoptosis Reduced_Growth Reduced Proliferation Cellular_Response->Reduced_Growth

Caption: Simplified signaling pathway of shear stress effects on cultured cells.[11]

Maintenance and Troubleshooting

Routine Maintenance:

  • Cleaning: After use, disconnect the power supply. Clean the surface of the stirrer with a soft cloth dampened with a non-flammable, non-aggressive detergent.[9]

  • Stir Bar Care: Clean and re-sterilize magnetic stir bars after each use to prevent cross-contamination.

Troubleshooting:

IssuePossible CauseSolution
Stir bar is not rotating or is "jumping" Stirring speed is too high.Reduce the stirring speed and then gradually increase it.
Vessel is not centered on the plate.Ensure the flask is placed in the center of the stirrer plate.[11]
Viscosity of the medium is too high for the stirrer/stir bar.Use a larger or more powerful stir bar, or consider an overhead stirrer for highly viscous fluids.[17]
Cells are clumping or settling at the bottom Stirring speed is too low.Gradually increase the stirring speed until cells are fully suspended.
Low cell viability or growth Stirring speed is too high, causing excessive shear stress.[11][12]Reduce the stirring speed to the minimum required to keep cells in suspension.
Contamination.Review and reinforce aseptic techniques.
Stirrer does not power on Power cord is not properly connected.Check all power connections.
Outlet is not functioning.Test the outlet with another device.

By following this guide, researchers can effectively utilize Velp magnetic stirrers to achieve consistent and optimal results in their suspension cell culture workflows. Always refer to the specific instruction manual for your Velp stirrer model for detailed safety and operational information.[8][9][10]

References

Unveiling the Core Capabilities of Velp Elemental Analyzers for Organic Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise determination of the elemental composition of organic samples is a cornerstone of research and development. For professionals in pharmaceuticals, life sciences, and organic chemistry, understanding the purity, structure, and composition of compounds is paramount. Velp Scientifica offers a range of elemental analyzers designed to meet these rigorous demands, providing accurate and reliable data for Carbon, Hydrogen, Nitrogen, Sulfur (CHNS), and Oxygen (O) content. This in-depth guide explores the technical capabilities, experimental protocols, and underlying principles of Velp's elemental analyzers, with a focus on their application to organic samples.

Core Technology: The Dynamic Flash Combustion (Dumas Method)

Velp's elemental analyzers, including the versatile EMA 502, operate on the principle of dynamic flash combustion, a refined and automated iteration of the Dumas method.[1][2][3] This technique offers a faster, safer, and more environmentally friendly alternative to the traditional Kjeldahl method for nitrogen determination.[1][2] The core of the process involves the complete and instantaneous combustion of the sample at high temperatures (above 1000°C) in an oxygen-rich atmosphere.[4][5][6] This rapid oxidation converts the organic sample into its elemental gaseous components: CO2, H2O, N2, and SO2.

Following combustion, the resulting gas mixture undergoes a series of purification and separation steps. The gases first pass through a reduction furnace containing highly active copper (Vcopper™) to reduce nitrogen oxides (NOx) to elemental nitrogen (N2) and to remove excess oxygen.[4][5] Subsequently, specific traps remove water and sulfur dioxide, allowing for the individual detection of each element. The purified gases are then separated using a gas chromatographic column and quantified by a high-precision Thermal Conductivity Detector (TCD).[4][5][6] The entire process is automated and controlled by the intuitive EMASoft™ software, which provides real-time data acquisition and analysis.[4][5]

Quantitative Capabilities and Performance

Velp elemental analyzers are engineered for high precision and accuracy across a wide range of sample types, including solids, semi-solids, and liquids.[4][7] The technical specifications of the flagship EMA 502 model highlight its robust performance characteristics.

Parameter Specification
Elements Analyzed Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen
Analysis Method Dynamic Flash Combustion (Dumas Method)
Combustion/Pyrolysis Temp. > 1000°C[4][5]
Detection Technology Thermal Conductivity Detector (TCD)[4][6]
Sample Type Solid, Semi-solid, Liquid[4]
Sample Throughput Up to 117 samples unattended[4]
Carrier Gas Helium or Argon[4][5]
Software Control EMASoft™[4][5]
Connectivity VELP Ermes Cloud Platform[5][8]

Experimental Protocols: A Step-by-Step Guide

The successful analysis of organic samples relies on meticulous adherence to established experimental protocols. The following outlines the key steps for CHNS and Oxygen determination using a Velp elemental analyzer.

CHNS Analysis Protocol
  • Sample Preparation:

    • Solid Samples: Accurately weigh 1-5 mg of a homogenous solid sample into a tin foil cup. The weight is automatically transferred from the balance to the EMASoft™ software.[5]

    • Liquid Samples: For liquid samples, various methods can be employed, including the use of tin foil with a super-absorbent powder, tin capsules with discs, or direct injection with a syringe.

  • Instrument Setup and Calibration:

    • Ensure the instrument is properly conditioned with the chosen carrier gas (Helium or Argon).

    • Perform a leak test to guarantee the integrity of the gas flow path.

    • Create a calibration curve using a certified standard, such as EDTA, for each element. The EMASoft™ software allows for the creation and storage of multiple calibration curves for different sample matrices.[1][5]

  • Analysis Run:

    • Load the prepared samples into the electronic autosampler, which can hold up to four discs of 30 positions each.[5]

    • Select the appropriate analysis method from the pre-installed library or a custom-created one in the EMASoft™ software.

    • Initiate the analysis sequence. The instrument will automatically process the samples.

  • Data Acquisition and Evaluation:

    • The EMASoft™ software displays the real-time chromatogram, showing the separation of the elemental gases.

    • The software automatically integrates the peaks and calculates the elemental percentages based on the calibration curve.

    • Generate a comprehensive report with all relevant data.

Oxygen Analysis Protocol

The determination of oxygen requires a switch in the instrument's configuration.

  • Instrument Reconfiguration:

    • Change the gas chromatographic column to the one specifically designed for oxygen analysis.[4]

    • The EMASoft™ software guides the user through the configuration change.

  • Pyrolysis and Analysis:

    • The sample undergoes high-temperature pyrolysis in the reactor.

    • The resulting gases pass through a chemical trap to remove impurities before reaching the GC column and TCD for oxygen quantification.[5]

Visualizing the Workflow and Processes

To better understand the logical flow and key processes within the Velp elemental analyzer, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Analysis cluster_data Data Processing weigh Weigh Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Combustion (>1000°C) autosampler->combustion reduction Reduction (NOx -> N2) combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection acquisition Data Acquisition (EMASoft™) detection->acquisition calculation Elemental % Calculation acquisition->calculation report Generate Report calculation->report Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs sample Organic Sample combustion High-Temp Combustion / Pyrolysis sample->combustion carrier_gas Carrier Gas (He or Ar) purification Gas Purification & Reduction carrier_gas->purification oxygen Combustion Gas (O2) oxygen->combustion combustion->purification separation Chromatographic Separation purification->separation detection TCD Detection separation->detection data Quantitative Elemental Data detection->data report Analysis Report data->report

References

A Technical Guide to Selecting Velp Overhead Stirrers for High-Viscosity Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Velp Scientifica's overhead stirrer portfolio, with a specific focus on selecting the optimal instrument for high-viscosity applications common in research, pharmaceutical, and drug development laboratories. We will explore the key technical specifications, present a comparative data analysis, and outline a logical workflow for stirrer selection. While specific proprietary experimental protocols for performance validation are not publicly detailed by the manufacturer, this guide provides a generalized methodology for performance evaluation based on industry best practices.

Core Principles of Stirring High-Viscosity Liquids

Stirring is a critical operation in the laboratory, essential for achieving homogeneity in liquid mixtures.[1] When dealing with high-viscosity liquids, the challenges are amplified, requiring powerful and precisely controlled stirring systems. Velp overhead stirrers are designed to address these challenges, offering robust solutions for handling viscous solutions, dissolving solids in solvents, and other demanding mixing tasks.[2][3] The selection of an appropriate overhead stirrer is paramount for the success of many processes in the chemical, pharmaceutical, cosmetic, and food and beverage industries.[1]

The primary parameters to consider when selecting an overhead stirrer for high-viscosity applications are:

  • Viscosity (mPa·s): The measure of a fluid's resistance to flow. This is the most critical factor, as higher viscosity requires greater stirring power.

  • Torque (Ncm): The rotational force the stirrer can deliver. Higher torque is necessary to maintain a constant speed in viscous media.

  • Stirring Speed (rpm): The rotational speed of the stirring shaft. Different applications may require different speed ranges.

  • Maximum Volume (L): The maximum volume of liquid the stirrer can effectively agitate.

Comparative Analysis of Velp Overhead Stirrers for High-Viscosity Applications

The following table summarizes the key technical specifications of Velp overhead stirrer models suitable for handling high-viscosity liquids. This data is compiled from publicly available product information to facilitate a clear comparison for selection purposes.

ModelMaximum Viscosity (mPa·s)Maximum Torque (Ncm)Speed Range (rpm)Max Volume (H2O) (L)Key Features
OHS 200 Advance 100,0002006 - 2000100Digital display, Wi-Fi/USB connectivity, timer, SpeedServo™ torque compensation, brushless motor.
PW 100,00012020 - 120070Intuitive, overload/over-current/overheating protection, robust motor.
LH 50,0008050 - 200040Intuitive, overload/over-current/overheating protection, smooth start.
OHS 60 Advance 50,0006030 - 200040Digital display, Wi-Fi/USB connectivity, timer, temperature monitoring, brushless motor.
LS 25,0004050 - 200025Intuitive, overload/over-current/overheating protection, smooth start.
OHS 20 Digital 10,0002030 - 200025Digital display, timer, SmartChuck™, SpeedServo™ torque compensation.

Logical Workflow for Overhead Stirrer Selection

The selection of the appropriate overhead stirrer is a multi-step process that involves careful consideration of the application's specific requirements. The following diagram illustrates a logical workflow to guide researchers and scientists in making an informed decision.

StirrerSelectionWorkflow start Start: Define Application Requirements viscosity 1. Determine Maximum Viscosity (mPa·s) of the sample start->viscosity volume 2. Determine Maximum Volume (L) to be stirred viscosity->volume torque 3. Estimate Required Torque (Ncm) based on Viscosity and Volume volume->torque stirring_shaft 4. Select Appropriate Stirring Shaft (Axial, Radial, Tangential Flow) torque->stirring_shaft model_selection 5. Compare Velp Models based on Specs (Viscosity, Torque, Volume) stirring_shaft->model_selection advanced_features 6. Consider Advanced Features (Connectivity, Data Logging, Timer) model_selection->advanced_features final_choice Final Stirrer Selection advanced_features->final_choice

Caption: Logical workflow for selecting the appropriate Velp overhead stirrer.

General Operating Procedures

While specific operational details may vary slightly between models, the general procedure for setting up and operating a Velp overhead stirrer is as follows. For detailed instructions, always refer to the user manual provided with your specific model.

4.1. Assembly and Installation

  • Unpacking: Carefully unpack the overhead stirrer and all its components, checking for any signs of damage.

  • Mounting: Securely mount the overhead stirrer to a stable support stand.

  • Chuck and Stirring Shaft: Insert the desired stirring shaft into the chuck and tighten it securely. Many Velp models feature an "easy chuck" system that does not require tools.

  • Vessel Placement: Position the sample vessel beneath the stirrer and adjust the height to ensure the stirring blade is adequately submerged in the liquid.

4.2. Basic Operation

  • Power On: Connect the stirrer to a suitable power outlet and turn on the main switch.

  • Set Speed: Adjust the stirring speed to the desired RPM using the control knob. For digital models, the speed will be displayed on the screen.

  • Start Stirring: Initiate the stirring process. It is advisable to start at a low speed and gradually increase to the target speed to avoid splashing.

  • Torque and Viscosity Monitoring: For advanced models like the OHS 200 Advance, the torque can be monitored in real-time on the display, providing insights into changes in the sample's viscosity.

  • Timer Function (if available): For unattended operations, a timer can be set to automatically stop the stirring after a specified duration.

  • Stopping the Stirrer: To stop the operation, either press the designated stop button or reduce the speed to zero.

Experimental Protocols for Performance Evaluation

While Velp does not publish detailed experimental protocols for determining the maximum viscosity ratings of their stirrers, a generalized procedure can be established for in-house performance verification. This protocol is based on standard laboratory practices for rheological measurements.

5.1. Objective

To determine the maximum viscosity at which a Velp overhead stirrer can maintain a stable and effective stirring speed for a given volume.

5.2. Materials

  • Velp overhead stirrer to be tested.

  • Appropriate stirring shaft (e.g., anchor, propeller, or paddle, depending on the application).

  • A calibrated viscometer for accurate viscosity measurements.

  • A suitable vessel with dimensions appropriate for the volume being tested.

  • A series of high-viscosity standard fluids or a base liquid and a thickening agent to create samples of varying viscosities.

5.3. Generalized Protocol

  • Preparation:

    • Prepare a series of liquid samples with known, increasing viscosities. The viscosity of each sample should be verified using a calibrated viscometer.

    • Set up the Velp overhead stirrer according to the manufacturer's instructions, ensuring it is securely mounted and the stirring shaft is properly attached.

  • Test Procedure:

    • Begin with the lowest viscosity sample.

    • Submerge the stirring shaft into the liquid to the appropriate depth.

    • Start the stirrer at a low speed and gradually increase to a typical operational speed for the intended application.

    • Observe the stirrer's performance, noting if it can maintain a constant speed. For advanced models, monitor the torque reading.

    • If the stirrer operates successfully, proceed to the next higher viscosity sample.

    • Repeat the process, incrementally increasing the viscosity of the sample fluid.

  • Determination of Maximum Viscosity:

    • The maximum viscosity is reached when the stirrer is no longer able to maintain a stable speed, or when the motor stalls or triggers an overload protection mechanism.

    • Record the highest viscosity at which the stirrer could function effectively for a sustained period.

5.4. Signaling Pathway for Performance Limitation

The following diagram illustrates the logical pathway leading to the determination of a stirrer's performance limit.

PerformanceLimitPathway start Start: Stirring at a set speed (RPM) increase_viscosity Increase in Liquid Viscosity start->increase_viscosity increase_resistance Increased Resistance on Stirring Shaft increase_viscosity->increase_resistance motor_response Motor attempts to maintain RPM increase_resistance->motor_response torque_increase Torque output increases motor_response->torque_increase torque_limit Is Torque Limit Reached? torque_increase->torque_limit stable_stirring Stable Stirring Continues torque_limit->stable_stirring No overload Overload Protection Activated / Speed Drops torque_limit->overload Yes max_viscosity Maximum Viscosity Limit Determined overload->max_viscosity

References

A Technical Guide to the VELP BOD Sensor System for Wastewater Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the operational principles and practical application of the VELP Biochemical Oxygen Demand (BOD) Sensor System for the analysis of wastewater. This system offers a modern, reliable, and automated approach to determining the biodegradable organic content in water samples, a critical parameter in environmental monitoring and wastewater treatment efficacy.

Core Principle: The Respirometric Method

The VELP BOD Sensor System operates on the respirometric method, a manometric measurement technique.[1][2][3] This method quantifies the oxygen consumed by aerobic microorganisms as they decompose organic matter present in a wastewater sample.[4][5][6] The fundamental principle involves incubating a sealed sample at a constant temperature (typically 20°C) for a specified period, most commonly five days (BOD5).[5][6][7]

Within the sealed bottle, the headspace contains a fixed volume of air. As microorganisms metabolize the organic pollutants, they consume dissolved oxygen from the sample. This consumption of oxygen leads to a corresponding decrease in the gas pressure within the headspace.[8][9][10] To ensure that only the oxygen consumption is measured, any carbon dioxide (CO2) produced by the microorganisms during respiration is chemically scrubbed from the headspace by a potassium hydroxide (KOH) solution housed in a special container within the bottle.[1][8][9][10]

The VELP BOD sensor, affixed to the top of the bottle, continuously monitors this pressure drop. The sensor is a digital manometer that directly correlates the change in pressure to the amount of oxygen consumed. This value is then automatically converted and displayed as the BOD in milligrams per liter (mg/L) or parts per million (ppm).[1][8][9]

System Components and Specifications

The VELP BOD Sensor System is a comprehensive solution that typically includes the following components:

  • BOD Sensor: A pressure transducer that measures the change in gas pressure. It features a digital display for direct reading of BOD values.[8][9][11]

  • 500ml Amber Glass Bottles: To house the sample and prevent photodegradation of organic compounds.[11]

  • Alkali Holder: A container for the CO2 absorbent (e.g., potassium hydroxide).[11]

  • Magnetic Stirring Station: Ensures continuous and gentle mixing of the sample, promoting uniform microbial activity and oxygen distribution.[11][12]

  • Wireless DataBox™ and RESPIROSoft™ Software: This allows for wireless data transmission from the sensors to a PC for real-time monitoring, data logging, and reporting.[1][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the VELP BOD Sensor System.

Parameter Specification Source(s)
Measurement Principle Respirometric (Manometric)[1][2][3]
Measurement Units mg/L (ppm) and mbar (hPa)[8][9][11]
Pressure Range 500 - 2000 mbar (hPa)[8][9]
BOD Scales 90, 250, 600, 999, 1000, 4000 ppm[8][9][10][11]
Data Storage Automatically stores values at 24-hour intervals[10][11]
Incubation Temperature 20°C[5][6][7]
Standard Incubation Period 5 days (BOD5)[5][6][7]
Sensor Power 2 x 3V Lithium Batteries (CR 2430)[11]
Protection Degree IP 54 (protection against splashing water)[10][11]

Experimental Protocol for BOD5 Analysis of Wastewater

This section provides a detailed methodology for determining the 5-day Biochemical Oxygen Demand (BOD5) of a wastewater sample using the VELP BOD Sensor System.

Materials and Reagents
  • VELP BOD Sensor System (including sensors, 500ml bottles, alkali holders, and stirring station)

  • Wastewater sample

  • Dilution water (if required)

  • Potassium hydroxide (KOH) solution

  • Magnetic stir bars

  • Graduated cylinders

  • Incubator set to 20°C

  • PC with RESPIROSoft™ software installed

Procedure
  • Sample Preparation and Dilution:

    • Homogenize the wastewater sample by shaking it vigorously.

    • The expected BOD value will determine the necessary sample volume. For highly polluted wastewater, dilution is necessary to ensure that not all the oxygen is consumed before the 5-day period ends.[10][11]

    • Use the following table as a guide for selecting the appropriate sample volume for the desired measurement scale:

BOD Scale (mg/L) Sample Volume (mL)
90400
250250
600150
1000100
  • System Assembly:

    • Place a magnetic stir bar into each 500ml amber bottle.[1]

    • Carefully add the determined volume of the wastewater sample (or diluted sample) to each bottle using a graduated cylinder.[1]

    • Fill the alkali holder with potassium hydroxide solution, ensuring no spillage into the sample bottle. Place the alkali holder in the neck of the bottle.[1]

  • Incubation and Measurement:

    • Place the prepared bottles onto the magnetic stirring station.

    • Position the entire stirring station inside a temperature-controlled incubator set to 20°C.[1] Allow 30-40 minutes for the samples to reach thermal equilibrium.[1][13]

    • Screw a VELP BOD sensor tightly onto each bottle.[1]

    • Initiate the BOD measurement on each sensor. The sensor will automatically begin to monitor the pressure changes.

    • If using the wireless system, ensure the DataBox™ is connected and the RESPIROSoft™ software is running on the PC to monitor the analysis in real-time.[8][9]

  • Data Acquisition and Analysis:

    • The BOD values can be read directly from the sensor's LED display at any time.[10][11] The sensor automatically stores readings at 24-hour intervals.[10][11]

    • The analysis typically runs for 5 days for a standard BOD5 test.[5][6]

    • If the sample was diluted, multiply the final BOD reading by the dilution factor to obtain the actual BOD of the original wastewater sample.

    • Data can be exported from the RESPIROSoft™ software for further analysis and reporting.[2][3]

Visualizations

Biochemical Process of BOD

BOD_Process cluster_bottle Sealed BOD Bottle at 20°C OrganicMatter Organic Matter (in Wastewater) Microorganisms Aerobic Microorganisms OrganicMatter->Microorganisms consumed by CO2 Carbon Dioxide (CO2) Microorganisms->CO2 produces Oxygen Dissolved Oxygen (O2) Oxygen->Microorganisms consumed by PressureSensor VELP BOD Sensor (Measures Pressure Drop) Oxygen->PressureSensor consumption leads to pressure drop, measured by KOH Potassium Hydroxide (KOH Trap) CO2->KOH absorbed by BOD_Workflow start Start prep 1. Sample Preparation (Homogenize & Dilute if necessary) start->prep assembly 2. System Assembly (Add sample, stir bar, & KOH to bottle) prep->assembly incubation 3. Incubation (Place bottles on stirring station in 20°C incubator) assembly->incubation measurement 4. Attach Sensor & Start Measurement (Real-time data to RESPIROSoft™) incubation->measurement data 5. Data Acquisition (Read BOD values over 5 days) measurement->data analysis 6. Final Analysis (Calculate final BOD, apply dilution factor) data->analysis end End analysis->end

References

A Technical Guide to Fiber Analysis in Animal Feed Using Velp Fiber Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for determining fiber content in animal feed utilizing Velp fiber analyzers. Accurate fiber analysis is crucial for nutritional labeling, formulating balanced diets for optimal animal health and performance, and for research in digestive physiology and drug development.[1][2] Velp analyzers, such as the FIWE and the fully automated FIWE Advance models, offer a streamlined and reproducible approach to traditional fiber analysis methods, significantly reducing analysis time compared to manual procedures.[3][4]

The Fundamentals of Fiber Fractions in Animal Feed

The nutritional value of fiber in animal feed is largely dependent on its composition. The primary methods for fractionating fiber are the Weende method for Crude Fiber (CF) and the Van Soest methods for Neutral Detergent Fiber (NDF) and Acid Detergent Fiber (ADF).[3][5]

  • Crude Fiber (CF): This is the oldest method for fiber determination and is based on the insolubility of certain components of the plant cell wall after sequential digestion with dilute acid and alkali.[6] While it is a legally recognized measure for many feed types, it is known to underestimate the total fiber content as it solubilizes a significant portion of hemicellulose and lignin.[6]

  • Neutral Detergent Fiber (NDF): The Van Soest method for NDF provides a more comprehensive measure of the total insoluble fiber, which includes cellulose, hemicellulose, and lignin.[3][7] NDF is a good indicator of the "bulk" fiber in a feed and is often used to predict feed intake in ruminants.[8][9]

  • Acid Detergent Fiber (ADF): This fraction is determined by digesting the feed sample in an acid detergent solution. The remaining residue primarily consists of cellulose and lignin.[3][7] ADF is inversely related to the digestibility of the feed; a higher ADF value generally indicates lower energy content.

The logical relationship between these fiber fractions is illustrated in the diagram below.

Fiber_Fractions cluster_NDF cluster_ADF Total_Fiber Total Plant Cell Wall Hemicellulose Hemicellulose Total_Fiber->Hemicellulose Cellulose Cellulose Total_Fiber->Cellulose Lignin Lignin Total_Fiber->Lignin NDF Neutral Detergent Fiber (NDF) Hemicellulose->NDF Cellulose->NDF ADF Acid Detergent Fiber (ADF) Cellulose->ADF Lignin->NDF Lignin->ADF

Relationship between different fiber fractions.

Principles of Velp Fiber Analyzers

Velp fiber analyzers, including the semi-automatic FIWE series and the fully automatic FIWE Advance, automate the digestion, washing, and filtration steps of fiber analysis.[1][5] This automation ensures consistency and high reproducibility of results, with a relative standard deviation of ±1% or better.[6] A key feature is the use of glass crucibles that hold the sample throughout the entire process, from initial weighing to final ashing, thereby preventing sample loss.[1][3] The efficient heating elements in these analyzers significantly reduce the analysis time to approximately 2 hours, compared to over 6 hours for manual methods.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for Crude Fiber, Neutral Detergent Fiber, and Acid Detergent Fiber analysis using a Velp fiber analyzer.

Crude Fiber (CF) Analysis (Weende Method)

The determination of Crude Fiber involves the sequential digestion of the sample in a dilute acid and then a dilute alkali solution.

Crude_Fiber_Workflow start Start sample_prep Sample Preparation (Weighing) start->sample_prep acid_digestion Acid Digestion (1.25% H2SO4) sample_prep->acid_digestion filtration_wash1 Filtration & Washing (Hot Water) acid_digestion->filtration_wash1 alkali_digestion Alkali Digestion (1.25% NaOH) filtration_wash1->alkali_digestion filtration_wash2 Filtration & Washing (Hot Water) alkali_digestion->filtration_wash2 acetone_wash Acetone Wash filtration_wash2->acetone_wash drying Drying (130°C) acetone_wash->drying weighing1 Weighing (Mdry) drying->weighing1 ashing Ashing (525°C) weighing1->ashing weighing2 Weighing (Mash) ashing->weighing2 calculation Calculation of CF % weighing2->calculation end End calculation->end

Workflow for Crude Fiber (CF) analysis.
ParameterValue
Sample Weight (Msample)~1 g
Acid Digestion Reagent1.25% Sulfuric Acid (H₂SO₄)
Alkali Digestion Reagent1.25% Sodium Hydroxide (NaOH)
Digestion Time30 minutes for each stage
WashingHot deionized water, Acetone
Drying Temperature & Time130°C ± 2°C
Ashing Temperature & Time525°C ± 15°C for at least 3 hours

Calculation: Crude Fiber (%) = [(Mdry - Mash) / Msample] * 100

Where:

  • Msample = Initial sample weight

  • Mdry = Weight of crucible with dried residue after digestion and washing

  • Mash = Weight of crucible with ash after ignition

Neutral Detergent Fiber (NDF) Analysis (Van Soest Method)

NDF analysis involves digesting the sample in a neutral detergent solution to solubilize the cell contents, leaving the cell wall components (hemicellulose, cellulose, and lignin) as the residue. For samples high in starch, a heat-stable alpha-amylase is added to the neutral detergent solution to ensure complete removal of starch.

NDF_Workflow start Start sample_prep Sample Preparation (Weighing) start->sample_prep ndf_digestion NDF Digestion (NDS + α-amylase) sample_prep->ndf_digestion filtration_wash Filtration & Washing (Hot Water) ndf_digestion->filtration_wash acetone_wash Acetone Wash filtration_wash->acetone_wash drying Drying (105°C) acetone_wash->drying weighing1 Weighing (Mdry) drying->weighing1 ashing Ashing (525°C) weighing1->ashing weighing2 Weighing (Mash) ashing->weighing2 calculation Calculation of NDF % weighing2->calculation end End calculation->end

Workflow for Neutral Detergent Fiber (NDF) analysis.
ParameterValue
Sample Weight (Msample)~0.5 g
Digestion ReagentNeutral Detergent Solution (NDS) with heat-stable α-amylase
Sodium Sulfite Anhydrous~0.5 g
Digestion Time60 minutes
WashingHot deionized water, Acetone
Drying Temperature & Time105°C for at least 8 hours or overnight
Ashing Temperature & Time525°C ± 15°C for at least 3 hours

Calculation: NDF (%) = [(Mdry - Mash) / Msample] * 100

Where:

  • Msample = Initial sample weight

  • Mdry = Weight of crucible with dried residue after digestion and washing

  • Mash = Weight of crucible with ash after ignition

Acid Detergent Fiber (ADF) Analysis (Van Soest Method)

ADF analysis is performed by digesting the sample in an acid detergent solution, which solubilizes hemicellulose and cell contents, leaving a residue of cellulose and lignin.

ADF_Workflow start Start sample_prep Sample Preparation (Weighing) start->sample_prep adf_digestion ADF Digestion (ADS) sample_prep->adf_digestion filtration_wash Filtration & Washing (Hot Water) adf_digestion->filtration_wash acetone_wash Acetone Wash filtration_wash->acetone_wash drying Drying (105°C) acetone_wash->drying weighing1 Weighing (Mdry) drying->weighing1 ashing Ashing (525°C) weighing1->ashing weighing2 Weighing (Mash) ashing->weighing2 calculation Calculation of ADF % weighing2->calculation end End calculation->end

Workflow for Acid Detergent Fiber (ADF) analysis.
ParameterValue
Sample Weight (Msample)~1 g
Digestion ReagentAcid Detergent Solution (ADS)
Digestion Time60 minutes
WashingHot deionized water, Acetone
Drying Temperature & Time105°C for at least 8 hours or overnight
Ashing Temperature & Time525°C ± 15°C for at least 3 hours

Calculation: ADF (%) = [(Mdry - Mash) / Msample] * 100

Where:

  • Msample = Initial sample weight

  • Mdry = Weight of crucible with dried residue after digestion and washing

  • Mash = Weight of crucible with ash after ignition

Summary of Key Experimental Parameters

The following table summarizes the key quantitative parameters for the different fiber analysis methods, allowing for easy comparison.

ParameterCrude Fiber (CF)Neutral Detergent Fiber (NDF)Acid Detergent Fiber (ADF)
Sample Weight ~1 g~0.5 g~1 g
Primary Reagent 1.25% H₂SO₄ & 1.25% NaOHNeutral Detergent Solution (NDS)Acid Detergent Solution (ADS)
Digestion Time 30 min (acid), 30 min (alkali)60 min60 min
Drying Temperature 130°C105°C105°C
Ashing Temperature 525°C525°C525°C

Conclusion

Velp fiber analyzers provide a reliable, efficient, and reproducible means of determining the fiber content in animal feed. By automating the critical digestion, filtration, and washing steps, these instruments minimize operator error and significantly reduce analysis time. A thorough understanding of the principles behind Crude Fiber, Neutral Detergent Fiber, and Acid Detergent Fiber, coupled with the standardized protocols offered by Velp analyzers, empowers researchers, scientists, and drug development professionals to obtain accurate and consistent data for nutritional assessment, quality control, and innovative research in animal science.

References

A Technical Showdown: The VELP Dumas Nitrogen Analyzer Versus the Traditional Kjeldahl Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of nitrogen content is a critical analytical parameter. This in-depth technical guide provides a comprehensive comparison of the modern VELP Dumas nitrogen analyzer and the long-established Kjeldahl method, offering insights into their core principles, experimental protocols, and performance metrics to aid in the selection of the most appropriate technique for your laboratory's needs.

The quantification of nitrogen is fundamental in various scientific disciplines, from determining the protein content in food and feed to assessing the purity of pharmaceutical compounds. For over a century, the Kjeldahl method has been the benchmark for nitrogen analysis. However, the advent of automated combustion techniques, such as the Dumas method, embodied in instruments like the VELP Dumas nitrogen analyzer, presents a compelling alternative. This guide will dissect the nuances of each method, presenting the data and procedural details necessary for an informed decision.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Dumas and Kjeldahl methods lies in their chemical approach to nitrogen liberation and measurement.

The Kjeldahl Method: A Wet Chemical Digestion Approach

Developed in 1883 by Johan Kjeldahl, this method involves three main stages: digestion, distillation, and titration.[1][2][3] In the initial digestion step, the sample is heated with concentrated sulfuric acid in the presence of a catalyst (such as copper sulfate) and potassium sulfate to elevate the boiling point.[1][2] This process converts the organic nitrogen within the sample into ammonium sulfate.[1] Following digestion, the solution is made alkaline with sodium hydroxide, which liberates ammonia gas.[2] The ammonia is then distilled and collected in an acidic solution (typically boric acid).[2] Finally, the amount of ammonia, and thus nitrogen, is determined by titration with a standard acid solution.[1][2]

The VELP Dumas Method: A High-Temperature Combustion Technique

The Dumas method, first described by Jean-Baptiste Dumas in 1831, is a dry combustion method.[4][5] The VELP Dumas nitrogen analyzer automates this process. A precisely weighed sample is combusted at a high temperature (over 1000°C) in a furnace with pure oxygen.[5][6] This rapid combustion converts the nitrogen in the sample into various nitrogen oxides (NOx).[5] These gases are then passed through a reduction furnace containing hot copper, which reduces the nitrogen oxides to elemental nitrogen (N₂).[5][6] The resulting gas mixture, carried by a helium or argon carrier gas, then passes through traps to remove water and carbon dioxide.[6] Finally, the nitrogen gas is quantified by a thermal conductivity detector (TCD).[6][7]

Quantitative Performance: A Head-to-Head Comparison

The choice between the Dumas and Kjeldahl methods often hinges on key performance indicators. The following table summarizes the quantitative data compiled from various technical sources.

ParameterVELP Dumas Nitrogen AnalyzerTraditional Kjeldahl Method
Analysis Time per Sample 3-5 minutes[6][8]1-2 hours or more[7][8]
Sample Size Up to 1 gram[9][10]Up to 10 grams or more[9]
Limit of Detection (LOD) As low as 0.001 mg N[6][11]≥ 0.1 mg N[7]
Precision (RSD) < 0.5% (EDTA)[6]Below 2%[12][13]
Recovery ≥ 99.5%[7]≥ 99.5%[7]
Chemicals Required None (gases: O₂, He/Ar)[4]Concentrated H₂SO₄, NaOH, catalysts, boric acid, titration standards[4][7]
Waste Generation Minimal gaseous waste[14]Significant hazardous liquid waste[4]

Experimental Protocols

Below are detailed methodologies for performing nitrogen analysis using both the VELP Dumas and traditional Kjeldahl methods.

VELP Dumas Nitrogen Analyzer Experimental Protocol
  • Sample Preparation: Homogenize the solid or liquid sample to ensure it is representative.[15]

  • Sample Weighing: Accurately weigh up to 1 gram of the homogenized sample into a tin foil capsule.[16] For liquid samples, an inert absorbent material may be added.[16] The sample weight is automatically transferred to the instrument's software.[17]

  • Sample Loading: Close the tin foil capsule and load it into the autosampler of the VELP Dumas analyzer.[16] The autosampler can typically manage multiple samples for unattended operation.[6]

  • Analysis Initiation: Start the analysis via the instrument's software. The process is fully automated.[14]

  • Combustion: The sample is automatically introduced into the combustion furnace and heated to over 1000°C in the presence of pure oxygen.[5][6]

  • Reduction and Gas Purification: The combustion gases are carried by helium or argon through a reduction furnace containing hot copper to convert NOx to N₂. The gas stream then passes through physical and chemical traps to remove water and carbon dioxide.[6][17]

  • Detection: The purified N₂ gas is measured by a thermal conductivity detector (TCD).[7]

  • Data Calculation: The software automatically calculates the nitrogen content and, if applicable, the protein content based on a pre-defined conversion factor.[17]

Traditional Kjeldahl Method Experimental Protocol
  • Sample Preparation: Homogenize the sample to ensure uniformity.

  • Sample Weighing: Accurately weigh an appropriate amount of the sample (typically 0.05 to 1 gram, depending on the expected nitrogen content) into a Kjeldahl digestion tube.[1]

  • Digestion:

    • Add approximately 1.5 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3 ml of concentrated sulfuric acid to the digestion tube.[18]

    • Place the tube in a digestion block and heat the mixture to the boiling point of the acid (around 350-380°C).[19][20]

    • Continue heating until the solution becomes clear and colorless or light green, indicating complete digestion (typically 90 minutes to 2 hours).[3][18]

    • Allow the digest to cool to room temperature.

  • Distillation:

    • Carefully dilute the cooled digest with distilled water.[1]

    • Transfer the diluted solution to the distillation unit.

    • Add an excess of concentrated sodium hydroxide solution (e.g., 12 ml) to the distillation flask to neutralize the acid and liberate ammonia gas.[2][18]

    • Immediately begin distillation. The ammonia-containing steam is passed through a condenser.

    • Collect the distillate in a receiving flask containing a known volume of an acidic solution, typically 4% boric acid with a mixed indicator.[19] The tip of the condenser should be submerged in this solution.[21]

  • Titration:

    • Titrate the trapped ammonia in the receiving flask with a standardized strong acid solution (e.g., 0.1 N HCl or H₂SO₄) until the indicator changes color, signaling the endpoint.[2]

  • Calculation: Calculate the percentage of nitrogen in the sample based on the volume of titrant used. The protein content can then be estimated by multiplying the nitrogen percentage by a specific conversion factor (typically 6.25 for food samples).[1]

Visualizing the Workflows

To better understand the procedural flow of each method, the following diagrams have been generated using the DOT language.

Kjeldahl_Workflow cluster_Digestion Digestion Stage cluster_Distillation Distillation Stage cluster_Titration Titration Stage Sample Sample Weighing Add_Reagents Add H₂SO₄ & Catalyst Sample->Add_Reagents Heat Heating (350-380°C) Add_Reagents->Heat Digestate (NH₄)₂SO₄ Solution Heat->Digestate Add_NaOH Add NaOH Digestate->Add_NaOH Distill Distillation Add_NaOH->Distill Trap_NH3 Trap NH₃ in Boric Acid Distill->Trap_NH3 Titrate Titration with Standard Acid Trap_NH3->Titrate Calculate Calculate %N Titrate->Calculate Dumas_Workflow cluster_Preparation Sample Preparation cluster_Analysis Automated Analysis cluster_Result Result Calculation Sample Weigh Sample in Tin Foil Load Load into Autosampler Sample->Load Combustion Combustion (>1000°C with O₂) Load->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Purification H₂O & CO₂ Removal Reduction->Purification Detection N₂ Detection (TCD) Purification->Detection Calculate Automated Calculation of %N Detection->Calculate

References

Mastering Microbiological Research: A Technical Guide to Velp Refrigerated Incubators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of Velp refrigerated incubators in modern microbiology research. From ensuring the stability of microbial cultures to executing precise experimental protocols, these instruments are pivotal in generating reliable and reproducible data. This document provides a technical overview of Velp's FOC and FTC series incubators, detailed experimental methodologies, and a visual representation of key workflows to empower researchers in their scientific endeavors.

Core Technology and Performance of Velp Refrigerated Incubators

Velp Scientifica offers a range of refrigerated incubators, primarily the FOC and FTC series, designed to meet the diverse needs of microbiology laboratories. These incubators provide a controlled and stable environment essential for the growth and maintenance of a wide variety of microorganisms.

A key feature of the FOC series is the Auto-Tuning thermoregulation system, which ensures optimal thermal homogeneity and stability.[1][2] This system, combined with forced air circulation, maintains uniform temperature distribution throughout the chamber, a critical factor for consistent microbial growth.[3][4] The temperature range of most FOC models is from 3°C to 50°C, with a stability of ±0.5°C, making them suitable for a broad spectrum of applications, from psychrophilic bacteria to yeast and mold cultivation.[3][4]

The FTC series, on the other hand, is specifically designed for applications requiring a constant temperature of 20°C, such as Biochemical Oxygen Demand (BOD) testing.[5] Both series are recognized for their energy-efficient A+ class cooling systems, which contribute to lower operating costs.[4]

For enhanced workflow and sample monitoring, many Velp incubators are equipped with internal transparent doors, allowing for visual inspection of cultures without significantly disturbing the internal environment.[1][2] Furthermore, connectivity options, such as the VELP Ermes platform, enable remote monitoring and control of incubation parameters, ensuring data integrity and providing real-time alerts.[2]

Performance Specifications

The following tables summarize the key performance specifications for representative models of the Velp FOC and FTC series refrigerated incubators. This data is crucial for selecting the appropriate model based on specific research requirements.

Table 1: Velp FOC Series Refrigerated Incubator Specifications

FeatureFOC 120I ConnectFOC 200I ConnectFOC 200IL Connect
Internal Volume 109 L169 L169 L
Temperature Range 3°C to 50°C3°C to 50°C3°C to 50°C
Temperature Stability ± 0.5°C± 0.5°C± 0.5°C
Temperature Homogeneity ± 0.5°C± 0.5°C± 0.5°C
Internal Sockets 222
Shelves (Included/Max) 2 / 23 / 52 (illuminated) / 5
Internal Glass Door YesYesYes
Connectivity VELP Ermes (Wi-Fi), TEMPSoft™ (optional)VELP Ermes (Wi-Fi), TEMPSoft™ (optional)VELP Ermes (Wi-Fi), TEMPSoft™ (optional)

Source: Velp Scientifica Product Specifications

Table 2: Velp FTC Series Refrigerated Incubator Specifications

FeatureFTC 120
Internal Volume 109 L
Temperature Fixed at 20°C
Temperature Stability ± 0.5°C
Internal Sockets 2
Shelves (Included/Max) 2 / 2
Internal Glass Door No

Source: Velp Scientifica Product Specifications[5]

Experimental Protocols for Microbiology Research

The precise temperature control offered by Velp refrigerated incubators is fundamental to a variety of standard microbiological procedures. Below are detailed methodologies for key experiments, adapted for use with these instruments.

Bacterial Enumeration by Plate Count

This protocol outlines the determination of viable bacterial numbers in a sample.

Methodology:

  • Sample Preparation and Serial Dilution:

    • Aseptically weigh or pipette a known amount of the sample into a sterile diluent (e.g., buffered peptone water).

    • Perform a series of ten-fold dilutions to achieve a countable number of colonies (typically 30-300 Colony Forming Units - CFUs per plate).[6][7]

  • Plating:

    • Aseptically transfer 0.1 mL of the appropriate dilutions onto the surface of pre-dried agar plates (e.g., Plate Count Agar).

    • Spread the inoculum evenly over the agar surface using a sterile spreader.

  • Incubation:

    • Place the plates in an inverted position inside a Velp refrigerated incubator.

    • Set the incubator to the optimal growth temperature for the target bacteria (e.g., 30-35°C for mesophilic bacteria). The precise temperature control of the Velp incubator ensures consistent growth conditions.[8][9]

    • Incubate for the required period, typically 24-48 hours.

  • Colony Counting and Calculation:

    • Following incubation, count the number of visible colonies on the plates.

    • Calculate the number of CFUs per gram or milliliter of the original sample by multiplying the colony count by the dilution factor.

Pharmaceutical Microbial Limit Test (MLT)

This procedure is critical for ensuring the microbial quality of non-sterile pharmaceutical products.

Methodology:

  • Sample Preparation:

    • Prepare a 1:10 dilution of the product to be examined in a suitable sterile diluent as specified by the relevant pharmacopeia.[9]

  • Total Aerobic Microbial Count (TAMC):

    • Plate 1 mL of the prepared sample dilution onto Soybean-Casein Digest Agar.

    • Incubate the plates in a Velp refrigerated incubator at 30-35°C for 3-5 days.[8][9]

  • Total Yeast and Mold Count (TYMC):

    • Plate 1 mL of the prepared sample dilution onto Sabouraud Dextrose Agar.

    • Incubate the plates in a Velp refrigerated incubator at 20-25°C for 5-7 days.[1][9]

  • Test for Specified Microorganisms:

    • Perform enrichment and selective plating procedures to detect the presence of specific objectionable microorganisms (e.g., E. coli, Salmonella, P. aeruginosa, S. aureus) as per pharmacopeial guidelines. Incubation conditions will vary depending on the target organism and are precisely maintained by the Velp incubator.

  • Interpretation:

    • Count the colonies for TAMC and TYMC and compare the results with the acceptance criteria.

    • Examine the selective media for the growth of specified microorganisms.

Yeast and Mold Count in Food Samples

This protocol is used to determine the fungal contamination in food products.

Methodology:

  • Sample Homogenization and Dilution:

    • Aseptically weigh 10 g of the food sample and homogenize it in 90 mL of a sterile diluent.

    • Prepare serial dilutions as required.[2]

  • Plating:

    • Plate 0.1 mL of the appropriate dilutions onto a suitable medium for fungi, such as Potato Dextrose Agar (PDA) or Dichloran Rose Bengal Chloramphenicol (DRBC) Agar.[2][10]

  • Incubation:

    • Incubate the plates upright in a Velp refrigerated incubator at 25°C for 5-7 days. The stable, lower temperature provided by the refrigerated incubator is ideal for the growth of many foodborne yeasts and molds.[2][10]

  • Enumeration:

    • Count the yeast and mold colonies separately. Report the results as CFUs per gram of the food sample.

Biochemical Oxygen Demand (BOD) Analysis

Velp's FTC series incubators are specifically designed for BOD testing, a critical parameter in environmental water quality assessment.[5]

Methodology:

  • Sample Preparation:

    • Fill a BOD bottle with the water sample, adding a magnetic stirring bar. Dilution may be necessary for highly polluted samples.[11]

    • Add a potassium hydroxide (KOH) cartridge to the neck of the bottle to absorb the carbon dioxide produced during microbial respiration.[11]

  • Incubation Setup:

    • Place the BOD bottles in a Velp stirring station inside an FTC 120 incubator, which maintains a constant temperature of 20°C.[5][12]

    • Connect the Velp BOD sensor to each bottle.

  • Measurement and Data Logging:

    • The BOD sensor measures the pressure drop resulting from oxygen consumption by microorganisms.

    • Data is wirelessly transmitted to the Velp software, allowing for real-time monitoring without opening the incubator door, thus maintaining temperature stability.[11]

    • The analysis is typically run for 5 days (BOD5).

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.

Bacterial_Enumeration_Workflow Bacterial Enumeration Workflow cluster_prep Sample Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis Sample Obtain Sample Dilution Perform Serial Dilutions Sample->Dilution Plating Spread Plate Dilutions Dilution->Plating Incubator Incubate in Velp Refrigerated Incubator (e.g., 30-35°C, 24-48h) Plating->Incubator Counting Count Colonies (CFU) Incubator->Counting Calculation Calculate CFU/g or CFU/mL Counting->Calculation

Bacterial Enumeration Workflow

Microbial_Limit_Test_Workflow Pharmaceutical Microbial Limit Test Workflow cluster_tamc Total Aerobic Microbial Count (TAMC) cluster_tymc Total Yeast & Mold Count (TYMC) cluster_pathogens Test for Specified Pathogens Product_Sample Pharmaceutical Product Sample Plate_TAMC Plate on Soybean-Casein Digest Agar Product_Sample->Plate_TAMC Plate_TYMC Plate on Sabouraud Dextrose Agar Product_Sample->Plate_TYMC Enrichment Enrichment Culture Product_Sample->Enrichment Incubate_TAMC Incubate in Velp Incubator (30-35°C, 3-5 days) Plate_TAMC->Incubate_TAMC Count_TAMC Count Bacterial Colonies Incubate_TAMC->Count_TAMC Incubate_TYMC Incubate in Velp Incubator (20-25°C, 5-7 days) Plate_TYMC->Incubate_TYMC Count_TYMC Count Fungal Colonies Incubate_TYMC->Count_TYMC Selective_Plating Selective Plating Enrichment->Selective_Plating Incubate_Pathogens Incubate under Specific Conditions Selective_Plating->Incubate_Pathogens Identify Identify Pathogens Incubate_Pathogens->Identify

Pharmaceutical Microbial Limit Test Workflow

BOD_Analysis_Workflow Biochemical Oxygen Demand (BOD) Analysis Workflow cluster_incubation_bod Incubation & Measurement cluster_data_analysis Data Analysis Water_Sample Water Sample Prepare_Bottle Prepare BOD Bottle (add stirring bar, KOH) Water_Sample->Prepare_Bottle Place_In_Incubator Place in Velp FTC 120 Incubator at 20°C Prepare_Bottle->Place_In_Incubator Attach_Sensor Attach Velp BOD Sensor Place_In_Incubator->Attach_Sensor Incubate_5_Days Incubate for 5 Days (BOD5) Attach_Sensor->Incubate_5_Days Wireless_Transmission Wireless Data Transmission to Velp Software Incubate_5_Days->Wireless_Transmission Analyze_Results Analyze BOD values (mg/L) Wireless_Transmission->Analyze_Results

References

What are the different types of Velp vortex mixers and their uses?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environments of research, scientific discovery, and pharmaceutical development, the efficiency and reliability of laboratory equipment are paramount. Among the most ubiquitous of these instruments is the vortex mixer, a cornerstone for sample preparation and mixing. Velp Scientifica, a leading manufacturer of laboratory equipment, offers a diverse range of vortex mixers designed to meet the varied demands of scientific applications. This in-depth guide provides a technical overview of the different types of Velp vortex mixers, their specific uses, and detailed experimental protocols where they are critically employed.

I. Classification of Velp Vortex Mixers

Velp's portfolio of vortex mixers can be broadly categorized based on their operational features, control interface, and intended throughput. Understanding these distinctions is crucial for selecting the appropriate model for a specific laboratory workflow.

By Control Interface and Functionality:
  • Analog Models: These mixers, such as the CLASSIC and RX3 , offer straightforward, manual control of mixing speed via a rotary knob. They are ideal for routine applications where precise, digital control and reproducibility are not primary concerns.

  • Digital Models: The TX4 and MULTI-TX5 provide precise, digital control over mixing speed and time, ensuring reproducibility of experimental conditions. The bright digital display allows for easy monitoring of parameters.

  • IR Sensor Models: A standout feature in models like the WIZARD , ZX4 , and TX4 is the innovative infrared (IR) sensor. This technology allows for touch-free operation; the vortexing action starts automatically when a tube is brought near the sensor, significantly reducing repetitive strain and improving workflow efficiency.

By Throughput:
  • Single-Tube Models: The majority of Velp's vortex mixers, including the CLASSIC, RX3, ZX3, ZX4, WIZARD, and TX4 , are designed for mixing single tubes. They are highly versatile and can accommodate a wide range of tube sizes with various accessory heads.

  • Multi-Tube Models: For high-throughput applications, the MULTI-TX5 Digital is the instrument of choice. It is engineered to mix multiple tubes simultaneously, making it ideal for applications such as genotyping, DNA/RNA extraction, and large-scale sample preparation.[1]

II. Technical Specifications of Velp Vortex Mixers

A clear understanding of the quantitative specifications of each model is essential for matching the right instrument to the demands of a specific protocol. The following tables summarize the key technical data for a range of Velp vortex mixers.

Model Speed Control Speed Range (rpm) Operating Modes Orbital Diameter (mm) Timer
CLASSIC Analog0 - 3000Touch, Continuous4.5No
RX3 Analog (Fixed)3000Touch4.5No
ZX3 Analog0 - 3000Touch, Continuous4.5No
WIZARD Analog0 - 3000IR Sensor, Continuous4.5No
ZX4 Analog0 - 3000IR Sensor, Continuous4.5No
TX4 Digital0 - 3000IR Sensor, Continuous4.5Yes
MULTI-TX5 Digital100 - 2500Continuous, Pulse, Intermittent3.6Yes
Model Power (W) Weight (kg) Dimensions (WxHxD mm) IP Protection Class
CLASSIC 152.2180x70x220IP 42
RX3 152.7150x130x165IP 42
ZX3 152.7150x130x165IP 42
WIZARD 152.2180x70x220IP 42
ZX4 152.7150x130x165IP 42
TX4 152.7150x130x165IP 42
MULTI-TX5 4019245x380x490N/A

III. Applications in Research and Drug Development

Velp vortex mixers are indispensable tools across a multitude of scientific disciplines. Their applications range from simple sample mixing to critical steps in complex molecular biology and drug formulation protocols.

  • Sample Preparation: The most common application is the thorough mixing of reagents, buffers, and samples to ensure homogeneity before downstream analysis. This is crucial for the accuracy and reproducibility of experiments.

  • Cell Culture: Vortex mixers are used for resuspending cell pellets and mixing cell suspensions with media or reagents.[2] The gentle to vigorous mixing capabilities allow for tailored handling of different cell types.

  • Molecular Biology: In DNA/RNA extraction, vortexing is a critical step for cell lysis and the subsequent mixing of solutions to precipitate and purify nucleic acids.[3][4] The MULTI-TX5 is particularly well-suited for high-throughput nucleic acid purification workflows.[1]

  • Drug Discovery and Formulation: In the pharmaceutical industry, vortex mixers are employed for solubility testing, dissolving compounds in various solvents, and preparing formulations for analysis.[5] The precise control offered by digital models is highly beneficial in these applications.

  • Quality Control: Vortex mixers are used in quality control laboratories to ensure the uniformity and consistency of products, such as in the food and beverage and cosmetics industries.[1]

IV. Experimental Protocols Employing Vortex Mixing

The following sections provide detailed methodologies for key experiments where a Velp vortex mixer would be a critical piece of equipment.

Protocol: Plasmid DNA Extraction from Bacterial Culture (Miniprep)

This protocol describes a standard procedure for isolating plasmid DNA from an overnight bacterial culture.

Methodology:

  • Cell Harvesting: Transfer 1.5 mL of an overnight bacterial culture into a microcentrifuge tube. Centrifuge at 13,000 rpm for 1 minute to pellet the cells. Discard the supernatant.

  • Resuspension: Add 100 µL of Solution I (Resuspension Buffer) to the cell pellet. Resuspend the pellet completely by vortexing at maximum speed for 10-15 seconds. Ensure no cell clumps remain.

  • Lysis: Add 200 µL of Solution II (Lysis Buffer). Gently invert the tube 4-6 times to mix. Do not vortex at this stage as it can shear the genomic DNA. Incubate at room temperature for 5 minutes.

  • Neutralization: Add 150 µL of Solution III (Neutralization Buffer). Gently invert the tube 4-6 times to mix. A white precipitate will form.

  • Clarification: Centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris and precipitated proteins.

  • Binding: Carefully transfer the supernatant to a spin column placed in a collection tube. Centrifuge for 1 minute at 13,000 rpm. Discard the flow-through.

  • Washing: Add 700 µL of Wash Buffer to the spin column. Centrifuge for 1 minute at 13,000 rpm. Discard the flow-through.

  • Drying: Centrifuge the empty spin column for an additional 1-2 minutes to remove any residual ethanol.

  • Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50 µL of Elution Buffer to the center of the membrane. Incubate at room temperature for 1 minute.

  • Collection: Centrifuge for 1 minute at 13,000 rpm to elute the plasmid DNA. The purified plasmid DNA is now in the collection tube.

DNA_Extraction_Workflow cluster_0 Cell Preparation cluster_1 Lysis & Neutralization cluster_2 Purification cluster_3 Final Product Harvest 1. Harvest Cells Resuspend 2. Resuspend in Buffer Harvest->Resuspend Vortex Lysis 3. Lyse Cells Resuspend->Lysis Neutralize 4. Neutralize Lysis->Neutralize Clarify 5. Clarify Lysate Neutralize->Clarify Bind 6. Bind DNA Clarify->Bind Wash 7. Wash Bind->Wash Elute 8. Elute DNA Wash->Elute Purified_DNA Purified Plasmid DNA Elute->Purified_DNA

Plasmid DNA Extraction Workflow.
Protocol: Total Protein Extraction from Cultured Cells

This protocol outlines a common method for extracting total protein from mammalian cells for subsequent analysis such as Western blotting.

Methodology:

  • Cell Harvesting: Aspirate the culture medium from a confluent plate of cultured cells. Wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 500 µL for a 10 cm plate) directly to the plate.

  • Scraping: Use a cell scraper to scrape the cells off the plate in the lysis buffer.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Mixing: Incubate the lysate on ice for 30 minutes. During this incubation, vortex the tube at maximum speed for 10-15 seconds every 10 minutes to ensure complete lysis.[6]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay).

  • Storage: Store the protein extract at -80°C for long-term use.

Protein_Extraction_Workflow Start Cultured Cells Harvest 1. Harvest & Wash Cells Start->Harvest Lysis 2. Add Lysis Buffer Harvest->Lysis Incubate_Vortex 3. Incubate on Ice & Vortex Periodically Lysis->Incubate_Vortex Centrifuge 4. Centrifuge to Pellet Debris Incubate_Vortex->Centrifuge Collect_Supernatant 5. Collect Supernatant (Protein Extract) Centrifuge->Collect_Supernatant Quantify 6. Quantify Protein Concentration Collect_Supernatant->Quantify Store 7. Store at -80°C Quantify->Store

Total Protein Extraction Workflow.
Protocol: Kinetic Solubility Assay of a Drug Compound

This protocol describes a high-throughput method to determine the kinetic solubility of a drug candidate in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Dispense 2 µL of each compound concentration from the DMSO stock plate into a 96-well clear-bottom assay plate.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well containing the compound. This results in a final DMSO concentration of 1%.

  • Mixing: Immediately after buffer addition, seal the plate and mix the contents by vortexing at a medium speed (e.g., 800-1000 rpm) for 1 minute. This initial vortexing is crucial for initiating the dissolution process.

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker to allow the solution to reach equilibrium.

  • Precipitation Measurement: After incubation, measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Logical_Relationship cluster_VelpModels Velp Vortex Mixer Models cluster_Applications Key Laboratory Applications Analog Analog (CLASSIC, RX3) SamplePrep General Sample Preparation Analog->SamplePrep Digital Digital (TX4, MULTI-TX5) MolBio Molecular Biology (DNA/RNA Extraction) Digital->MolBio DrugDev Drug Development (Solubility Assays) Digital->DrugDev QC Quality Control Digital->QC IR_Sensor IR Sensor (WIZARD, ZX4, TX4) IR_Sensor->SamplePrep IR_Sensor->MolBio

Velp Mixer Types and Applications.

V. Conclusion

Velp Scientifica offers a comprehensive range of vortex mixers that cater to the diverse needs of modern research, scientific, and drug development laboratories. From the simple and robust analog models to the advanced digital and IR sensor-equipped units, there is a Velp vortex mixer suitable for virtually any application requiring efficient and reliable sample mixing. By understanding the technical specifications and intended uses of each model, and by following established experimental protocols, researchers can significantly enhance the efficiency, reproducibility, and accuracy of their work. The integration of innovative features like the IR sensor further underscores Velp's commitment to improving laboratory ergonomics and workflow.

References

Methodological & Application

Application Note: Protocol for Protein Analysis in Grain using a VELP Digestion Unit

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed, step-by-step protocol for the determination of nitrogen and protein content in various grains using a VELP digestion unit, following the Kjeldahl method. This protocol is intended for researchers, scientists, and professionals in drug development and food science who require accurate protein quantification in cereal samples.

Introduction

The protein content of cereals is a crucial parameter for nutritional labeling, quality assessment, and various food processing applications.[1][2][3] The Kjeldahl method is a widely recognized and precise technique for determining the nitrogen content in organic materials, which is then used to calculate the protein content using a specific conversion factor.[4][5] VELP Scientifica offers a range of automated and semi-automated systems for Kjeldahl analysis that ensure high precision, reproducibility, and safety.[6][7] This protocol is based on the AOAC 979.09 official method for protein in grains.[1]

Principle of the Kjeldahl Method

The Kjeldahl method consists of three main stages:

  • Digestion: The grain sample is heated in the presence of concentrated sulfuric acid and a catalyst. This process converts the organic nitrogen into ammonium sulfate.[4][5][8]

  • Distillation: The digested sample is made alkaline with sodium hydroxide, which liberates ammonia gas. The ammonia is then distilled and collected in a boric acid solution.[4][5][8]

  • Titration: The amount of ammonia trapped in the boric acid solution is determined by titration with a standardized acid solution. The nitrogen content is then calculated, and this value is multiplied by a protein factor to determine the protein content.[4][5]

Experimental Protocol

This protocol is optimized for use with a VELP DKL series automatic digestion unit and a VELP UDK series automatic distillation unit.

3.1. Equipment and Reagents

  • VELP DKL Series Automatic Digestion Unit

  • VELP UDK Series Automatic Distillation Unit

  • VELP KS 1000 Scrubber (for fume neutralization)

  • Analytical balance (0.1 mg accuracy)

  • Grinder (for sample preparation)

  • Nitrogen-free weighing boats

  • 250 ml glass test tubes

  • Concentrated sulfuric acid (96-98%)

  • Kjeldahl catalyst tablets (e.g., VCM tablets: 3.5 g K₂SO₄, 0.1 g CuSO₄·5H₂O)

  • Antifoam tablets

  • Sodium hydroxide solution (32%)

  • Boric acid solution (4% with indicators)

  • Standardized sulfuric acid or hydrochloric acid solution (0.2 N) as titrant

  • Deionized water

3.2. Sample Preparation

  • Obtain a representative sample of the grain.

  • Grind the sample to a fine powder (particle size ≤ 0.5 mm) to ensure homogeneity.[1][9]

  • Accurately weigh approximately 1-2 grams of the ground sample into a nitrogen-free weighing boat and record the weight.[1]

  • Carefully transfer the weighed sample into a 250 ml glass test tube.

3.3. Digestion

  • To each test tube containing the sample, add:

    • 2 Kjeldahl catalyst tablets.[1]

    • 2 antifoam tablets.[1]

    • 20 ml of concentrated sulfuric acid (96-98%).[1]

  • Prepare blank samples containing only the reagents (no grain sample) to account for any residual nitrogen in the chemicals.[1]

  • Place the test tubes in the rack of the VELP DKL digestion unit.

  • Connect the digestion unit to the KS 1000 Scrubber to neutralize the acid fumes produced during digestion.[1]

  • Set the digestion program on the DKL unit. A typical program for cereals is:

    • Ramp to 300 °C and hold for 40 minutes.[1]

    • Ramp to 420 °C and hold for 90 minutes.[1]

  • Once the digestion is complete, the solution in the test tubes should be clear. Allow the test tubes to cool to 50-60 °C before proceeding to the distillation step.[1]

3.4. Distillation and Titration

  • Ensure the VELP UDK distillation unit is conditioned by performing an automatic check-up and a wash cycle.[1]

  • Place the cooled digestion tube into the UDK distillation unit.

  • The UDK unit will automatically add the following reagents:

    • 50 ml of deionized water for dilution.[1]

    • 70 ml of 32% sodium hydroxide to liberate the ammonia.[1]

  • The liberated ammonia is steam distilled and collected in 30 ml of 4% boric acid solution containing indicators.[1]

  • The trapped ammonia is then automatically titrated with a 0.2 N standardized sulfuric acid solution.[1]

  • The UDK unit will automatically calculate the nitrogen and protein content. The analysis time is typically around 4 minutes per test.[1]

3.5. Calculation

The protein content is calculated using the following formula:

Protein (%) = Nitrogen (%) x Protein Factor

The protein factor varies depending on the type of grain. Common factors are:

  • Wheat: 5.70[1]

  • Other cereals (e.g., corn, barley, rye): 6.25[1]

Data Presentation

The following tables summarize typical quantitative data for protein analysis in different grains using the VELP Kjeldahl method.

Table 1: Expected Protein Content in Grains

GrainExpected Protein Value (%)
Wheat14.2
Corn8.0

Data sourced from VELP Scientifica application notes.[1]

Table 2: Example Results for Protein Determination in Grains

SampleSample Weight (g)Nitrogen (%)Protein (%)Average ± SD (%)RSD (%)
Durum Wheat~12.4814.1414.15 ± 0.020.14
~12.4914.19
~12.4814.13
Yellow Corn~11.288.008.01 ± 0.010.12
~11.288.01
~11.288.02

SD: Standard Deviation, RSD: Relative Standard Deviation. Results are reliable and reproducible with a low RSD (<1%), indicating high repeatability.[1]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for protein analysis in grain using a VELP digestion unit.

Protein_Analysis_Workflow cluster_prep Sample Preparation cluster_digestion Digestion (VELP DKL Unit) cluster_dist_titr Distillation & Titration (VELP UDK Unit) cluster_end Results start Start: Grain Sample grind Grind Sample (≤ 0.5 mm) start->grind Homogenize weigh Weigh Sample (1-2 g) grind->weigh Accurate measurement add_reagents Add H₂SO₄, Catalyst & Antifoam weigh->add_reagents digest Heat at 300°C (40 min) then 420°C (90 min) add_reagents->digest Organic N to (NH₄)₂SO₄ cool Cool to 50-60°C digest->cool distill Add NaOH & H₂O, Steam Distill NH₃ cool->distill titrate Trap NH₃ in Boric Acid, Titrate with H₂SO₄ distill->titrate Collect Ammonia calculate Calculate %N and %Protein titrate->calculate end End: Protein Content calculate->end

Caption: Workflow for Kjeldahl Protein Analysis in Grain.

Conclusion

The Kjeldahl method, when performed with a VELP digestion and distillation system, provides a reliable and reproducible means of determining the protein content in grain samples.[1] The automated nature of the VELP units enhances throughput and safety in the laboratory. Adherence to the specified protocol, including proper sample preparation and the use of appropriate parameters, is essential for obtaining accurate and consistent results.

References

Determining Fat Content in Dairy Products Using the Velp SER 158 Automated Solvent Extractor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for determining the total fat content in various dairy products using the Velp SER 158 Automated Solvent Extractor. The protocols outlined are intended for researchers, scientists, and quality control professionals in the food and dairy industries. The method is based on the Randall hot extraction technique, a rapid version of the Soxhlet extraction, which provides accurate and reproducible results.

For most dairy products, a preliminary acid hydrolysis step is mandatory to break the stable fat-protein emulsion and ensure the complete extraction of lipids. This is achieved using the Velp HU6 Hydrolysis Unit prior to the automated solvent extraction with the SER 158.

Data Presentation: Typical Fat Content in Dairy Products

The fat content in dairy products can vary significantly depending on the type of milk used, processing methods, and any added ingredients. The following table summarizes typical fat content ranges for common dairy products.

Dairy ProductTypical Fat Content (%)
Skim Milk< 0.5%
Low-Fat Milk (1%)0.5 - 1.5%
Whole Milk3.25 - 4.0%
Yogurt (made from whole milk)3.0 - 4.5%
Cheddar Cheese30 - 40%
Cream Cheese30 - 40%
Butter80 - 85%
Heavy Cream36 - 40%

Experimental Protocols

The following sections provide detailed protocols for determining the fat content in milk, cheese, and yogurt using the Velp HU6 Hydrolysis Unit and the SER 158 Automated Solvent Extractor.

General Safety Precautions
  • Always work in a well-ventilated area or under a fume hood, especially when handling solvents and acids.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hydrochloric acid and petroleum ether with care, following all safety data sheet (SDS) recommendations.

Protocol for Total Fat Determination in Whole Milk

2.2.1. Hydrolysis Stage (Velp HU6)

  • Crucible Preparation: Place 25 g of glass sand into a glass crucible, followed by 3 g of Celite. Ensure the two layers remain separate.

  • Sample Preparation: Homogenize the whole milk sample by stirring. Weigh approximately 5 g of the milk sample into a test tube. Add 2 g of Celite to the test tube.

  • Acid Digestion: Add 50 ml of 4N hydrochloric acid to the test tube. Gently shake the tube and then use another 50 ml of 4N hydrochloric acid to rinse any sample residue from the walls of the tube.

  • Hydrolysis: Place the test tubes in the HU6 heating block. Set the temperature to 170°C and the hydrolysis time to 30 minutes.[1] Activate the vacuum pump to remove acid fumes.[1]

  • Filtration and Washing: After hydrolysis, the hydrolyzed sample is filtered through the prepared glass crucible and washed with warm deionized water to remove any remaining hydrochloric acid.[2]

  • Drying: Dry the crucible containing the hydrolyzed sample in an oven at 105°C.

2.2.2. Extraction Stage (Velp SER 158)

  • Extraction Cup Preparation: Dry empty glass extraction cups in an oven at 105°C for 1 hour, then cool them in a desiccator before weighing.[3]

  • Assembly: Place the dried crucible containing the hydrolyzed milk sample into the extraction thimble and position it in the SER 158 unit.

  • Extraction Parameters:

    • Solvent: Petroleum Ether (40-60°C)

    • Solvent Volume: 100 ml

    • Immersion Time: 60 minutes

    • Removing Time: 10 minutes

    • Washing Time: 50 minutes

    • Recovery Time: 30 minutes

    • Cooling Time: 3 minutes

  • Post-Extraction: After the extraction is complete, place the extraction cups in a drying oven for 1 hour at 105°C.[3] Cool the cups in a desiccator and weigh them to determine the mass of the extracted fat.

Protocol for Total Fat Determination in Cheese

2.3.1. Hydrolysis Stage (Velp HU6)

  • Sample Preparation: Weigh approximately 3 g of a homogenized cheese sample and 2 g of Celite 545 into a test tube.[4]

  • Acid Digestion: Add 50 ml of 4N hydrochloric acid to the test tube, shake gently, and rinse the walls with an additional 50 ml of the acid.[4]

  • Hydrolysis: Set the HU6 to 170°C for 30 minutes.[4] Place the test tubes in the heating block and activate the vacuum pump.

  • Filtration and Washing: After the hydrolysis is complete, filter the sample through a glass crucible and wash with hot water (40-50°C) to remove residual acid.[4]

  • Drying: Dry the crucible with the hydrolyzed sample in an oven at 105°C.[4]

2.3.2. Extraction Stage (Velp SER 158)

  • Extraction Cup Preparation: Dry and weigh the glass extraction cups as described in the milk protocol.

  • Assembly: Place the crucible with the dried, hydrolyzed cheese sample into the SER 158 unit.

  • Extraction Parameters:

    • Solvent: Petroleum Ether (40-60°C)

    • Solvent Volume: 100 ml

    • Immersion Time: 60 minutes

    • Removing Time: 10 minutes

    • Washing Time: 50 minutes

    • Recovery Time: 30 minutes

    • Cooling Time: 3 minutes

  • Post-Extraction: Dry the extraction cups in an oven at 105°C for 1 hour, cool in a desiccator, and weigh to determine the fat content.[4]

Adapted Protocol for Total Fat Determination in Yogurt

Note: This protocol is adapted from the milk and cheese methodologies. The viscosity and potential presence of stabilizers in yogurt may require slight modifications for optimal results.

2.4.1. Hydrolysis Stage (Velp HU6)

  • Sample Preparation: Homogenize the yogurt sample. Weigh approximately 3-5 g of the yogurt and 2 g of Celite 545 into a test tube. The exact sample weight may need to be adjusted based on the expected fat content and viscosity.

  • Acid Digestion: Add 50 ml of 4N hydrochloric acid to the test tube. Mix thoroughly to ensure complete dispersion of the yogurt. Rinse the walls of the test tube with an additional 50 ml of 4N hydrochloric acid.

  • Hydrolysis: Set the HU6 to 170°C for 45-60 minutes. A longer hydrolysis time may be necessary for complete digestion of the yogurt matrix.

  • Filtration and Washing: Filter the hydrolyzed sample through a glass crucible and wash thoroughly with hot water (40-50°C).

  • Drying: Dry the crucible containing the sample in an oven at 105°C until a constant weight is achieved.

2.4.2. Extraction Stage (Velp SER 158)

  • Extraction Cup Preparation: Dry and weigh the glass extraction cups as previously described.

  • Assembly: Place the crucible with the dried, hydrolyzed yogurt sample into the SER 158 unit.

  • Extraction Parameters:

    • Solvent: Petroleum Ether (40-60°C)

    • Solvent Volume: 100-120 ml

    • Immersion Time: 60 minutes

    • Removing Time: 10 minutes

    • Washing Time: 60 minutes (a longer washing time may be beneficial)

    • Recovery Time: 30 minutes

    • Cooling Time: 3 minutes

  • Post-Extraction: Dry the extraction cups in an oven at 105°C for 1 hour, cool in a desiccator, and weigh.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the fat determination process.

FatDeterminationWorkflow cluster_hydrolysis Hydrolysis Stage (Velp HU6) cluster_extraction Extraction Stage (Velp SER 158) cluster_final Final Steps SamplePrep Sample Preparation (Weighing & Mixing) AcidDigestion Acid Digestion (4N HCl) SamplePrep->AcidDigestion Hydrolysis Hydrolysis (170°C) AcidDigestion->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Drying_H Drying (105°C) Filtration->Drying_H Immersion 1. Immersion Drying_H->Immersion Transfer Crucible Removing 2. Removing Immersion->Removing Washing 3. Washing Removing->Washing Recovery 4. Recovery Washing->Recovery Cooling 5. Cooling Recovery->Cooling Drying_E Drying (105°C) Cooling->Drying_E Weighing Weighing & Calculation Drying_E->Weighing

Fig. 1: Overall workflow for fat determination.

SER158_Process start Start Extraction immersion 1. Immersion Sample in boiling solvent start->immersion removing 2. Removing Solvent level lowered immersion->removing washing 3. Washing Condensed solvent rinses sample removing->washing recovery 4. Recovery >90% of solvent is collected washing->recovery cooling 5. Cooling Extraction cups are raised recovery->cooling end End of Process cooling->end

Fig. 2: The 5 stages of the Velp SER 158 extraction process.

References

Application of Velp AREC heating magnetic stirrer for nanoparticle synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of nanoparticles is a cornerstone of modern materials science and nanomedicine, demanding precise control over experimental parameters to achieve desired particle size, morphology, and stability. The VELP AREC heating magnetic stirrer, with its CerAlTop™ ceramic plate, powerful brushless motor, and precise digital control, is an exemplary tool for this purpose. This document provides detailed application notes and protocols for the synthesis of three common nanoparticle types: Gold (AuNPs), Silver (AgNPs), and Superparamagnetic Iron Oxide (SPIONs), leveraging the capabilities of the VELP AREC. These protocols are intended for researchers, scientists, and drug development professionals seeking reproducible and reliable synthesis methods.

Introduction to the VELP AREC for Nanoparticle Synthesis

The VELP AREC series of heating magnetic stirrers offers a suite of features that are highly advantageous for the controlled synthesis of nanoparticles. The precise and uniform heating of the ceramic top plate, which can reach temperatures up to 550°C, is critical for methods requiring thermal decomposition or consistent reaction kinetics.[1][2] The powerful magnetic coupling and wide range of stirring speeds (up to 1700 rpm) ensure a homogenous reaction mixture, which is crucial for uniform nucleation and growth of nanoparticles.[3][4]

Key features include:

  • Precise Temperature Control: Digital display and regulation ensure that the set temperature is accurately maintained, a critical factor for controlling particle size.[5]

  • Uniform Heating: The CerAlTop™ plate provides excellent heat transfer and temperature homogeneity across the entire surface.[4]

  • Powerful & Consistent Stirring: The brushless motor and SpeedServo™ technology maintain constant speed even as the viscosity of the reaction mixture changes, preventing aggregation and ensuring uniform particle formation.[3][6]

  • Chemical Resistance: The ceramic top plate is impervious to most acids, bases, and solvents, ensuring durability and preventing contamination.[1][7]

  • Safety Features: A "Hot Surface Safety" message is displayed when the plate temperature exceeds 50°C, enhancing laboratory safety.[6]

These features collectively provide the reproducibility and precision required for advanced nanomaterial synthesis.

Application I: Synthesis of Gold Nanoparticles (AuNPs) via Turkevich Method

The Turkevich method is a classic, simple, and effective technique for synthesizing spherical gold nanoparticles, typically in the 10-20 nm range. The method relies on the reduction of chloroauric acid by sodium citrate in a boiling aqueous solution. The VELP AREC is ideal for this process, providing the stable boiling temperature and vigorous stirring required for producing monodisperse nanoparticles.[8][9]

Experimental Workflow: Gold Nanoparticle Synthesis

Gold_Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Synthesis on Velp AREC cluster_final Finalization A 1. Prepare 1.0 mM HAuCl4 Solution C 3. Add HAuCl4 to Beaker with Stir Bar A->C B 2. Prepare 1% Trisodium Citrate Solution E 5. Quickly Add Citrate Solution B->E D 4. Set AREC to Boiling Temp. (>100°C) & Rapid Stirring C->D D->E F 6. Observe Color Change (Pale Yellow -> Deep Red) E->F G 7. Remove from Heat After 10-15 min F->G H 8. Cool to Room Temp. G->H I 9. Characterize (UV-Vis, TEM) H->I Silver_Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Synthesis on Velp AREC cluster_final Finalization A 1. Prepare AgNO3 Solution C 3. Add AgNO3 to Beaker with Stir Bar A->C B 2. Prepare Reducing/ Capping Agent Solution (e.g., NaBH4, Citrate) E 5. Add Reducing Agent Dropwise B->E D 4. Set AREC to Desired Temp. & Stirring Speed C->D D->E F 6. Observe Color Change (Colorless -> Yellow/Brown) E->F G 7. Continue Stirring for 30-60 min F->G H 8. Cool & Centrifuge to Purify G->H I 9. Characterize (UV-Vis, TEM) H->I SPION_Synthesis cluster_prep Preparation cluster_synthesis Synthesis on Velp AREC cluster_final Finalization A 1. Prepare Iron Salt Solution (FeCl2 & FeCl3 in 1:2 ratio) C 3. Add Iron Salts to Reactor with Stir Bar A->C B 2. Prepare Base Solution (e.g., NH4OH or NaOH) E 5. Rapidly Add Base to the Heated Solution B->E D 4. Set AREC to 80°C & Vigorous Stirring (600+ rpm) C->D D->E F 6. Instant Black Precipitate (Fe3O4) Forms E->F G 7. Age Precipitate (Stir for 60 min) F->G H 8. Isolate with Magnet & Wash with DI Water G->H I 9. Characterize (XRD, TEM, VSM) H->I

References

Preparing Environmental Samples for Elemental Analysis using the Velp NDA 702

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of various environmental samples for elemental analysis using the Velp NDA 702 elemental analyzer. The Velp NDA 702 utilizes the Dumas combustion method for a rapid and automated determination of nitrogen and carbon content in both solid and liquid samples.[1][2][3][4][5][6][7] Accurate and reproducible results are highly dependent on proper sample preparation. These guidelines are designed to ensure sample homogeneity and appropriate handling for a range of environmental matrices.

Principles of the Velp NDA 702 Analyzer

The Velp NDA 702 operates on the principle of high-temperature catalytic combustion. A sample is weighed into a tin capsule and introduced into a combustion chamber heated to approximately 1030°C.[2] In the presence of a catalyst and pure oxygen, the sample is flash combusted, converting its elemental components into gaseous oxides. The resulting gases are then passed through a reduction furnace containing copper to reduce nitrogen oxides to elemental nitrogen (N₂) and to remove excess oxygen. A series of traps then removes water and carbon dioxide, allowing for the quantitative measurement of N₂ by a thermal conductivity detector (TCD). The entire process is automated and typically takes 3 to 5 minutes per sample.[1]

General Sample Preparation Guidelines

To ensure the analysis of a representative portion of the sample and to maximize the precision of the results, proper sample preparation is crucial.[8] The following are general guidelines applicable to most environmental samples.

  • Homogenization : Achieving a homogenous sample is the most critical step. Non-uniform samples will lead to significant variations in results. Various techniques can be employed depending on the sample matrix.

  • Drying : For solid samples, drying is often necessary to standardize the sample and allow for effective homogenization. It is critical to dry samples at a low temperature (typically <60°C) to prevent the loss of volatile elemental components.

  • Grinding and Sieving : Grinding reduces the particle size of solid samples, increasing the surface area for combustion and improving homogeneity. Sieving helps to remove larger, non-representative particles.

  • Weighing : Accurate weighing of the prepared sample is essential for precise calculations of elemental content. The Velp NDA 702 can accommodate samples up to 1 gram.[2][3][4][5]

Experimental Protocols

The following are detailed protocols for the preparation of specific environmental sample types.

Soil and Sediment Samples

Objective: To prepare soil and sediment samples for the determination of total nitrogen and carbon.

Materials:

  • Drying oven

  • Mortar and pestle or mechanical grinder

  • Sieve with a 2 mm mesh

  • Analytical balance (4 decimal places)

  • Tin capsules

  • Spatula

Protocol:

  • Drying: Dry the bulk soil or sediment sample in a drying oven at a temperature not exceeding 60°C until a constant weight is achieved. This prevents the loss of volatile nitrogen compounds.

  • Homogenization:

    • Break up any large aggregates in the dried sample using a mortar and pestle.

    • For larger quantities, a mechanical grinder may be used.

    • Pass the entire sample through a 2 mm sieve to remove stones, roots, and other large debris.

  • Sub-sampling: Thoroughly mix the sieved sample before taking a sub-sample for analysis to ensure it is representative of the bulk sample.

  • Weighing:

    • Tare a tin capsule on the analytical balance.

    • Using a clean spatula, weigh approximately 100-300 mg of the homogenized soil or sediment sample directly into the tin capsule. The exact weight will depend on the expected nitrogen content.

    • Record the weight to four decimal places.

  • Encapsulation: Fold the tin capsule to securely enclose the sample, ensuring no sample material can be lost. Compress the capsule into a small, tight ball.

  • Analysis: Place the encapsulated sample into the autosampler of the Velp NDA 702 for analysis.

Plant Tissue Samples

Objective: To prepare plant tissue (leaves, stems, roots) for the determination of total nitrogen and carbon.

Materials:

  • Drying oven or freeze-dryer

  • Plant mill or grinder

  • Analytical balance (4 decimal places)

  • Tin capsules

  • Spatula

Protocol:

  • Cleaning: Gently wash the plant material with deionized water to remove any soil or dust particles. Blot dry with a paper towel.

  • Drying:

    • Dry the plant tissue in an oven at 60-70°C until a constant weight is achieved.

    • Alternatively, freeze-drying can be used to better preserve certain compounds, although it is not strictly necessary for total nitrogen analysis.

  • Grinding: Grind the dried plant material to a fine, homogeneous powder using a plant mill or grinder.

  • Weighing:

    • Tare a tin capsule on the analytical balance.

    • Weigh approximately 2-5 mg of the ground plant tissue into the tin capsule. Plant material generally has a higher nitrogen content than soil, requiring a smaller sample size.

    • Record the weight to four decimal places.

  • Encapsulation: Fold and seal the tin capsule as described for soil samples.

  • Analysis: Place the encapsulated sample into the autosampler of the Velp NDA 702.

Water and Wastewater Samples

Objective: To prepare water and wastewater samples for the determination of total nitrogen.

Materials:

  • Homogenizer or sonicator (for samples with suspended solids)

  • Micropipette

  • Absorbent material (e.g., VELP Superabsorbent Powder)

  • Tin capsules

  • Analytical balance (4 decimal places)

Protocol:

  • Homogenization: For water samples containing suspended solids, homogenize the sample using a high-speed homogenizer or sonicator immediately before taking a sub-sample.

  • Sample Preparation for Liquid Injection (if applicable): The Velp NDA 702 can be equipped with a liquid autosampler. If this is not available, the following method can be used.

  • Preparation with Absorbent Material:

    • Tare a tin capsule containing a small, pre-weighed amount of absorbent material (e.g., 30-50 mg).

    • Using a micropipette, accurately dispense a known volume (e.g., 100-200 µL) of the water sample onto the absorbent material in the tin capsule.

    • Reweigh the capsule to determine the exact weight of the water sample added.

  • Encapsulation: Carefully fold and seal the tin capsule, ensuring no liquid can escape.

  • Analysis: Promptly place the encapsulated sample into the autosampler of the Velp NDA 702 to prevent any potential loss of volatile compounds.

Data Presentation

The following tables provide a summary of recommended sample weights and typical nitrogen content for various environmental samples.

Table 1: Recommended Sample Weights for Velp NDA 702 Analysis

Sample TypeRecommended Weight (mg)Notes
Soil100 - 300Adjust based on organic matter content.
Sediment100 - 300Higher amounts may be needed for sandy sediments with low organic content.
Plant Tissue2 - 5Higher nitrogen content requires smaller sample size.
Water50 - 200 (liquid weight)Use of absorbent material is recommended for manual loading.
Sludge (dried)10 - 30High in organic matter and nitrogen.

Table 2: Typical Total Nitrogen Content in Environmental Samples

Sample TypeTypical Nitrogen Content (%)Reference
Agricultural Soil0.1 - 0.5[9]
Forest Soil0.2 - 1.0
Sediment (freshwater)0.1 - 0.8[10][11]
Plant Leaves2.0 - 5.0
Wastewater (untreated)0.002 - 0.01 (as N)
Sewage Sludge (dried)1.0 - 6.0[9]

Visualized Workflows

The following diagrams illustrate the experimental workflows for preparing different environmental samples.

Environmental_Sample_Preparation_Workflow cluster_solid Solid Samples (Soil, Sediment, Plant Tissue) cluster_liquid Liquid Samples (Water, Wastewater) Solid_Start Start: Bulk Solid Sample Drying Drying (<60°C) Solid_Start->Drying Grinding Grinding / Milling Drying->Grinding Sieving Sieving (e.g., 2mm mesh) Grinding->Sieving Homogenization Thorough Mixing Sieving->Homogenization Weighing_Solid Weighing (into tin capsule) Homogenization->Weighing_Solid Encapsulation_Solid Encapsulation Weighing_Solid->Encapsulation_Solid Analysis_Solid NDA 702 Analysis Encapsulation_Solid->Analysis_Solid Liquid_Start Start: Bulk Liquid Sample Homogenization_Liquid Homogenization (if suspended solids) Liquid_Start->Homogenization_Liquid Weighing_Liquid Weighing (liquid into capsule with absorbent) Homogenization_Liquid->Weighing_Liquid Encapsulation_Liquid Encapsulation Weighing_Liquid->Encapsulation_Liquid Analysis_Liquid NDA 702 Analysis Encapsulation_Liquid->Analysis_Liquid

References

Application Note: Utilizing the Velp OHS 60 Digital Overhead Stirrer for High-Viscosity Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the Velp OHS 60 Digital Overhead Stirrer in polymer synthesis, a critical process in academic research, industrial manufacturing, and pharmaceutical drug development. The OHS 60 is particularly well-suited for polymerization reactions where precise control over stirring speed and the ability to handle significant increases in viscosity are paramount for achieving desired polymer characteristics and ensuring reaction consistency.

Introduction to the Velp OHS 60 in Polymer Synthesis

The Velp OHS 60 Digital is a powerful and versatile overhead stirrer designed for demanding laboratory applications.[1][2] Its robust design and advanced features make it an ideal tool for polymer synthesis, where reaction media often transition from low-viscosity monomers to high-viscosity polymer melts or solutions.[3] Key features of the OHS 60 relevant to polymer synthesis include a high torque of 60 Ncm, a broad speed range of 30 to 2000 rpm, and the capacity to handle viscosities up to 50,000 mPa·s.[1][4]

The instrument's SpeedServo™ torque compensation technology is particularly beneficial, as it maintains a constant speed even as the viscosity of the reaction mixture changes, ensuring reproducible and controlled polymerization conditions.[4][5] Furthermore, the digital display provides real-time monitoring of speed and torque, allowing researchers to observe the progression of the polymerization through changes in viscosity.[2]

Key Features and Specifications

A summary of the Velp OHS 60 Digital's key specifications is provided in the table below.

FeatureSpecificationRelevance to Polymer Synthesis
Maximum Torque 60 NcmEssential for maintaining consistent mixing in high-viscosity polymer solutions and melts.[1][4]
Maximum Viscosity 50,000 mPa·sAccommodates a wide range of polymerization reactions, from solutions to thick pastes.[1][4]
Speed Range 30 - 2000 rpmAllows for gentle initial mixing of monomers and vigorous stirring during polymerization.[1][4]
Motor Type Brushless DCEnsures quiet operation, long lifespan, and stable torque across the entire speed range.[4]
Display LED/TFTProvides clear, at-a-glance monitoring of set and actual speed, as well as torque.[4][6]
SpeedServo™ Torque CompensationAutomatically adjusts to viscosity changes to maintain constant speed, ensuring reproducibility.[4][5]
SmartChuck™ Tool-free shaft changingFacilitates easy and safe changing of stirring shafts, even with one hand.[1][5]
Safety Features Overload, overtemperature, and overcurrent protection; Lock keyEnsures safe, unattended operation and prevents accidental changes to settings.[1][2]
IP Protection IP 54The sealed housing protects the instrument from corrosive chemical environments.[1]

Experimental Protocol: Bulk Polymerization of Styrene

This protocol details the bulk polymerization of styrene to polystyrene, a reaction characterized by a significant increase in viscosity, making it an excellent demonstration of the Velp OHS 60's capabilities.

Materials and Equipment:

  • Velp OHS 60 Digital Overhead Stirrer with stand and clamp

  • Stirring shaft with an appropriate impeller (e.g., anchor or propeller)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • Styrene monomer

  • Initiator (e.g., Benzoyl Peroxide or AIBN)

  • Toluene (for dissolution)

  • Methanol (for precipitation)

Experimental Workflow Diagram:

G Experimental Workflow: Bulk Polymerization of Styrene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Assemble Reaction Setup prep2 Add Styrene and Initiator prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 react1 Set Stirring Speed (e.g., 200 rpm) prep3->react1 react2 Heat to Reaction Temp (e.g., 80-90°C) react1->react2 react3 Monitor Torque Increase react2->react3 react4 Maintain Stirring for 60 min react3->react4 workup1 Cool Reaction Mixture react4->workup1 workup2 Dissolve in Toluene workup1->workup2 workup3 Precipitate in Methanol workup2->workup3 workup4 Filter and Dry Polystyrene workup3->workup4

Caption: Workflow for the bulk polymerization of styrene using the Velp OHS 60.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Secure the reaction vessel with a clamp and position the Velp OHS 60 overhead stirrer above it, ensuring the stirring shaft is centered.

  • Charging the Reactor: Add the desired amount of styrene monomer and initiator to the reaction vessel. For example, use 15 ml of styrene and 200 mg of benzoyl peroxide.[7]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Stirring and Heating:

    • Lower the stirring shaft into the monomer mixture.

    • Turn on the Velp OHS 60 and set the initial stirring speed to a moderate rate (e.g., 200 rpm) to ensure proper mixing.

    • Begin heating the reaction mixture to the desired temperature (e.g., 80-90°C).[7]

  • Monitoring the Reaction:

    • As the polymerization proceeds, the viscosity of the solution will increase significantly.[7]

    • Observe the torque reading on the OHS 60 display. An increase in torque indicates the formation of polymer chains and a rise in viscosity.

    • The SpeedServo™ feature will ensure the stirring speed remains constant despite the increasing viscosity.

    • Continue the reaction for the desired time, typically around 60 minutes.[8]

  • Work-up:

    • After the reaction is complete, turn off the heater and allow the mixture to cool to room temperature.

    • Stop the stirrer and raise the stirring shaft from the viscous polymer solution.

    • Dissolve the resulting polystyrene in a suitable solvent like toluene.

    • Precipitate the polymer by slowly adding the toluene solution to an excess of a non-solvent, such as methanol, while stirring.[9]

    • Collect the precipitated polystyrene by filtration, wash with methanol, and dry in a vacuum oven.

Data Presentation and Interpretation

The Velp OHS 60 allows for the collection of valuable data that can be used to monitor the progress of a polymerization reaction. The table below illustrates how torque data can be recorded over time.

Time (minutes)Stirring Speed (rpm)Torque (Ncm)Observations
02005Low viscosity, clear solution
1520015Slight increase in viscosity
3020030Noticeable thickening of the solution
4520050High viscosity, solution becomes syrupy
6020058Very high viscosity, nearing solidification

Logical Relationship Diagram:

G Relationship Between Polymerization Parameters cluster_input Input Parameters cluster_process Polymerization Process cluster_output Output Characteristics Monomer Monomer Concentration Polymerization Polymerization Rate Monomer->Polymerization Initiator Initiator Concentration Initiator->Polymerization Temperature Reaction Temperature Temperature->Polymerization Viscosity Viscosity Increase Polymerization->Viscosity MW Molecular Weight Polymerization->MW PDI Polydispersity Index Polymerization->PDI Yield Polymer Yield Polymerization->Yield Torque Stirrer Torque Viscosity->Torque

Caption: Key parameter relationships in a polymerization reaction.

Conclusion

The Velp OHS 60 Digital Overhead Stirrer is a highly capable instrument for polymer synthesis. Its precise control over stirring speed, high torque, and ability to maintain performance under changing viscosity make it an invaluable tool for researchers and scientists. The real-time monitoring of torque provides crucial insights into the kinetics of the polymerization reaction, enabling better process control and leading to the synthesis of polymers with desired properties. The safety features and robust construction of the OHS 60 further ensure reliable and safe operation in demanding laboratory environments.

References

Application Note and Protocol: Crude Fiber Determination in Pet Food using the Velp FIWE 6 Fiber Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the determination of crude fiber in various pet food matrices using the Velp FIWE 6 fiber analyzer. The protocol is based on the principles of the Weende method and aligns with established standards such as AOAC 978.10 for animal feed and pet food analysis.[1]

Introduction

Crude fiber is a legally mandated parameter for the nutritional labeling of pet food in many regions.[2] It represents the fraction of the feed that is indigestible, primarily composed of cellulose and some hemicellulose and lignin.[2] Accurate determination of crude fiber is crucial for ensuring product quality, meeting regulatory requirements, and formulating diets that support animal health.[2] The Velp FIWE 6 is a semi-automatic fiber analyzer that allows for the simultaneous processing of up to six samples, enhancing laboratory efficiency and ensuring reproducible results.[3][4] The instrument automates the digestion and filtration steps of the crude fiber analysis, minimizing manual handling and potential for error.[5]

Principle of the Method

The determination of crude fiber is based on the Weende method.[6] The process involves sequential digestion of the defatted sample with standardized solutions of sulfuric acid and potassium hydroxide under specific conditions.[7][8] The acid digestion removes sugars and starches, while the alkaline digestion removes proteins and some hemicellulose and lignin.[1][6][9] The remaining insoluble residue is then dried, weighed, and subsequently ashed in a muffle furnace. The crude fiber content is determined gravimetrically as the difference in weight before and after ashing.[7][8]

Experimental Protocol

Reagents and Materials
  • Sulfuric Acid (H₂SO₄) Solution: 1.25% (0.255 N). Carefully add 12.5 g of concentrated (98%) sulfuric acid to distilled water and make up to 1000 ml.

  • Potassium Hydroxide (KOH) Solution: 1.25% (0.223 N). Dissolve 12.5 g of potassium hydroxide in distilled water and make up to 1000 ml. Ensure it is carbonate-free.[7][8]

  • Antifoaming Agent: n-octanol or other suitable silicone-based antifoam.

  • Acetone: Technical grade.

  • Petroleum Ether: 40-60°C boiling range (for defatting).

  • Celite: Or other filter aid.

  • Glass Crucibles (P2): Compatible with the Velp FIWE 6.

  • Velp FIWE 6 Fiber Analyzer

  • Velp COEX Cold Extractor (optional, for samples with >10% fat)

  • Drying Oven: Capable of maintaining 105°C and 130°C.

  • Muffle Furnace: Capable of maintaining 525°C.

  • Analytical Balance: Readable to 0.1 mg.

  • Desiccator

Sample Preparation
  • Obtain a representative sample of the pet food.

  • Grind the sample to a particle size of approximately 1 mm.[2] Homogeneous particle size is crucial for consistent results.

  • Dry the sample in an oven at 105°C to a constant weight to determine the moisture content. Cool in a desiccator before weighing.

Defatting Procedure (for samples with >10% fat)

For pet food samples containing more than 10% fat, a defatting step is necessary prior to fiber analysis.[8]

  • Weigh approximately 1 g of the dried, ground sample (Msample) into a glass crucible.

  • If necessary, add about 1 g of celite to the crucible to aid filtration.[8]

  • Place the crucibles into the Velp COEX cold extractor.

  • Perform three sequential extractions with approximately 30 ml of petroleum ether each.[8]

  • Apply a vacuum to remove residual solvent and air-dry the crucibles for about 10 minutes.

Velp FIWE 6 Analytical Procedure
  • Crucible Placement: Transfer the crucibles containing the defatted samples directly into the FIWE 6 unit. This avoids sample loss that can occur with manual transfer methods.[5]

  • Acid Digestion:

    • Preheat the 1.25% sulfuric acid solution using the provided RC2 hot plate.[8]

    • Add 150 ml of the preheated sulfuric acid to each position.

    • Add 3-5 drops of n-octanol as an antifoaming agent.[7][8]

    • Set the instrument to boil for exactly 30 minutes from the onset of boiling.[7][8]

  • Filtration and Washing (Acid Stage):

    • After 30 minutes, the instrument will automatically drain the acid solution via vacuum.

    • Wash the residue with three consecutive portions of boiling distilled water to remove all traces of acid and neutralize the pH.

  • Alkaline Digestion:

    • Preheat the 1.25% potassium hydroxide solution.

    • Add 150 ml of the preheated potassium hydroxide to each position.

    • Add 3-5 drops of antifoam.

    • Set the instrument to boil for exactly 30 minutes.[8]

  • Filtration and Washing (Alkaline Stage):

    • After 30 minutes, the instrument will drain the alkaline solution.

    • Wash the residue with boiling distilled water as in the acid stage.

    • Perform a final wash with cold deionized water.[8]

  • Final Acetone Wash:

    • Wash the residue three times with 25 ml of acetone to remove water and aid in drying.[8]

  • Drying:

    • Carefully remove the crucibles from the FIWE 6.

    • Dry the crucibles in an oven at 130°C for 2 hours or at 105°C overnight.[7][8]

    • Cool the crucibles to room temperature in a desiccator and weigh (Mdry). This weight represents the crude fiber and ash.

  • Ashing:

    • Place the crucibles in a muffle furnace and ash at 525°C for at least 3 hours, or until all carbonaceous material has been incinerated.[7][8]

    • Cool the crucibles in a desiccator and reweigh (Mash). This weight represents the ash.

Calculation

The percentage of crude fiber is calculated using the following formula:

% Crude Fiber = [(Mdry - Mash) / Msample] x 100

Where:

  • Mdry: Mass of the crucible with the dried residue (crude fiber + ash) in grams.

  • Mash: Mass of the crucible with the ash in grams.

  • Msample: Initial mass of the dried, defatted sample in grams.

Data Presentation

The following table provides representative values for crude fiber content in different types of pet food. Actual values will vary depending on the specific formulation and ingredients.

Pet Food TypeTypical Crude Fiber Content (%)
Dry Adult Dog Food (Standard)2.5 - 4.5
Dry Adult Cat Food (Standard)1.5 - 3.0
"Light" or Weight Management Dog Food8.0 - 10.0
"Light" or Weight Management Cat Food5.0 - 9.0
Grain-Free Dry Dog Food4.0 - 7.0
Wet (Canned) Dog Food0.5 - 1.5
Wet (Canned) Cat Food0.5 - 1.5

Note: These are typical values and should not be considered as absolute specifications.

Experimental Workflow Diagram

CrudeFiberWorkflow Crude Fiber Determination Workflow with Velp FIWE 6 cluster_prep Sample Preparation cluster_fiwe6 Velp FIWE 6 Analysis cluster_gravimetric Gravimetric Analysis cluster_calc Calculation Sample Representative Pet Food Sample Grind Grind to 1mm Particle Size Sample->Grind Dry Dry at 105°C to Constant Weight Grind->Dry Weigh_Sample Weigh ~1g of Dried Sample (Msample) Dry->Weigh_Sample Defat Defat with Petroleum Ether (if fat >10%) Weigh_Sample->Defat Load_Crucibles Load Crucibles into FIWE 6 Defat->Load_Crucibles Acid_Digestion Acid Digestion: 1.25% H₂SO₄, 30 min boiling Load_Crucibles->Acid_Digestion Acid_Wash Filter and Wash with Boiling Water Acid_Digestion->Acid_Wash Alkali_Digestion Alkaline Digestion: 1.25% KOH, 30 min boiling Acid_Wash->Alkali_Digestion Alkali_Wash Filter and Wash with Boiling Water Alkali_Digestion->Alkali_Wash Acetone_Wash Final Wash with Acetone Alkali_Wash->Acetone_Wash Dry_Residue Dry Crucible at 130°C for 2h Acetone_Wash->Dry_Residue Weigh_Dry Cool and Weigh (Mdry) Dry_Residue->Weigh_Dry Ash_Residue Ash at 525°C for 3h Weigh_Dry->Ash_Residue Weigh_Ash Cool and Weigh (Mash) Ash_Residue->Weigh_Ash Calculate Calculate % Crude Fiber Weigh_Ash->Calculate

Caption: Workflow for crude fiber analysis in pet food using the Velp FIWE 6.

Conclusion

The Velp FIWE 6 fiber analyzer provides a reliable and efficient method for the determination of crude fiber in pet food. By automating key steps of the Weende method, the instrument ensures high reproducibility and compliance with official methods such as AOAC 978.10.[1][5] Adherence to the detailed protocol outlined in this document will enable researchers and quality control professionals to obtain accurate and consistent crude fiber values, which are essential for nutritional labeling and the formulation of high-quality pet food products.

References

Application Note: Nitrogen Determination in Fertilizers Using the Velp DUMASoft™ Software

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for determining the total nitrogen content in solid and liquid fertilizers using the VELP NDA Series Nitrogen Analyzer, controlled by the intuitive DUMASoft™ software. The methodology is based on the Dumas combustion method, an officially recognized, rapid, and safe alternative to the traditional Kjeldahl method.[1][2]

Introduction

Fertilizers are crucial for modern agriculture, supplying essential nutrients to crops to enhance growth and yield.[3] Nitrogen (N) is a primary macronutrient, and its accurate quantification in fertilizers is essential for ensuring product quality, environmental safety, and compliance with regulatory standards.[3][4] The Dumas method (also known as the combustion method) provides a fast, automated, and reliable means for determining total nitrogen content.[5] The VELP NDA 702 analyzer, powered by DUMASoft™ software, automates this process, delivering results in 3 to 5 minutes without the need for aggressive chemicals.[6][7] This system is compliant with international standards such as AOAC 993.13 for nitrogen determination in fertilizers.[3][8]

Principle of the Dumas Method

The VELP NDA analyzer operates on the Dumas combustion principle, which involves the complete combustion of the sample at a high temperature to convert all nitrogen into molecular N₂ gas. The process, managed by the DUMASoft™ software, proceeds through the following stages:

  • Combustion: The sample, weighed in a tin foil capsule, is introduced into the combustion reactor and heated to 1030°C. This high temperature ensures the complete conversion of the sample into its elemental gaseous components (N₂, NOx, CO₂, H₂O).[7][9]

  • Water Separation (Step 1): The resulting gas mixture first passes through the DriStep™ physical trap, a maintenance-free cooling system that removes approximately 99% of the water.[6][9]

  • Reduction: The gas then flows through a reduction furnace heated to 650°C. This chamber contains reduced copper, which converts nitrogen oxides (NOx) into elemental nitrogen (N₂) and removes excess oxygen.[1][3]

  • Water Separation (Step 2): A second, chemical trap removes any residual water from the gas stream.[3][6]

  • CO₂ Adsorption: The gas mixture subsequently passes through self-regenerating CO₂ adsorbers, which trap all carbon dioxide, allowing only the nitrogen gas to proceed.[3][8]

  • Detection: The purified nitrogen gas is detected by the LoGas™ Thermal Conductivity Detector (TCD), which does not require a reference gas. The detector measures the thermal conductivity of the gas, and the DUMASoft™ software calculates the total nitrogen content based on the detector's signal and the initial sample weight.[3][9]

Experimental Protocols

The following protocols detail the procedure for analyzing solid and liquid fertilizers using the VELP NDA 702 system.

Before starting the analysis, ensure the instrument is properly conditioned.

  • Instrument Parameters: Check that the following parameters are set in the DUMASoft™ software[3][10]:

    • Combustion Reactor Temperature: 1030°C

    • Reduction Reactor Temperature: 650°C

    • Helium Flow Rate (MFC1): 190 ml/min

    • Helium Flow Rate (MFC2): 220 ml/min

  • System Conditioning:

    • Run analyses on 2 to 5 empty tin foils to ensure system cleanliness and stability.[3]

    • Analyze 2 EDTA standards (N% = 9.59) to verify the accuracy of the existing calibration curve.[3][8]

Accurate results depend on a valid calibration curve. The curve should be created using a certified standard, such as EDTA.

  • Standard: Use EDTA (%N = 9.59, Code A00000149).[3]

  • Procedure: Create a multi-level calibration curve covering the expected nitrogen range of the samples. For fertilizers, a range of 0 to 11 mg of Nitrogen is typical.[3] The DUMASoft™ software allows users to create, save, and recall calibration curves.[5][11]

  • Solid Fertilizers:

    • Samples such as monoammonium phosphate, potassium nitrate, and urea (in powder, prill, or granule form) can typically be analyzed without prior grinding.[3]

    • Weigh a representative amount of the sample (see Table 1 for typical weights) directly into a tin foil capsule (Code A00000153).[3]

    • Securely close the tin foil to create a sealed capsule and place it into the instrument's autosampler.[10]

  • Liquid Fertilizers:

    • Weigh approximately 50-200 mg of the liquid fertilizer into a tin foil capsule.[10]

    • Add 50-125 mg of Super-Absorbent Powder (Code A00000317) to the capsule to absorb the liquid.[10]

    • Securely close the capsule and load it into the autosampler.[10]

  • Open the DUMASoft™ software. The main interface provides a clear overview of the instrument status, results, and database.[11][12]

  • In the database, enter the required information for each sample: Sample Name, Weight, Method, and select the appropriate Calibration Curve.[10]

  • For many common fertilizers, a pre-installed method such as "UREA" can be used.[3][8] For liquid samples, a custom method may be required with specific parameters (e.g., O₂ flow rate: 200 ml/min, O₂ factor: 1.0 ml/mg).[10]

  • Initiate the analysis sequence.

  • The instrument will automatically process the samples loaded in the autosampler. The analysis time for a single run is between 3 and 5 minutes.[3][7]

  • Results are automatically calculated by the software and displayed in real-time.[3]

Data Presentation

The VELP NDA 702 analyzer provides excellent accuracy and repeatability for various fertilizer types. The data below is summarized from application notes.

Table 1: Nitrogen Determination in Solid Fertilizers

Sample Type Physical Form Sample Weight (mg) Nitrogen (N) % Average ± SD (%)
Monoammonium Phosphate Powder & Pearls 51.98 - 52.96 12.08 - 12.16 12.13 ± 0.03
Potassium Nitrate Powder 31.88 - 33.18 13.19 - 13.34 13.27 ± 0.07
Urea Microprills 14.86 - 16.45 45.88 - 46.01 45.93 ± 0.07
Urea Prills 15.00 - 15.63 45.87 - 46.12 45.96 ± 0.14

(Data sourced from VELP Scientifica Application Note)[3]

Visualization

The diagram below illustrates the complete workflow for nitrogen determination in fertilizers using the VELP NDA system.

DUMAS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis (DUMASoft™ Control) cluster_results Data Processing start Start weigh Weigh Sample (Solid or Liquid) in Tin Foil start->weigh seal Seal Foil into Capsule weigh->seal load Load into Autosampler seal->load combustion 1. Combustion (1030°C) load->combustion wt1 2. H₂O Removal 1 (DriStep™ Trap) combustion->wt1 reduction 3. Reduction (650°C, NOx -> N₂) wt1->reduction wt2 4. H₂O Removal 2 (Chemical Trap) reduction->wt2 co2_removal 5. CO₂ Removal (Adsorbers) wt2->co2_removal tcd 6. N₂ Detection (LoGas™ TCD) co2_removal->tcd software DUMASoft™ Calculates %N tcd->software report Results Displayed & Reported software->report

Caption: Workflow for fertilizer nitrogen analysis using the VELP Dumas system.

Conclusion

The VELP NDA 702 Dumas Nitrogen Analyzer, operated via the DUMASoft™ software, offers a highly efficient, accurate, and robust solution for the determination of total nitrogen in both solid and liquid fertilizers.[3] The system's high level of automation, rapid analysis time (4-5 minutes per sample), and elimination of hazardous chemicals make it an ideal choice for high-throughput laboratories focused on quality control and research in the agricultural sector.[3][8] The excellent repeatability and accuracy meet the demands of official methodologies, ensuring reliable data for researchers and industry professionals.[3]

References

Culturing Anaerobic Bacteria in a Velp FOC 200I Refrigerated Incubator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful cultivation of anaerobic bacteria using a Velp FOC 200I refrigerated incubator. While the FOC 200I is a high-performance refrigerated incubator designed for precise temperature control, it does not have a built-in anaerobic atmosphere control system. However, by employing established anaerobic culture techniques, this incubator can be effectively utilized for the growth and maintenance of a wide range of anaerobic microorganisms. These protocols are particularly relevant for researchers in microbiology, drug discovery, and microbiome studies.

Introduction to Anaerobic Bacteria and Their Importance

Anaerobic bacteria are organisms that do not require oxygen for growth and, for many species, oxygen is toxic. These microbes play crucial roles in various environments, including the human gut, and are of significant interest in clinical research and drug development. The study of anaerobes is essential for understanding infectious diseases, the gut microbiome's influence on health and disease, and for the discovery of novel therapeutics. For instance, the gut microbiota can metabolize drugs, affecting their efficacy and toxicity, a field of study known as pharmacomicrobiomics.

Velp FOC 200I Refrigerated Incubator: Key Specifications for Anaerobic Culturing

The Velp FOC 200I provides a stable and controlled temperature environment, which is a critical parameter for the successful cultivation of anaerobic bacteria.

FeatureSpecificationRelevance for Anaerobic Culturing
Temperature Range3.0 to 50.0 °CAccommodates the optimal growth temperatures for a wide variety of anaerobic bacteria, including mesophiles (e.g., human gut commensals at 37 °C) and psychrotrophs.
Temperature Stability± 0.5 °CEnsures consistent and reproducible growth conditions, which is crucial for obtaining reliable experimental data.
Internal Volume169 LitersProvides ample space for incubating multiple anaerobic jars or containers simultaneously.
Internal SocketsYesAllows for the use of small electrical equipment inside the incubator if necessary, although not typically required for standard anaerobic jar techniques.
Internal Transparent DoorYesPermits visual inspection of anaerobic indicators without significantly disturbing the internal temperature of the incubator.

Experimental Protocols for Anaerobic Cultivation

Cultivating anaerobic bacteria in a standard incubator like the FOC 200I necessitates the creation of an anaerobic environment within a sealed container. The most common and effective methods involve the use of anaerobic jars with gas-generating systems.

Materials
  • Velp FOC 200I Refrigerated Incubator

  • Anaerobic culture jar with a secure sealing lid (e.g., GasPak™ jar)

  • Anaerobic gas-generating sachets (e.g., GasPak™ EZ Anaerobe Container System Sachets)

  • Anaerobic indicator strips (e.g., methylene blue or resazurin)

  • Pre-reduced, anaerobically sterilized (PRAS) culture media (broth or agar plates)

  • Inoculating loops, needles, and spreaders

  • Sterile pipettes and tips

  • Ethanol (70%) for disinfection

Preparation of Anaerobic Media

The preparation of media for anaerobes requires minimizing its exposure to oxygen.

  • Use Pre-reduced Media: Whenever possible, use commercially available pre-reduced, anaerobically sterilized (PRAS) media. This media is prepared and packaged in an oxygen-free environment.

  • Boiling and Sparging: If preparing media from scratch, boil the medium for at least 10 minutes to drive off dissolved oxygen. While cooling, sparge the medium with an oxygen-free gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Reducing Agents: Incorporate reducing agents such as L-cysteine or sodium thioglycolate into the medium to maintain a low redox potential.

  • Resazurin Indicator: Add resazurin to the medium as a redox indicator. It is pink when oxidized and colorless when reduced, providing a visual cue of the anaerobic state of the medium.

Inoculation Procedure

All inoculation steps should be performed swiftly to minimize oxygen exposure.

  • Work in a clean and draft-free area. A biological safety cabinet can be used, but the airflow should be minimized.

  • For agar plates, streak the inoculum onto the surface of the pre-reduced agar.

  • For broth cultures, inoculate the liquid medium with the bacterial suspension.

  • Immediately after inoculation, place the plates or tubes into the anaerobic jar.

Setting up the Anaerobic Jar
  • Place the inoculated plates or tubes inside the anaerobic jar. Do not overcrowd the jar to ensure proper gas circulation.

  • Activate the gas-generating sachet according to the manufacturer's instructions. This typically involves adding a specific amount of water to the sachet.

  • Place the activated sachet inside the jar.

  • Include an anaerobic indicator strip in the jar, ensuring it is visible from the outside.

  • Securely seal the lid of the anaerobic jar immediately.

  • Place the sealed anaerobic jar inside the Velp FOC 200I incubator, which has been pre-set to the desired incubation temperature.

Incubation and Monitoring
  • Set the Velp FOC 200I to the optimal growth temperature for the specific anaerobic bacteria being cultured (e.g., 37°C for most human-associated anaerobes).

  • Monitor the anaerobic indicator strip. The strip will change color (e.g., from blue to white for methylene blue) within a few hours, confirming the establishment of anaerobic conditions.

  • Incubate for the required period, which can range from 24 hours to several days depending on the bacterial species and growth rate.

  • The transparent inner door of the FOC 200I allows for checking the indicator without opening the main door and causing significant temperature fluctuations.

Data Presentation: Growth Characteristics of Common Anaerobic Bacteria

The following tables summarize typical growth characteristics of representative anaerobic bacteria that can be cultured using the described methods.

Table 1: Growth Conditions for Select Anaerobic Bacteria

Bacterial SpeciesOptimal Temperature (°C)Recommended MediumExpected Incubation Time
Clostridium sporogenes37Reinforced Clostridial Medium (RCM)24-48 hours
Bacteroides fragilis37Bacteroides Bile Esculin (BBE) Agar24-48 hours
Prevotella melaninogenica37Brucella Blood Agar48-72 hours

Table 2: Example Growth Curve Data for Clostridium sporogenes in RCM Broth at 37°C

Time (hours)Optical Density (OD₆₀₀)
00.05
40.12
80.35
120.78
161.25
201.50
241.45

Table 3: Generation Times of Anaerobic Bacteria in Optimal Conditions

Bacterial SpeciesMediumGeneration Time (minutes)
Bacteroides fragilisGlucose-enriched Broth~60[1]
Clostridium perfringensThioglycollate Broth~8-10
Prevotella intermediaBrain Heart Infusion Broth~120

Visualizations: Signaling Pathways and Workflows

Anaerobic Respiration Pathway in Escherichia coli

The following diagram illustrates the key components of the anaerobic respiratory chain in E. coli, which utilizes alternative terminal electron acceptors in the absence of oxygen.

Anaerobic_Respiration cluster_glycolysis Glycolysis cluster_tca_cycle Anaerobic TCA Cycle (Branched) cluster_electron_transport_chain Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Formate-Lyase Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Carboxylase Fumarate Fumarate Oxaloacetate->Fumarate Fumarase Succinate Succinate Fumarate->Succinate Fumarate Reductase Fumarate->Succinate NADH_Dehydrogenase NADH Dehydrogenase Quinone_Pool Quinone Pool NADH_Dehydrogenase->Quinone_Pool e- Nitrate_Reductase Nitrate Reductase Quinone_Pool->Nitrate_Reductase e- Fumarate_Reductase_ETC Fumarate Reductase Quinone_Pool->Fumarate_Reductase_ETC e- Nitrate Nitrate (NO3-) Fumarate_ETC Fumarate Nitrite Nitrite (NO2-) Nitrate->Nitrite Reduction Succinate_ETC Succinate Fumarate_ETC->Succinate_ETC Reduction

Caption: Anaerobic respiration pathway in E. coli.

Experimental Workflow for Anaerobic Culturing

This workflow outlines the key steps for successfully culturing anaerobic bacteria using the Velp FOC 200I incubator.

Experimental_Workflow start Start prepare_media Prepare Pre-reduced Anaerobic Media start->prepare_media inoculate Inoculate Media with Anaerobic Bacteria prepare_media->inoculate setup_jar Assemble Anaerobic Jar (Plates, Gas Pack, Indicator) inoculate->setup_jar seal_jar Securely Seal Jar setup_jar->seal_jar incubate Incubate in Velp FOC 200I at Optimal Temperature seal_jar->incubate monitor Monitor Anaerobic Indicator and Bacterial Growth incubate->monitor analyze Analyze Results (e.g., Colony Counts, Growth Curve) monitor->analyze end End analyze->end

Caption: Workflow for anaerobic bacteria cultivation.

Applications in Drug Development

The cultivation of anaerobic bacteria is pivotal in several areas of drug development:

  • Microbiome Research: Studying the interactions between gut anaerobes and host physiology to develop microbiome-based therapeutics.

  • Drug Metabolism Studies: Investigating the role of gut anaerobes in metabolizing orally administered drugs, which can significantly impact their bioavailability, efficacy, and toxicity.[2][3]

  • Novel Antibiotic Discovery: Screening anaerobic bacteria for the production of novel antimicrobial compounds with unique mechanisms of action.

  • Probiotic Development: Isolating and characterizing beneficial anaerobic bacteria for use as probiotics to improve gut health.

Conclusion

The Velp FOC 200I refrigerated incubator, when paired with appropriate anaerobic culture systems like anaerobic jars and gas-generating sachets, provides a reliable and effective platform for the cultivation of anaerobic bacteria. By following the detailed protocols and understanding the principles of anaerobic microbiology, researchers, scientists, and drug development professionals can successfully grow and study these important microorganisms, contributing to advancements in medicine and biotechnology.

References

Application Notes and Protocols for ELISA Reagent Preparation using the Velp ZX4 Vortex Mixer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the effective mixing of reagents for Enzyme-Linked Immunosorbent Assays (ELISA) using the Velp ZX4 Vortex Mixer. Adherence to these guidelines will promote assay consistency, reproducibility, and accuracy.

Introduction to Reagent Mixing in ELISA

Proper reagent mixing is a critical step in any ELISA protocol. Inadequate mixing can lead to concentration gradients and incomplete reconstitution of lyophilized components, resulting in high variability and inaccurate results. The Velp ZX4 Vortex Mixer is a valuable tool for ensuring homogenous mixtures of antibodies, standards, samples, and conjugates. Its adjustable speed control allows for both gentle and vigorous mixing, catering to the specific needs of different reagents while minimizing the risk of protein denaturation.

Velp ZX4 Vortex Mixer: Key Specifications and Features

The Velp ZX4 is an advanced vortex mixer with features beneficial for ELISA reagent preparation.

FeatureSpecificationRelevance to ELISA
Speed Range 0 - 3000 rpmAllows for gentle to vigorous mixing, adaptable to different reagent sensitivities.
Operating Modes IR Sensor (hands-free) and ContinuousThe IR sensor mode is ideal for quickly mixing individual tubes, while the continuous mode can be used for longer mixing durations.
Orbital Diameter 4.5 mmProvides an efficient mixing vortex.
Stability Zinc alloy base and anti-sliding feetEnsures the mixer remains stable during operation, preventing spills.[1][2]

Experimental Protocols for Reagent Mixing

Below are detailed protocols for mixing various ELISA reagents using the Velp ZX4 Vortex Mixer. It is crucial to always consult the ELISA kit manufacturer's instructions, as specific recommendations may vary.

Reconstitution of Lyophilized Standards and Reagents

Lyophilized reagents must be fully dissolved to ensure accurate concentrations.

Protocol:

  • Pre-Centrifugation: Before opening, briefly centrifuge the vial of lyophilized material at a low speed (e.g., 1,000 x g for 1 minute) to ensure all powder is at the bottom of the tube.

  • Solvent Addition: Carefully add the recommended volume of the reconstitution buffer or diluent as specified in the kit protocol.

  • Initial Gentle Mixing: Gently swirl the vial to wet the lyophilized pellet.

  • Vortexing:

    • Set the Velp ZX4 to a low to medium speed.

    • Vortex the vial in short bursts of 3-5 seconds.

    • Visually inspect for complete dissolution. Repeat if necessary.

  • Resting Period: Allow the reconstituted standard to sit for at least 10 minutes to ensure complete reconstitution before making serial dilutions.[3]

Preparation of Working Solutions (Antibodies, Conjugates)

Proper mixing of concentrated antibodies and enzyme conjugates with their respective diluents is essential for consistent results across the plate.

Protocol:

  • Aliquotting: Bring the concentrated reagent and diluent to room temperature.

  • Dilution: Add the specified volume of the concentrated reagent to the diluent.

  • Vortexing:

    • Set the Velp ZX4 to a low to medium speed.

    • Vortex the tube for 5-10 seconds.

    • Avoid excessive vortexing which can lead to foaming and potential denaturation of proteins.[4]

  • Visual Inspection: Ensure the solution is homogenous.

Mixing of Samples

For viscous samples or those with particulates, vortexing can help ensure a homogenous mixture before adding to the ELISA plate.

Protocol:

  • Thawing: If frozen, thaw samples completely and bring them to room temperature.

  • Pre-Centrifugation (Optional): For samples with precipitates, centrifuge at a low speed and use the supernatant.

  • Vortexing:

    • Set the Velp ZX4 to a medium speed.

    • Vortex the sample tube for 5-15 seconds immediately before pipetting into the assay plate.[5]

Quantitative Data Summary: Recommended Vortexing Parameters

The following table summarizes the recommended settings for the Velp ZX4 Vortex Mixer for various ELISA reagents. These are starting points and may require optimization based on the specific ELISA kit and reagent characteristics.

Reagent TypeRecommended Speed (rpm)Recommended Duration (seconds)Key Considerations
Lyophilized Standards 800 - 12003 - 5 (in short bursts)Avoid vigorous vortexing to prevent protein denaturation. Allow for a resting period after reconstitution.[3]
Concentrated Antibodies 800 - 15005 - 10Gentle mixing is crucial to maintain antibody integrity.
Enzyme Conjugates (e.g., HRP) 800 - 15005 - 10Avoid foaming, which can indicate protein denaturation.[4]
Wash Buffer Concentrates 1500 - 250015 - 30Can be mixed more vigorously as they do not typically contain sensitive proteins.
Samples (Serum, Plasma, etc.) 1000 - 20005 - 15Ensure homogeneity, especially for viscous samples.
Serial Dilutions 800 - 12003 - 5Mix thoroughly between each dilution step to ensure accuracy.

Logical Workflow for ELISA Reagent Preparation and Mixing

The following diagram illustrates the general workflow for preparing and mixing reagents for a standard sandwich ELISA.

ELISA_Reagent_Prep_Workflow ELISA Reagent Preparation Workflow cluster_pre_assay Pre-Assay Preparation cluster_working_solutions Working Solution Preparation cluster_mixing Mixing with Velp ZX4 cluster_assay_steps Assay Execution Bring_Reagents_RT Bring all reagents to room temperature Reconstitute_Standards Reconstitute lyophilized standards and controls Bring_Reagents_RT->Reconstitute_Standards Prepare_Wash_Buffer Prepare 1X Wash Buffer from concentrate Bring_Reagents_RT->Prepare_Wash_Buffer Dilute_Capture_Ab Dilute Capture Antibody Bring_Reagents_RT->Dilute_Capture_Ab Dilute_Detection_Ab Dilute Detection Antibody Bring_Reagents_RT->Dilute_Detection_Ab Dilute_Enzyme_Conj Dilute Enzyme Conjugate Bring_Reagents_RT->Dilute_Enzyme_Conj Vortex_Standards Vortex (Low-Medium Speed) Reconstitute_Standards->Vortex_Standards Vortex_Wash_Buffer Vortex (Medium-High Speed) Prepare_Wash_Buffer->Vortex_Wash_Buffer Vortex_Capture_Ab Vortex (Low-Medium Speed) Dilute_Capture_Ab->Vortex_Capture_Ab Vortex_Detection_Ab Vortex (Low-Medium Speed) Dilute_Detection_Ab->Vortex_Detection_Ab Vortex_Enzyme_Conj Vortex (Low-Medium Speed) Dilute_Enzyme_Conj->Vortex_Enzyme_Conj Serial_Dilution Perform serial dilutions of standards Vortex_Standards->Serial_Dilution Add_to_Plate Add reagents and samples to ELISA plate Vortex_Wash_Buffer->Add_to_Plate Vortex_Capture_Ab->Add_to_Plate Vortex_Detection_Ab->Add_to_Plate Vortex_Enzyme_Conj->Add_to_Plate Serial_Dilution->Add_to_Plate

Caption: Workflow for ELISA reagent preparation using a vortex mixer.

Best Practices and Troubleshooting

  • Consult the Manual: Always read the Velp ZX4 instruction manual for safe and effective operation.

  • Check Kit Instructions: ELISA kit manuals provide specific instructions for reagent preparation that should be prioritized.

  • Avoid Cross-Contamination: Use fresh pipette tips for each reagent and sample.

  • Prevent Foaming: Excessive foaming can indicate protein denaturation.[4] If foaming occurs, reduce the vortexing speed and duration.

  • Visual Confirmation: Always visually inspect reconstituted and diluted reagents to ensure they are fully dissolved and homogenous.

  • Consistency is Key: Use the same mixing procedure for all wells and plates to ensure reproducibility.

  • Platform Attachments: When using platform attachments for multiple tubes or plates, do not exceed a speed of 800 rpm to prevent spilling.[6]

References

Troubleshooting & Optimization

How to troubleshoot incomplete digestion in a Velp DK 20 digestion unit.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete digestion in the VELP DK 20 digestion unit.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the VELP DK 20 digestion unit?

The VELP DK 20 is a digestion unit designed for Kjeldahl nitrogen analysis, which is crucial for protein determination in various samples. It is also versatile enough for Chemical Oxygen Demand (COD) applications in environmental analysis and other wet digestion procedures required in the chemical and pharmaceutical industries.[1][2][3] The unit features an aluminum heating block that ensures high thermal homogeneity up to 450°C, providing accurate and repeatable digestion conditions.[2][3][4][5]

Q2: What are the key operational parameters of the DK 20?

The DK 20 allows for the programming of up to 20 methods, each with up to 4 temperature ramps.[3][5][6][7] The temperature can be set from ambient to 450°C with a stability of ±0.5°C.[2][3][4][5] Digestion times can be programmed from 1 to 999 minutes.[3] The unit can simultaneously process up to 20 samples in 250 ml test tubes.[2][3]

Q3: What are the common causes of incomplete digestion in the Kjeldahl method?

Incomplete digestion can stem from several factors, including:

  • Incorrect temperature and time settings: The digestion temperature is critical and generally should be between 360°C and 420°C.[8] Insufficient time or temperature can lead to incomplete breakdown of the sample matrix.[8][9]

  • Inappropriate sample-to-acid ratio: An incorrect ratio of sulfuric acid to the sample can hinder the digestion process.[10]

  • Improper catalyst selection or quantity: Catalysts are essential for accelerating the digestion. The choice and amount of catalyst must be appropriate for the sample type.[8]

  • Sample characteristics: Samples with high fat content, complex molecular structures, or large particle sizes can be challenging to digest.[8][10]

  • Foaming: Excessive foaming can prevent uniform heating and lead to sample loss.[1]

Q4: How can I prevent foaming during digestion?

Foaming can be minimized by:

  • Using anti-foaming tablets or a few drops of an anti-foam emulsion.[3][4]

  • Gradually increasing the temperature at the beginning of the digestion process.

  • Ensuring the sample is properly homogenized and does not contain an excessive amount of fat or oil without appropriate pre-treatment.

Troubleshooting Guide for Incomplete Digestion

This guide provides a systematic approach to diagnosing and resolving incomplete digestion issues with your VELP DK 20 unit.

Issue 1: The digested sample is not clear and contains black or brown particles.

This is a clear indicator of incomplete mineralization of the sample.[2][11]

  • Question: Was the digestion temperature and time appropriate for the sample type?

    • Answer: Different sample matrices require specific temperature and time profiles. For instance, samples with high organic matter may require a longer digestion time or a higher final temperature. The VELP DK 20 allows for programming up to 4 temperature ramps to optimize the digestion process.[3][5][6][7] A general recommendation is to maintain a digestion temperature between 370°C and 400°C.[9] If the temperature is too low, the digestion will be slow and potentially incomplete.[9] Conversely, temperatures exceeding 420°C can lead to nitrogen loss.[8]

    • Solution: Consult established methods for your specific sample type to determine the optimal temperature and time settings. If you are unsure, start with a standard program and adjust as needed. Consider increasing the final digestion time or adding an intermediate temperature step.

  • Question: Was the correct amount and type of catalyst used?

    • Answer: Catalysts significantly speed up the digestion process.[8][12] VELP offers pre-dosed KjTabs™ with different compositions (e.g., copper, selenium, titanium) to suit various applications.[12][13] Using an insufficient amount of catalyst or a catalyst not suitable for your sample can result in incomplete digestion.[8]

    • Solution: Ensure you are using the recommended catalyst for your sample type and in the correct quantity. For difficult-to-digest samples, a more potent catalyst or a combination of catalysts might be necessary.

  • Question: Was the volume of sulfuric acid adequate for the sample size?

    • Answer: Concentrated sulfuric acid is the digesting agent. An insufficient amount will result in an incomplete reaction.[10] For most samples, 12-20 ml of concentrated sulfuric acid is recommended.[2][11]

    • Solution: Increase the volume of sulfuric acid, especially for larger samples or those with a high organic content.

Issue 2: The results show low nitrogen recovery.

Low nitrogen recovery can be a consequence of incomplete digestion or nitrogen loss during the process.

  • Question: Did the digestion temperature exceed 420°C?

    • Answer: While higher temperatures accelerate digestion, temperatures above 420°C can cause the pyrolytic loss of nitrogen, leading to inaccurate results.[8][9]

    • Solution: Program the DK 20 to not exceed a maximum temperature of 420°C. The unit's microprocessor-controlled temperature ensures high precision (±0.5°C), which helps in preventing overheating.[2][3][4][5]

  • Question: Was there excessive foaming or splattering during digestion?

    • Answer: Foaming can carry sample material up the sides of the digestion tube, away from the hot acid, leading to incomplete digestion and potential loss of sample.

    • Solution: Use anti-foaming tablets as recommended by VELP.[3] Also, a slower initial temperature ramp can help to control vigorous reactions with certain sample types.

Issue 3: The digested sample has solidified upon cooling.

This phenomenon, known as "salting out," can make it difficult to proceed with the distillation step.

  • Question: Was the ratio of potassium sulfate to sulfuric acid too high?

    • Answer: Potassium sulfate is added to increase the boiling point of the sulfuric acid.[8][9] However, an excessively high salt-to-acid ratio can lead to the crystallization of the digest upon cooling.

    • Solution: Ensure the correct ratio of catalyst (which contains potassium sulfate) to sulfuric acid is used. If the problem persists, slightly decreasing the amount of catalyst or increasing the volume of sulfuric acid can help.

Data Presentation

Table 1: Recommended Digestion Parameters for Common Sample Types

Sample TypeSample Weight (g)Sulfuric Acid (ml)CatalystDigestion Program (Temperature °C / Time min)
Milk & Dairy1 - 215 - 20KjTabs™ VCTRamp 1: 180°C / 15 minRamp 2: 420°C / 60 min
Grains & Cereals0.5 - 112 - 15KjTabs™ VSTRamp 1: 250°C / 20 minRamp 2: 420°C / 75 min
Meat & Fish0.5 - 115 - 20KjTabs™ VSRamp 1: 200°C / 30 minRamp 2: 420°C / 90 min
Soil & Sediments0.2 - 110 - 15KjTabs™ VCMRamp 1: 150°C / 30 minRamp 2: 390°C / 60 min
Wastewater25 - 50 ml10 - 15KjTabs™ VCMRamp 1: 150°C / 30 minRamp 2: 380°C / 120 min

Note: These are general guidelines. The optimal parameters may vary depending on the specific characteristics of the sample.

Table 2: Composition of VELP KjTabs™ Catalysts

Catalyst NameCompositionPrimary Application
KjTabs™ VCMK₂SO₄, CuSO₄, TiO₂Water, environmental samples
KjTabs™ VKPCK₂SO₄, CuSO₄Grains, cereals, and baked products
KjTabs™ VCTK₂SO₄, CuSO₄, TiO₂Milk and dairy products
KjTabs™ VSTK₂SO₄, Se, CuSO₄Oil, lubricating oils, and fuel oils
KjTabs™ VTCTK₂SO₄, CuSO₄, TiO₂Milk and dairy products
KjTabs™ VWK₂SO₄, SePlants, feeds, and oilseeds
KjTabs™ VSK₂SO₄, SeGeneral purpose, difficult samples

Experimental Protocols

Standard Operating Procedure for Kjeldahl Digestion using the VELP DK 20

  • Sample Preparation:

    • Accurately weigh 0.2 to 2 grams of the homogenized sample into a nitrogen-free weighing boat and record the weight.[14][15]

    • Carefully transfer the weighing boat containing the sample into a 250 ml Kjeldahl digestion tube.

  • Reagent Addition:

    • Add the appropriate VELP KjTabs™ catalyst to each digestion tube.[3]

    • In a fume hood, carefully add 12-20 ml of concentrated (98%) sulfuric acid to each tube.[2][11]

    • If the sample is known to foam, add one anti-foaming tablet.[3]

  • Digestion Program Setup:

    • Turn on the VELP DK 20 unit.

    • Select or program the desired digestion method using the control panel. The DK 20 can store up to 20 programs with 4 temperature ramps each.[3][5][6][7]

    • A typical program involves an initial ramp to a lower temperature to initiate the reaction gently, followed by a ramp to the final digestion temperature (e.g., 420°C).[8]

  • Digestion Process:

    • Place the digestion tubes into the heating block of the DK 20.

    • Ensure the fume extraction system is properly connected and activated.

    • Start the pre-programmed digestion cycle.

    • The digestion is complete when the solution becomes clear and colorless or has a light blue/green tint.[2][11][16]

  • Cooling:

    • Once the program is complete, allow the digestion tubes to cool in the heating block or a designated cooling rack.

    • Before proceeding to distillation, the samples should be cooled to room temperature.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: Incomplete Digestion cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_end Resolution start Symptom: Digestate is dark/has particles check_temp Verify Digestion Temperature & Time start->check_temp check_catalyst Check Catalyst Type & Amount start->check_catalyst check_acid Confirm Sufficient Sulfuric Acid Volume start->check_acid adjust_program Adjust Temperature Ramps & Increase Digestion Time check_temp->adjust_program change_catalyst Use Recommended Catalyst & Quantity check_catalyst->change_catalyst increase_acid Increase H₂SO₄ Volume check_acid->increase_acid end_point Result: Complete Digestion (Clear Digestate) adjust_program->end_point change_catalyst->end_point increase_acid->end_point

Caption: Troubleshooting workflow for incomplete digestion.

KjeldahlProcess cluster_digestion Digestion Stage (VELP DK 20) cluster_distillation Distillation & Titration sample_prep 1. Sample Preparation (Weighing & Homogenization) reagent_add 2. Reagent Addition (H₂SO₄ & Catalyst) sample_prep->reagent_add digestion 3. Digestion (Heating Program) reagent_add->digestion cooling 4. Cooling digestion->cooling distillation 5. Distillation (Ammonia Liberation) cooling->distillation titration 6. Titration (Nitrogen Quantification) distillation->titration result Result: % Nitrogen or % Protein titration->result

Caption: Overview of the Kjeldahl method workflow.

References

Optimizing Solvent Recovery with the Velp SER 158: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing solvent recovery and troubleshooting potential issues with the Velp SER 158 solvent extractor.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Randall method used in the SER 158 compared to traditional Soxhlet extraction?

A1: The Randall method, also known as hot solvent extraction, significantly reduces extraction time, making it up to five times faster than the traditional Soxhlet method. This is achieved by immersing the sample directly in the boiling solvent during the initial phase, which accelerates the solubilization of the target compounds.

Q2: What is the expected solvent recovery rate for the SER 158?

A2: The Velp SER 158 is designed for high solvent recovery, with patent-pending titanium condensers that enable a recovery rate of over 90%. This feature not only reduces operational costs by allowing for the reuse of solvents but also minimizes environmental impact.

Q3: What types of samples can be processed with the SER 158?

A3: The SER 158 is a versatile instrument suitable for solid and semi-solid samples across various industries, including food, feed, environmental, and chemical sectors. It can be used for determining extractable matter such as fats, oils, and contaminants like pesticides and pollutants.

Q4: Is the SER 158 compliant with international standards?

A4: Yes, the SER 158 operates in compliance with several international standards, including AOAC, ISO, EPA, APHA, and UNI.

Q5: What safety features are incorporated into the SER 158 to protect users?

A5: The SER 158 is equipped with multiple safety features. The SolventXpress™ system ensures a hermetically sealed and smart solvent dispensing system to minimize user exposure. Additionally, the SafeEnd™ technology automatically lifts the extraction cups after the recovery step to prevent the extracted matter from burning. The system also includes advanced sensors for continuous monitoring of the extraction process.

Troubleshooting Guide

This guide addresses common issues that may arise during the operation of the Velp SER 158.

Issue 1: Low Solvent Recovery Rate (<90%)

  • Q: My solvent recovery rate is consistently below 90%. What are the potential causes and how can I resolve this?

  • A: Several factors can contribute to a lower than expected solvent recovery rate. Follow these troubleshooting steps to identify and address the issue:

    • Check Seal Integrity: Ensure that all seals (Viton, Butyl, or Vaflon) are in good condition and properly seated. Worn or damaged seals can lead to vapor leakage.

    • Verify Condenser Functionality: Confirm that the cooling water is circulating through the titanium condensers at the recommended flow rate (starting from 1 L/min). Inadequate cooling will result in inefficient condensation of the solvent vapor.

    • Inspect for Leaks: Carefully inspect all connections and glassware for any signs of leaks. Even minor leaks can significantly impact recovery rates.

    • Solvent Boiling Point: Ensure the heating temperature is appropriate for the solvent being used. An excessively high temperature can lead to vapor loss. Refer to the solvent compatibility table in the user manual for recommended settings.

    • Ambient Temperature: A high ambient laboratory temperature can affect the efficiency of the condensers. Ensure the laboratory environment is within the recommended operating conditions.

Issue 2: Incomplete Extraction

  • Q: I suspect the extraction of my sample is incomplete. What steps should I take to improve extraction efficiency?

  • A: Incomplete extraction can result from several factors related to both the sample and the instrument settings. Consider the following:

    • Sample Preparation: Proper sample preparation is crucial. Ensure the sample is homogenized and has a particle size that allows for efficient solvent penetration. For some samples, a pre-hydrolysis step may be necessary to release bound lipids.

    • Extraction Time: The duration of the immersion and washing phases may need to be optimized for your specific sample matrix. Consult Velp's application notes for recommended times for similar sample types.

    • Solvent Selection: The choice of solvent is critical for effective extraction. Ensure the solvent has a high affinity for the target analyte. For complex matrices, a mixture of solvents may be more effective.

    • Thimble Loading: Do not overfill the extraction thimble. Overloading can lead to poor solvent percolation and channeling, resulting in incomplete extraction. A sample size of 2-3 grams is generally recommended for the 33x80 mm thimbles.

    • Heating Level: The heating level should be set to ensure the solvent is boiling vigorously enough to create sufficient vapor for the extraction process.

Issue 3: Instrument Error on ControlPad

  • Q: The ControlPad is displaying an error message. What should I do?

  • A: While specific error codes are detailed in the user manual, the following general workflow can be applied:

    • Record the Error Code: Note the exact error code and message displayed on the ControlPad.

    • Consult the Manual: Refer to the troubleshooting section of your SER 158 user manual for a description of the error code and recommended actions.

    • Power Cycle the Instrument: For non-critical errors, a simple power cycle (turning the instrument off and then on again) may resolve the issue.

    • Check Connections: Ensure all cables and connections to the ControlPad and the main unit are secure.

    • Contact Technical Support: If the error persists, contact your local Velp technical support representative and provide them with the recorded error code and a description of the issue.

Data Presentation

Table 1: Comparison of Randall and Soxhlet Extraction Methods

ParameterRandall Method (SER 158)Traditional Soxhlet Method
Extraction Time Up to 5 times fasterSeveral hours
Solvent Recovery > 90%Lower, variable
Automation Fully automated 5-step processManual or semi-automated
Operator Time Minimal ("Load & Go")Requires more supervision

Table 2: Recommended Solvents and Seal Compatibility

SolventSeal Material
Petroleum Ether, Hexane, HeptaneViton (Green)
Acetone, Ethyl Acetate, AcetonitrileButyl (Grey)
Wide range of solventsVaflon (White)

Note: This table provides general guidance. Always refer to the official Velp documentation for a comprehensive list of solvent compatibility.

Experimental Protocols

Protocol 1: Crude Fat Determination in Meat Products (e.g., Salami)

This protocol is based on established methods for fat determination in meat.

  • Sample Preparation:

    • Homogenize the salami sample.

    • Dry a portion of the homogenized sample in an oven at 105°C to determine the moisture content.

    • Weigh approximately 3-4 g of the dried, homogenized sample into a cellulose extraction thimble.

  • Extraction on the SER 158:

    • Place the thimble into the thimble holder and then into the extraction cup.

    • Select the appropriate pre-installed method or create a new one with the following parameters:

      • Immersion Time: 45 minutes

      • Removing Time: 15 minutes

      • Washing Time: 30 minutes

      • Recovery Time: 20 minutes

      • Cooling Time: 5 minutes

    • Add the appropriate volume of petroleum ether (40-60°C).

    • Start the extraction process.

  • Final Gravimetric Analysis:

    • After the extraction is complete, place the extraction cup containing the extracted fat in a drying oven at 105°C for 1 hour.

    • Cool the cup in a desiccator to room temperature and weigh it.

    • Calculate the fat content based on the weight of the extracted fat and the initial sample weight.

Protocol 2: Crude Fat Determination in Oatmeal

This protocol is adapted from the Velp application note for oatmeal analysis.

  • Sample Preparation:

    • Grind the oatmeal sample to a fine powder.

    • Weigh approximately 5 g of the ground sample directly into a cellulose extraction thimble.

  • Extraction on the SER 158:

    • Place the thimble into the thimble holder and then into a pre-weighed, dry extraction cup.

    • Use a method with the following parameters:

      • Immersion Time: 30 minutes

      • Removing Time: 10 minutes

      • Washing Time: 40 minutes

      • Recovery Time: 20 minutes

      • Cooling Time: 5 minutes

    • Add petroleum ether (40-60°C) as the solvent.

    • Initiate the extraction run.

  • Final Gravimetric Analysis:

    • Once the program is finished, dry the extraction cup with the extract in an oven at 105°C for 1 hour.

    • Cool the cup in a desiccator and weigh it to determine the amount of extracted fat.

    • The fat percentage is calculated automatically by the ControlPad if connected to a balance, or it can be calculated manually.

Visual Workflows

SER158_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction SER 158 Automated Extraction cluster_analysis Final Analysis Homogenize Homogenize Sample Weigh Weigh Sample into Thimble Homogenize->Weigh Load Load Sample & Select Method Weigh->Load Immersion 1. Immersion (in boiling solvent) Load->Immersion Removing 2. Removing (solvent level lowered) Immersion->Removing Washing 3. Washing (condensed solvent rinse) Removing->Washing Recovery 4. Recovery (>90% of solvent collected) Washing->Recovery Cooling 5. Cooling (cups are lifted) Recovery->Cooling Dry Dry Extract in Oven Cooling->Dry Weigh_Final Weigh Dried Extract Dry->Weigh_Final Calculate Calculate Result Weigh_Final->Calculate

Caption: Automated 5-step extraction workflow of the Velp SER 158.

Troubleshooting_Low_Recovery Problem Issue: Low Solvent Recovery (<90%) CheckSeals 1. Check Seals for Wear/Damage Problem->CheckSeals CheckCooling 2. Verify Cooling Water Flow Problem->CheckCooling CheckLeaks 3. Inspect for System Leaks Problem->CheckLeaks CheckTemp 4. Confirm Correct Heating Temp Problem->CheckTemp Solution Resolution: Replace Seals, Adjust Flow, Fix Leaks, or Correct Temperature CheckSeals->Solution CheckCooling->Solution CheckLeaks->Solution CheckTemp->Solution

Caption: Troubleshooting logic for low solvent recovery on the SER 158

Common issues with temperature control on a Velp AREC.X heating plate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Velp AREC.X heating plate. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues with temperature control.

Frequently Asked Questions (FAQs)

Q1: My AREC.X heating plate is overshooting the set temperature. What can I do?

A1: Temperature overshoot can be minimized by adjusting the thermoregulation mode. The AREC.X offers two modes: 'FIn' for optimized temperature control with minimal overshoot and 'FAS' for a fast temperature rise which may increase overshoot.[1] For sensitive applications, select the 'FIn' mode.

Experimental Protocol for Setting Thermoregulation Mode:

  • Power on the AREC.X.

  • While the display shows the software version, turn the heating control knob from minimum to maximum twice to enter the setting mode.

  • Rotate the heating control knob to navigate to the 'OPt. P10' menu.[1]

  • Turn the right knob to select 'FIn' for fine-tuned temperature control, which is recommended to minimize overshoot.[2]

  • Do not touch the knob for 4 seconds to allow the new setting to be saved. The display will show "End".

  • Restart the instrument to apply the new settings.[1]

Q2: The temperature on the display is fluctuating and not stable. How can I fix this?

A2: Temperature stability is crucial for reproducible experiments. If you are experiencing fluctuations, consider the following:

  • Use an External Probe: For precise temperature control of the liquid, it is highly recommended to use a Pt100 external probe or a VTF digital thermoregulator.[3][4][5][6] The AREC.X plate itself can reach up to 550 °C, but direct liquid temperature control provides much higher accuracy.[2][3][5][7]

  • Ensure Proper Probe Placement: The external probe must be correctly submerged in the sample liquid. Improper placement can lead to inaccurate readings and fluctuations.

  • Select the 'FIn' Mode: As with temperature overshoot, the 'FIn' thermoregulation mode provides better stability compared to the 'FAS' mode.[1][2]

Q3: The heating plate is not reaching the set temperature or is heating too slowly.

A3: A slow temperature increase can be due to several factors. Check for the 'AL6' error code, which specifically indicates a slow temperature increase read by the external probe.[1] If this error is present, ensure the external probe is correctly positioned within the sample. Additionally, for faster heating, you can select the 'FAS' thermoregulation mode, but be aware of the potential for temperature overshoot.[1][2]

Q4: I am seeing an error code on the display. What does it mean?

A4: The AREC.X displays several error codes to indicate specific issues. After an error, the heating and stirring functions are automatically stopped. To clear the error, you may need to restart the instrument. If the alarm persists, contact Velp Scientifica's technical service.[1][2]

Troubleshooting Guide

Error Code Interpretation and Solutions
Error CodeDescriptionRecommended Actions
AL1 Heating plate overtemperature or thermocouple out of range.[1][8]1. Turn off and restart the instrument. 2. If the error persists, the internal thermocouple may be faulty. Contact technical support.
AL2 Excessive heating time.[1][2]1. Check if the heating plate is properly in contact with the vessel. 2. Ensure the set temperature is within the instrument's capabilities.
AL3 External probe overtemperature or probe disconnected.[1]1. Verify that the external probe is securely connected. 2. Ensure the probe is properly immersed in the liquid. 3. Check if the set temperature exceeds the probe's limit (250 °C for Pt100, 300 °C for VTF).[3][5]
AL4 Plate temperature is too high or the probe is disconnected while the instrument is on.[1][2]1. Immediately turn off the instrument. 2. Check the connection of the external probe. 3. Allow the plate to cool down before restarting.
AL6 Slow temperature increase detected by the external probe.[1]1. Ensure the probe is correctly positioned in the sample. 2. Check for adequate liquid volume.
AL7 Fast temperature decrease detected by the external probe.[1]1. This may occur if a cold sample is added. Allow the temperature to stabilize. 2. Ensure the probe remains immersed in the liquid.
Temperature Calibration and Verification

For applications requiring high precision, regular temperature verification and calibration are recommended.

Experimental Protocol for Temperature Verification:

  • Place a beaker with a suitable liquid (e.g., silicone oil for high temperatures) on the center of the heating plate.

  • Place a calibrated reference thermometer and the AREC.X's external temperature probe into the liquid, ensuring they are close to each other but not touching the bottom or sides of the beaker.

  • Set the AREC.X to the desired temperature and allow the system to stabilize.

  • Compare the temperature reading of the reference thermometer with the reading from the AREC.X display.

  • If there is a significant discrepancy, a probe calibration may be necessary.

Experimental Protocol for External Probe Calibration:

  • Enter the setting mode as described in the A1 of the FAQ section.

  • Navigate to the 'CAL. P10' menu.[1][2]

  • Using the right knob, you can adjust the temperature reading by ±10 °C in 0.1 °C increments to match the reading of your calibrated reference thermometer.[1]

  • Wait for 4 seconds for the setting to be saved.

  • Restart the instrument.

Quantitative Data Summary

ParameterSpecification
Heating Plate Temperature Range Room temperature to 550 °C[2][3][5][7]
Temperature Control Accuracy with Pt100 Probe ± 1.0 °C[3]
Temperature Control Accuracy with VTF Digital Thermoregulator ± 0.5 °C[3][5]
Thermoregulation Range with Pt100 Probe Room temperature to 250 °C[3][5]
Thermoregulation Range with VTF Digital Thermoregulator Room temperature to 300 °C[5][9]
Probe Calibration Adjustment Range -10 °C to +10 °C[1][2]

Visual Troubleshooting Workflows

TemperatureOvershootTroubleshooting start Issue: Temperature Overshooting Setpoint check_mode Check Thermoregulation Mode (OPt. P10) start->check_mode is_fin Is Mode Set to 'FIn'? check_mode->is_fin set_fin Set Mode to 'FIn' for Optimized Control is_fin->set_fin No monitor Monitor Temperature Stability is_fin->monitor Yes restart Restart Instrument set_fin->restart restart->monitor ErrorCodeTroubleshooting start Error Code Displayed identify_code Identify Error Code (e.g., AL1, AL3, AL6) start->identify_code al1 AL1: Plate Overtemperature - Restart Instrument identify_code->al1 al3 AL3: Probe Error - Check Probe Connection - Ensure Proper Immersion identify_code->al3 al6 AL6: Slow Heating - Check Probe Position - Verify Liquid Volume identify_code->al6 restart_instrument Restart Instrument al1->restart_instrument al3->restart_instrument al6->restart_instrument issue_resolved Issue Resolved? restart_instrument->issue_resolved contact_support Contact Velp Technical Support issue_resolved->contact_support No end End issue_resolved->end Yes

References

VELP Elemental Analyzer Technical Support Center: Optimizing Peak Resolution in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the VELP Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak resolution during elemental analysis of complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if I'm experiencing poor peak resolution?

A1: Before adjusting any method parameters, it's crucial to ensure the instrument is in optimal condition. Start with the following checks:

  • Gas Purity and Pressure: Verify that the carrier gas (Helium or Argon) and combustion gas (Oxygen) meet the required purity levels (typically 99.999%).[1] Ensure the gas pressures are set to the recommended values as specified in the instrument manual.

  • System Leaks: Perform a leak check of the system. Leaks can introduce atmospheric gases, leading to broader peaks and a noisy baseline.

  • Consumables: Check the condition of the combustion/reduction tubes, catalysts (e.g., VELP Vcopper™), and water traps.[1] Replace any exhausted consumables as they can lead to incomplete combustion and poor peak shape.

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing, where the peak asymmetry is skewed to the right, can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Active Sites in the System: Active sites in the combustion tube, liner, or at the head of the gas chromatography (GC) column can cause polar or ionogenic analytes to interact undesirably, leading to tailing.

    • Solution: Regular maintenance, including cleaning the combustion tube and replacing the quartz wool, is essential. If the GC column is the source of tailing, conditioning it at a high temperature (as per the manufacturer's instructions) or trimming a small portion from the inlet might resolve the issue.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, causing peak tailing.

    • Solution: A thorough cleaning of the system and conditioning of the column are recommended. For highly complex matrices, using a guard column can protect the analytical column from contamination.

  • Improper Column Installation: If the GC column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.

    • Solution: Re-install the column according to the manufacturer's guidelines, ensuring a clean, square cut at the column ends and correct positioning within the inlet.

Q3: I am observing peak fronting. What does this indicate?

A3: Peak fronting, characterized by a leading edge to the peak, is less common than tailing but can indicate specific problems.

  • Column Overload: Injecting too much sample can saturate the GC column, causing peak fronting.

    • Solution: Reduce the sample weight or dilute the sample. For the VELP EMA 502, the recommended sample weight for pharmaceutical products is typically 2-4 mg.[2]

  • Inappropriate Sample Solvent: If the sample is a liquid and the solvent is not compatible with the stationary phase of the GC column, it can lead to poor peak shape, including fronting.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Troubleshooting Guides

Improving Peak Resolution for Complex Matrices: A Step-by-Step Approach

When analyzing complex matrices such as soil, polymers, or pharmaceutical excipients, achieving baseline separation of all elemental peaks can be challenging. The following guide provides a systematic approach to optimize your method for improved resolution.

Troubleshooting_Workflow cluster_start Start cluster_instrument_check Initial Instrument Verification cluster_method_optimization Method Parameter Optimization cluster_maintenance Advanced Maintenance cluster_end Resolution start Poor Peak Resolution Observed leak_check Perform Leak Check start->leak_check gas_check Verify Gas Purity & Pressure leak_check->gas_check Leaks Absent end Acceptable Peak Resolution Achieved leak_check->end Leaks Found & Fixed consumables_check Inspect Consumables gas_check->consumables_check gas_check->end Gases/Pressure Corrected furnace_temp Optimize Furnace Temperature consumables_check->furnace_temp Consumables OK consumables_check->end Consumables Replaced flow_rate Adjust Carrier Gas Flow Rate furnace_temp->flow_rate Resolution Still Poor furnace_temp->end Resolution Improved oxygen_dose Optimize Oxygen Dose flow_rate->oxygen_dose Resolution Still Poor flow_rate->end Resolution Improved column_maintenance Perform Column Maintenance oxygen_dose->column_maintenance Resolution Still Poor oxygen_dose->end Resolution Improved column_maintenance->end Resolution Improved

The combustion furnace temperature is a critical parameter for ensuring complete and rapid conversion of the sample into its elemental gases. For complex matrices, a temperature gradient or a higher-than-standard temperature might be necessary.

Experimental Protocol:

  • Baseline Experiment: Start with the standard recommended furnace temperature for your sample type. For many organic samples on the VELP EMA 502, this is around 1030 °C.[2]

  • Incremental Increase: If you observe broad or tailing peaks, which might indicate incomplete combustion, increase the furnace temperature in increments of 20 °C.

  • Evaluate Resolution: After each temperature increase, analyze a standard reference material and a representative complex sample to evaluate the impact on peak shape and resolution.

  • Maximum Temperature: Do not exceed the maximum recommended operating temperature for the combustion tube and heating elements.

Data Presentation:

Furnace Temperature (°C)N Peak Width (s)C Peak Width (s)S Peak Width (s)Resolution (N/C)
10305.26.87.51.3
10504.86.27.01.5
10704.55.86.51.8

Note: The data in this table is illustrative and will vary depending on the sample matrix and instrument conditions.

The carrier gas flow rate affects the residence time of the analytes in the GC column and thus influences peak separation.

Experimental Protocol:

  • Initial Flow Rate: Begin with the default carrier gas flow rate specified in the VELP method for your analyzer model. For the EMA 502, typical helium flow rates are around 120-140 ml/min.[2]

  • Systematic Variation: Decrease the flow rate in small increments (e.g., 5 ml/min). A lower flow rate generally leads to better separation but also longer analysis times and broader peaks. Conversely, a higher flow rate can lead to sharper but less resolved peaks.

  • Monitor Peak Shape and Resolution: Analyze a standard mixture after each adjustment to observe the effect on peak width and the resolution between critical peak pairs.

  • Optimal Range: Identify the flow rate that provides the best compromise between analysis time and the required resolution.

Data Presentation:

Carrier Gas Flow Rate (ml/min)N Retention Time (min)C Retention Time (min)Resolution (N/C)
1401.21.51.4
1301.41.81.7
1201.62.11.9

Note: The data in this table is for illustrative purposes.

For complete combustion of complex and refractory materials, the volume and flow rate of oxygen are critical. Insufficient oxygen can lead to incomplete combustion and peak tailing.

Experimental Protocol:

  • Standard Oxygen Parameters: Start with the recommended oxygen flow rate and factor for your sample type and weight. For pharmaceutical samples on the EMA 502, a typical O2 flow rate is 400 ml/min with a factor of 1.6 ml/mg.[2]

  • Increase Oxygen Volume: If incomplete combustion is suspected, incrementally increase the oxygen factor or the minimum oxygen volume in the method settings.

  • Assess Peak Shape: Analyze a difficult-to-combust sample after each change to see if peak shape and area reproducibility improve.

  • Avoid Excess Oxygen: Be aware that excessive oxygen can sometimes lead to other issues, so it's important to find the optimal amount.

Data Presentation:

Oxygen Factor (ml/mg)Carbon Peak Area (counts)Peak Asymmetry (C)
1.6125,0001.3
1.8135,0001.1
2.0136,0001.0

Note: This table illustrates the effect of oxygen dose on carbon peak area and symmetry for a hypothetical complex sample.

Advanced Troubleshooting: GC Column Maintenance

The gas chromatographic column is responsible for separating the combusted gases. Its performance is critical for achieving good peak resolution.

Experimental Protocol for Column Conditioning:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Set Low Carrier Gas Flow: Set the carrier gas flow rate to a low value (e.g., 20-30 ml/min).

  • Temperature Program: Slowly ramp the column oven temperature to the maximum allowable temperature for the column (or 20-30 °C above the analysis temperature).

  • Hold at Temperature: Hold the column at this temperature for several hours (or overnight for heavily contaminated columns).

  • Cool Down and Reconnect: Cool down the oven, reconnect the column to the detector, and perform a leak check.

  • Run Blanks: Analyze several empty tin foils as blanks to ensure a stable baseline before running samples.[2]

Column_Maintenance_Workflow cluster_start Start cluster_procedure Column Conditioning Procedure cluster_verification Verification cluster_end Completion start Persistent Peak Tailing/Broadening disconnect Disconnect Column from Detector start->disconnect low_flow Set Low Carrier Gas Flow disconnect->low_flow temp_ramp Ramp Oven Temperature low_flow->temp_ramp hold_temp Hold at Max Temperature temp_ramp->hold_temp cool_down Cool Down & Reconnect Column hold_temp->cool_down leak_check Perform Leak Check cool_down->leak_check run_blanks Run Blank Samples leak_check->run_blanks end Column Performance Restored run_blanks->end

By following these troubleshooting guides and systematically optimizing your experimental parameters, you can significantly improve peak resolution and obtain more accurate and reliable results from your VELP elemental analyzer, even when working with challenging and complex sample matrices. For further assistance, please consult your instrument's user manual or contact VELP scientifica technical support.

References

How to prevent splashing with a Velp overhead stirrer at high speeds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent splashing when using Velp overhead stirrers at high speeds.

Troubleshooting Guide: Minimizing Splashing During High-Speed Stirring

High-speed mixing is often essential for achieving homogeneity, but it can also lead to sample loss and contamination due to splashing. The following steps will help you mitigate this issue.

Problem: The sample is splashing out of the vessel at high stirring speeds.

Potential Cause Troubleshooting Steps
Incorrect Stirring Speed Initiation Many Velp overhead stirrers are equipped with a "soft start" feature to gradually increase the speed to the setpoint, preventing sudden splashing.[1] Always start the stirring process at a low RPM and incrementally increase the speed to the desired level.
Improper Impeller Selection The choice of impeller is critical for controlling the flow pattern of the liquid. For high-speed applications, an impeller that creates axial (top-to-bottom) flow is often preferred over one that generates radial flow, which can cause more turbulence at the surface.
Suboptimal Impeller Position The depth of the impeller within the vessel significantly impacts vortex formation and splashing. An optimal starting point for impeller height is one-third of the vessel's total height from the bottom. Adjust the height as needed to minimize surface turbulence.
Vortex Formation A deep vortex can lead to splashing as the liquid climbs the vessel walls. To mitigate this, consider using a vessel with baffles or positioning the stirrer shaft off-center.
Inappropriate Vessel Size or Shape The diameter of the impeller should be appropriately matched to the vessel diameter. For axial and radial flow, the impeller diameter should be roughly one-third of the vessel diameter.[2] Using too large of an impeller can obstruct the recirculation path and lead to splashing.
Sample Viscosity For low-viscosity (water-like) samples, high speeds can easily induce splashing. Consider using a lower speed or a different impeller type designed for low-viscosity mixing. Velp offers a range of stirrers suitable for various viscosities.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right impeller to prevent splashing at high speeds?

A1: The key is to select an impeller that matches your sample's viscosity and the desired flow pattern.[5][6]

  • For Low to Medium Viscosity: Propeller or pitched-blade turbine impellers are often suitable as they generate axial flow, which is less likely to cause splashing compared to radial flow.

  • For High Viscosity: Anchor or paddle impellers are more appropriate, but they are typically used at lower speeds.[2]

  • Flow Pattern:

    • Axial Flow: Moves the fluid from top to bottom, ideal for solid suspension and stratification with lower shear.[2]

    • Radial Flow: Moves the fluid sideways and then up or down, suitable for high-shear applications but can increase the likelihood of splashing at high speeds.[2]

    • Tangential Flow: Moves the fluid horizontally, best for high-viscosity materials at low speeds.[2]

Q2: What is the ideal position for the impeller inside the vessel to avoid splashing?

A2: A general guideline is to position the impeller at one-third of the vessel's height from the bottom.[7] However, the optimal position may vary depending on the liquid volume, viscosity, and impeller type. It's recommended to start at this position and adjust the height to find the point of minimum vortex and surface turbulence. Stirrers with through-shafts can make this adjustment easier.[8]

Q3: My Velp stirrer has a "soft start" feature. How does that help prevent splashing?

A3: The soft start function gradually ramps up the stirring speed to the desired setpoint.[1] This slow and controlled acceleration prevents a sudden jolt to the liquid, which is a common cause of splashing, especially with low-viscosity fluids.

Q4: Can the shape of my vessel contribute to splashing?

A4: Yes. Tall, narrow vessels are generally better at containing splashes than short, wide ones. Additionally, using a vessel with baffles can disrupt the formation of a deep vortex, which is a primary cause of splashing at high speeds.

Q5: Are there any specific Velp stirrer models recommended for high-speed applications?

A5: Several Velp overhead stirrer models can reach high speeds, up to 2000 rpm.[3][4] The choice of model often depends on the required torque for your sample's viscosity. The Velp OHS series, for instance, offers models with high-speed capabilities and features like SpeedServo™ torque compensation technology, which maintains a constant speed even as viscosity changes.[5][6]

Velp Overhead Stirrer Specifications

The following table summarizes the specifications for a selection of Velp overhead stirrer models, which can help in choosing the right instrument for your high-speed stirring needs.

Model SeriesMax. Speed (rpm)Max. Viscosity (mPa·s)Key Features
OHS Advance 1300 - 200070,000 - 100,000Brushless motor, SpeedServo™ torque compensation, Soft start, Integrated vibration sensor.[5]
OHS Digital 1300 - 200025,000 - 100,000Digital display, Timer, Overload protection.
ES 13001,000Smooth start, Vigorous agitation for low viscosity samples.[9]
DLS 200025,000Digital display, Timer, Overload protection.[4]
PW 1200100,000Soft start, High torque for high viscosity samples.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Impeller Position to Minimize Splashing

  • Vessel and Sample Preparation: Fill the desired vessel with the sample liquid to the intended working volume.

  • Initial Impeller Placement: Secure the overhead stirrer to a stand and insert the chosen impeller into the chuck. Position the impeller in the center of the vessel at a height of approximately one-third of the liquid depth from the bottom.

  • Gradual Speed Increase: Begin stirring at a very low speed (e.g., 100 rpm).

  • Observation: Gradually increase the speed in increments of 50-100 rpm. At each step, observe the liquid surface and the formation of a vortex.

  • Position Adjustment: If a deep vortex forms and splashing occurs before reaching the target speed, stop the stirrer. Adjust the impeller height either up or down in small increments (e.g., 1 cm).

  • Repeat: Repeat steps 3-5 until the target speed is reached with minimal splashing.

  • Record Optimal Position: Note the final, optimized impeller height for this specific experiment.

Diagrams

Splashing_Prevention_Workflow cluster_setup Initial Setup cluster_operation Stirring Operation cluster_troubleshooting Troubleshooting cluster_outcome Outcome select_impeller Select Appropriate Impeller (e.g., Axial Flow) set_position Set Impeller Position (1/3 Vessel Height) select_impeller->set_position secure_vessel Secure Vessel set_position->secure_vessel start_slow Start Stirring at Low RPM secure_vessel->start_slow gradual_increase Gradually Increase Speed start_slow->gradual_increase observe Observe for Splashing & Vortex Formation gradual_increase->observe adjust_position Adjust Impeller Position observe->adjust_position Splashing Occurs consider_baffles Consider Baffled Vessel observe->consider_baffles Persistent Vortex optimal_mixing Optimal Mixing Achieved observe->optimal_mixing No Splashing adjust_position->start_slow consider_baffles->start_slow

Caption: Workflow for preventing splashing with an overhead stirrer.

Impeller_Selection_Logic cluster_input Input Parameters cluster_decision Impeller Choice cluster_output Recommended Impeller Type viscosity Sample Viscosity viscosity_check High Viscosity? viscosity->viscosity_check desired_flow Desired Flow Pattern axial Propeller / Pitched-Blade (Axial Flow) desired_flow->axial radial Turbine (Radial Flow) desired_flow->radial viscosity_check->desired_flow tangential Anchor / Paddle (Tangential Flow) viscosity_check->tangential Yes

Caption: Decision logic for selecting the appropriate impeller.

References

Troubleshooting inaccurate readings on a Velp BOD sensor.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding inaccurate readings on Velp BOD (Biochemical Oxygen Demand) sensors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inaccurate BOD readings with a Velp sensor?

A1: Inaccurate BOD readings typically stem from a few key areas:

  • System Leaks: The respirometric method used by Velp sensors relies on measuring pressure changes in a closed system. A poor seal on the bottle will lead to a loss of vacuum and artificially low readings.

  • Improper Temperature Control: The BOD test is standardized at 20°C. Temperature fluctuations can significantly alter microbial activity and gas pressure, leading to erroneous results. The incubator must be stable at 20.0 ± 0.5 °C.[1]

  • Incorrect Sample Preparation: Using an incorrect sample volume for the selected measurement scale, inadequate homogenization, or improper pH can all lead to inaccurate results.[2]

  • Nitrification Interference: For certain samples, such as treated wastewater effluent, nitrifying bacteria can consume oxygen, leading to an overestimation of the carbonaceous BOD.[3]

  • Sensor Malfunction: While robust, the internal pressure sensor can malfunction. A calibration error may be indicated by an alarm code on the device.[1][4]

Q2: My sensor is displaying an "AL1" error. What does this mean and how do I fix it?

A2: The "AL1" alarm indicates a calibration error within the pressure sensor.[1][4] The recommended first step is to restart the analysis. This involves resetting the sensor by pressing the 'SET' and 'START' keys simultaneously, which will stop the measurement and clear any stored values.[5] If the problem persists after a restart, the sensor requires professional service.[1][4]

Q3: How can I verify that my entire BOD system (sensor, incubator, stirring) is working correctly?

A3: Velp provides "Control Test Tablets" (Code A00000136) for a complete system check. These tablets undergo a chemical reaction that absorbs a known quantity of oxygen, creating a reproducible pressure drop.[1] Running a 5-day test with these tablets should yield a consistent and expected value, confirming the integrity of the bottle seal, the accuracy of the pressure sensor, the stability of the incubator, and the function of the stirring station.[1]

Q4: My results seem unexpectedly high. Could nitrification be the cause?

A4: Yes, especially if your sample is from a biological treatment process or a seeded river water sample. Nitrifying bacteria consume oxygen as they convert ammonia to nitrite and then nitrate, which the sensor measures alongside the oxygen consumed by heterotrophic bacteria breaking down organic matter.[3][6] This results in an overestimation of the true carbonaceous BOD. To prevent this, a nitrification inhibitor, such as 2-chloro-6-(trichloromethyl) pyridine (TCMP), should be added to the sample or dilution water.[3] A test run with an inhibitor measures carbonaceous BOD (CBOD), while a test without measures total BOD.[3]

Q5: The sensor displayed a "bAt" warning. What should I do?

A5: The "bAt" alarm indicates that the battery charge is too low to guarantee the completion of a full analysis cycle.[5] You should replace the two lithium batteries. Note that replacing the batteries will delete any stored measurement values on the sensor, so be sure to record your data first if possible.[5]

Troubleshooting Workflow for Inaccurate Readings

This workflow provides a logical sequence of steps to diagnose and resolve issues with your Velp BOD sensor.

G start Start: Inaccurate BOD Reading check_setup 1. Verify Experimental Setup start->check_setup is_setup_ok Setup Correct? check_setup->is_setup_ok check_leak 2. Perform System Check (Protocol 1) is_setup_ok->check_leak Yes fix_setup Action: - Adjust Sample Volume/Scale - Confirm Temp is 20°C - Ensure Proper Stirring is_setup_ok->fix_setup No is_leak_ok System Check Passed? check_leak->is_leak_ok check_nitrification 3. Assess Sample Type (High Ammonia/Effluent?) is_leak_ok->check_nitrification Yes fix_leak Action: - Clean & Re-grease Seals - Check Bottle Rim for Chips - Ensure Sensor is Screwed on Tightly is_leak_ok->fix_leak No is_nitrification Nitrification Suspected? check_nitrification->is_nitrification check_sensor 4. Check Sensor Alarms (e.g., 'AL1') is_nitrification->check_sensor No add_inhibitor Action: - Add Nitrification Inhibitor - Rerun Analysis (Measures CBOD) is_nitrification->add_inhibitor Yes is_alarm Alarm Present? check_sensor->is_alarm contact_service Action: - Restart Sensor - If Alarm Persists, Contact VELP Service is_alarm->contact_service Yes end_ok End: Problem Resolved is_alarm->end_ok No (Review all steps) end_rerun Rerun Analysis fix_setup->end_rerun fix_leak->end_rerun add_inhibitor->end_rerun contact_service->end_ok end_rerun->start

Caption: Troubleshooting decision tree for inaccurate Velp BOD sensor readings.

Data Summary Tables

Table 1: Common Issues and Recommended Actions

SymptomPossible CauseRecommended Action
Consistently low or zero readings System leak (poor bottle seal)Perform System Integrity Check (Protocol 1). Clean bottle and sensor seals, re-apply grease if necessary, and ensure the sensor is screwed on tightly.
Drifting or erratic results Unstable incubator temperatureVerify incubator is maintaining 20.0 ± 0.5 °C.[1] Allow samples to reach thermal equilibrium (30-40 min) before starting the test.[1]
Readings exceed scale maximum ("---") Incorrect scale/volume selectionChoose a higher measurement scale (e.g., 600 ppm instead of 250 ppm) and use the corresponding smaller sample volume.[5] Dilute the sample if necessary.
Unexpectedly high readings Nitrification interferenceIf the sample is treated effluent, add a nitrification inhibitor to measure only the carbonaceous BOD (CBOD).[3]
Sensor shows "AL1" error Internal calibration errorReset the sensor. If the error code reappears, the unit requires professional service.[1][4]
Sensor shows "bAt" warning Low batteriesReplace both lithium batteries. Note that this will clear any stored data on the sensor.[5]

Table 2: Velp BOD Sensor Measurement Scales and Required Sample Volumes

Measurement Scale (mg/L or ppm)Required Sample Volume (mL)
90400
250250
600150
999100
400025
Data sourced from the Velp Scientifica BOD Sensor Instruction Manual.[5]

Experimental Protocols

Protocol 1: System Integrity Check Using Control Test Tablets

This protocol verifies the functionality of the entire RESPIROMETRIC Sensor system.[1]

Objective: To confirm that the sensor, bottle seal, incubator, and stirring station are all functioning correctly by measuring a known chemical oxygen demand.

Materials:

  • Velp RESPIROMETRIC Sensor and 500 mL amber bottle

  • Magnetic stirring bar and stirring station

  • Refrigerated incubator set to 20°C

  • Graduated cylinder (250 mL)

  • Distilled water

  • One Velp Control Test Tablet (Code A00000136)

  • Empty alkali holder (for CO2 absorption)

Procedure:

  • Temperature Stabilization: Ensure the refrigerated incubator is stable at 20.0 ± 0.5 °C.[1]

  • Preparation: Verify that the BOD bottle and magnetic stir bar are clean.

  • Water Addition: Precisely measure and pour 157 mL of distilled water into the BOD bottle.[1] Add the magnetic stirring bar.

  • Equilibration: Place the bottle on the stirring station inside the incubator. Allow 30-40 minutes for the equipment to reach thermal equilibrium.[1]

  • Software Setup (if applicable): For systems using RESPIROSoft™, set the following parameters:

    • Sample Name: Control Tablet

    • Volume: 157 mL

    • Scale: 600 mg/L

    • Duration: 5 days

    • Sampling Time: 8 hours[1]

  • Tablet Addition: Without removing the bottle from the incubator, carefully add one Control Test Tablet. Avoid touching the tablet.

  • Assembly: Fit the empty alkali holder into the bottleneck. Crucially, do not add a CO2 absorber for this specific test, as it would interfere with the expected value.[1]

  • Seal and Start: Tightly screw the RESPIROMETRIC Sensor onto the bottle. Press the 'START' key twice to begin the test.[1]

  • Analysis: Allow the test to run for 5 days. The value should become stable after 24-48 hours.[1]

Expected Result: The final BOD value after 5 days should be 293 ± 30 mg/L .[1] A result within this range indicates the system is functioning correctly. A result outside this range suggests a leak or sensor malfunction.

Protocol 2: General Sensor and Equipment Cleaning

Objective: To ensure accurate measurements by maintaining the cleanliness of all components.

Materials:

  • Lint-free cloth

  • Mild laboratory detergent

  • Distilled or deionized water

  • Soft brush

Procedure:

  • Glassware:

    • Wash all BOD bottles, magnetic stir bars, and alkali holders with a suitable laboratory detergent.

    • Rinse thoroughly, first with tap water and finally with distilled or deionized water to remove any residual soap.

    • Ensure bottles are completely dry before use. If any alkali has previously spilled into a bottle, wash it thoroughly.[5]

  • Sensor Exterior:

    • Wipe the exterior of the sensor housing with a damp, lint-free cloth. Mild soap and water can be used if necessary.[6][7]

    • Ensure the sensor is dry before storage.

  • Sensor Sealing Surface:

    • Carefully inspect the rubber seal on the underside of the sensor.

    • Wipe the seal with a clean, lint-free cloth to remove any old grease or debris.

    • Inspect the rim of the glass bottle for any chips or cracks that could prevent a proper seal.

  • Sensor Pressure Port:

    • Visually inspect the small port where the sensor measures the bottle's pressure.

    • If debris is visible, use a gentle puff of clean, dry, low-pressure air to clear it.

    • Do not insert any objects into the pressure port, as this can permanently damage the sensitive transducer.

This technical support guide provides a structured approach to identifying and resolving common issues with Velp BOD sensors, ensuring the continued generation of accurate and reliable data in your laboratory.

References

Preventing sample blockages in a Velp FIWE series fiber analyzer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve sample blockages in Velp FIWE series fiber analyzers.

Troubleshooting Guide: Preventing and Clearing Sample Blockages

Sample blockages in the Velp FIWE series fiber analyzer can occur at various stages of the analysis. This guide provides a systematic approach to troubleshooting, from sample preparation to operational procedures.

Pre-Analysis Checks & Sample Preparation

Proper sample preparation is critical to prevent blockages.

Is your sample properly ground?

Fine or inconsistent particle size is a primary cause of blockages.

  • Recommendation: Grind your sample to a uniform particle size of 1 mm.[1] Overly fine particles can compact and clog the crucible filter.

Does your sample have a high fat content?

Excess fat can solidify and block the crucible pores.

  • Action: For samples with a fat content between 5% and 10%, a preliminary fat extraction using the Velp COEX unit is recommended. For samples with a fat content exceeding 10%, this step is mandatory.[2]

Are you using the correct crucible type?

Crucible porosity is crucial for proper filtration.

  • Recommendation: VELP recommends using P2 porosity glass crucibles for fiber analysis to prevent sample loss.[2]

Crucible Preparation and Maintenance

The condition of your crucibles directly impacts filtration efficiency.

Are your crucibles clean and in good condition?

Residue from previous analyses or a damaged filter can impede flow.

  • Best Practice: Thoroughly clean crucibles after each use. It is important to remember that crucibles have a limited lifespan of around 20-30 analyses, as the fritted filter can be damaged by acidic and basic solutions.[1][3] Consider replacing crucibles that have exceeded this usage limit.

Are you using a filter aid for challenging samples?

Some sample matrices are inherently more prone to causing blockages.

  • Tip: For certain samples, adding a filter aid like celite can improve filtration. A common ratio is 1 g of celite to 3 g of a homogeneous ground sample.[1]

During the Analysis

If a blockage occurs during a run, here are some immediate steps you can take.

Is the filtration slow or has it stopped?

A compacted sample may be obstructing the filter.

  • Action (for CSF6 Filtration Unit): Compressed air can be injected from the bottom of the crucible to dislodge any accumulated sample from the filter.[4]

  • Feature (for FIWE 3 and FIWE 6 models): These semi-automatic models are equipped with a back-pressure pump specifically designed to prevent the clogging of crucibles.[5]

Experimental Protocols

Adhering to established protocols is key to reproducible results and avoiding operational errors that can lead to blockages.

Protocol for Crude Fiber Determination (Modified Scharrer Method)
  • Sample Grinding: Grind the sample to a particle size of 1 mm.[1]

  • Weighing: Accurately weigh 1 g of celite and 3 g of the ground, homogenous sample into a P2 type crucible.[1]

  • Reagent Addition: Add 60 ml of cold Scharrer reagent.

  • Boiling: Boil for exactly 30 minutes from the onset of boiling.

  • Filtration: Connect to a vacuum to drain the acid.

  • Washing:

    • Wash with approximately 400 ml of deionized water using a water spray device. If the sample is compacted, use air to gently break it up.[1]

    • Perform three washes with 25 ml of acetone.

    • Perform two washes with 25 ml of diethyl ether.

  • Drying: After the final wash, remove the crucibles and dry in an oven at 130°C for 90 minutes.

  • Weighing: Allow the crucibles to cool in a desiccator before weighing.

Quantitative Data Summary

ParameterRecommendationNotes
Sample Particle Size 1 mmUniform grinding is crucial.
Sample Weight 0.5 g to 3 gRefer to specific official methods for exact weights.[5]
Celite to Sample Ratio 1 g celite : 3 g sampleFor samples prone to clogging.[1]
Crucible Lifespan 20-30 analysesDamage to the fritted filter can occur with extended use.[1][3]
Preliminary Fat Extraction Recommended: 5-10% fat contentMandatory: >10% fat contentUse Velp COEX Cold Extractor.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and preventing sample blockages.

Troubleshooting Workflow for Velp FIWE Sample Blockages start Sample Blockage Issue sample_prep Step 1: Review Sample Preparation start->sample_prep particle_size Is particle size uniform and ~1 mm? sample_prep->particle_size grind_sample Action: Grind sample to 1 mm particle size. particle_size->grind_sample No fat_content Is fat content >5%? particle_size->fat_content Yes grind_sample->fat_content fat_extraction Action: Perform preliminary fat extraction with COEX. fat_content->fat_extraction Yes crucible_prep Step 2: Inspect Crucible Condition fat_content->crucible_prep No fat_extraction->crucible_prep crucible_clean Is crucible clean and within 20-30 use cycle? crucible_prep->crucible_clean clean_replace Action: Thoroughly clean or replace crucible. crucible_clean->clean_replace No filter_aid Is sample type known to be difficult? crucible_clean->filter_aid Yes clean_replace->filter_aid add_celite Action: Add celite as a filter aid. filter_aid->add_celite Yes operational_check Step 3: Check Operational Parameters filter_aid->operational_check No add_celite->operational_check back_pressure Is back-pressure pump (FIWE 3/6) active? operational_check->back_pressure use_air Action: Use compressed air to clear blockage (if applicable). back_pressure->use_air No/NA resolved Issue Resolved back_pressure->resolved Yes use_air->resolved

References

Maintaining stable temperature in a Velp refrigerated incubator.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you maintain a stable temperature in your Velp refrigerated incubator, ensuring the integrity of your research, experiments, and drug development processes.

Troubleshooting Guides

This section offers step-by-step solutions to common temperature-related issues.

Issue 1: My incubator's temperature is fluctuating outside the set range.

Answer: Temperature fluctuations can compromise experimental results. Follow these steps to diagnose and resolve the issue.

Initial Checks:

  • Check the Door Seal: Ensure the incubator door is closing properly and that the gasket provides a complete seal. A poor seal can lead to an exchange of air with the environment, causing temperature instability.[1][2]

  • Ensure Proper Air Circulation:

    • External: Make sure there are a few inches of space around the incubator for adequate air circulation; do not push it directly against a wall or other equipment.[1][2]

    • Internal: Avoid overcrowding the incubator. Do not place items directly against the back wall or in a way that blocks the internal fan, as this can impede airflow and create temperature variations.[3]

  • Check for Ice Buildup: In refrigerated units, ice accumulation on the evaporator can act as an insulator and hinder the compressor's performance, leading to insufficient cooling.[2] If you observe ice, defrost the unit according to the manufacturer's instructions. Limiting door openings can help reduce moisture entry and subsequent ice formation.[2]

  • Review Sample Placement: Do not place samples with a temperature higher than the ambient room temperature inside the incubator, as this can cause the internal temperature to rise.[3] Also, avoid placing items too close to the internal temperature probe, which can lead to inaccurate readings.[3]

  • Minimize Door Openings: Frequent opening of the incubator door will inevitably lead to temperature oscillations and increased energy consumption.[3]

Troubleshooting Workflow:

G start Temperature Fluctuation Detected check_door Is the door properly sealed? start->check_door check_airflow Is there adequate internal and external airflow? check_door->check_airflow Yes contact_support Contact Velp Technical Support check_door->contact_support No, gasket is damaged check_ice Is there any ice buildup on the evaporator? check_airflow->check_ice Yes check_airflow->contact_support No, fan is malfunctioning check_samples Are samples placed correctly and not overcrowding the unit? check_ice->check_samples No check_ice->contact_support Yes, and defrosting doesn't help check_ambient Is the ambient room temperature stable? check_samples->check_ambient Yes stable Temperature Stable check_samples->stable No, samples rearranged calibrate Perform Temperature Calibration check_ambient->calibrate Yes check_ambient->stable No, room temperature stabilized calibrate->contact_support Calibration fails calibrate->stable Calibration successful

Caption: Troubleshooting workflow for temperature fluctuations.

Issue 2: The incubator is not reaching the set temperature.

Answer: If your incubator is failing to reach the desired temperature, it could be due to several factors, from simple setup issues to mechanical problems.

  • Allow for Stabilization: After turning on the incubator, changing the setpoint, or opening the door, allow sufficient time for the internal temperature to stabilize.[1]

  • Check Temperature Protection Settings: Some incubators have over-temperature and under-temperature protection settings. If these are set incorrectly, they can prevent the incubator from reaching the desired temperature.[1][2]

  • Verify Calibration: If the incubator's display reading does not match that of a calibrated, independent thermometer, a calibration may be necessary.[1][2]

  • Mechanical Failure: If the unit is not heating or cooling at all, there might be a more serious issue, such as a broken heating element or a malfunctioning compressor.[1][2] In such cases, it is advisable to contact Velp technical support.

Issue 3: The incubator's temperature alarm is activated.

Answer: Velp incubators are equipped with alarm systems to alert users to significant temperature deviations. The meaning of the alarm codes can be found in your user manual. For the FOC 120E Connect, common alarm codes include:

  • AL1: Internal temperature is too low.

  • AL2: Internal temperature is too high.

  • AL3: The internal probe is broken.

  • AL4: The time to reach the setpoint is too long.

  • AL5: There is a large internal temperature variation.[4]

To address an alarm, first, try restarting the instrument. If the alarm persists, you should contact Velp's technical service department.[4]

Data Presentation: Velp Refrigerated Incubator Specifications

The table below summarizes key quantitative data for various Velp refrigerated incubator models.

FeatureFOC 120E ConnectFOC 215EFTC 120
Temperature Range 3.0 to 50.0 °C[4]3 to 50°C[5]20 °C (constant)[6]
Internal Temperature Stability ± 0.5 °C[4]±0.5°C[5]± 0.5 C°[6]
Internal Temperature Homogeneity ± 0.5 °C[4]-± 0.5 C°[6]
Display Resolution 0.1 °C[4]--
Internal Volume 109 liters[4]215 L[5]120 liters[6]

Experimental Protocols

Protocol 1: Temperature Calibration

Objective: To ensure the temperature displayed on the incubator corresponds accurately to the actual internal temperature.

Materials:

  • Calibrated reference thermometer with a valid calibration certificate.[7]

  • Glycerol or other suitable liquid for the thermometer probe.

Methodology:

  • Place the probe of the calibrated reference thermometer in the center of the incubator. To buffer against rapid fluctuations from door openings, you can insert the probe into a flask of glycerol.

  • Allow the incubator to run at the desired setpoint for at least 2-3 hours to ensure the temperature has stabilized.[8]

  • Record the temperature reading from the incubator's display and the reference thermometer.

  • The difference between the two readings should not exceed the specified tolerance (e.g., ±1°C).[9]

  • If the deviation is outside the acceptable range, adjust the incubator's calibration settings as described in the user manual. For the FOC 120E, this can be done via the "CAL" menu.[10]

  • Repeat the measurement after the adjustment to confirm that the incubator is now correctly calibrated.

  • Document all calibration activities, including the date, the reference thermometer used, the readings before and after adjustment, and the person who performed the calibration.

Protocol 2: Temperature Uniformity Mapping

Objective: To determine if the temperature is consistent across all areas of the incubator chamber.

Materials:

  • Multiple calibrated temperature data loggers (a minimum of 9 is often recommended for smaller incubators).[11]

Methodology:

  • Develop a mapping plan, outlining the number and placement of the data loggers.[7]

  • Place the data loggers in a grid pattern within the incubator, ensuring all corners and the center are covered at different heights (top, middle, and bottom shelves).[12]

  • Set the data loggers to record the temperature at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 24 hours).[12]

  • Run the incubator at the desired setpoint with the chamber loaded as it would be in normal use to simulate real-world conditions.[12]

  • After the mapping period, retrieve the data from the loggers.

  • Analyze the data to identify any "hot" or "cold" spots and to determine if the temperature at all locations remains within the required specifications (e.g., setpoint ±2°C).

  • If significant variations are found, consider rearranging the contents of the incubator to improve airflow or servicing the unit's circulation fan.

FAQs

Q1: How often should I calibrate my Velp refrigerated incubator?

A1: It is generally recommended to calibrate your incubator at least once a year.[2] However, more frequent calibration may be necessary depending on your laboratory's standard operating procedures, regulatory requirements, or if you observe any temperature inconsistencies.

Q2: What could cause a discrepancy between the incubator's temperature display and my own thermometer?

A2: This could be due to a need for calibration of either the incubator or your thermometer.[1] Ensure your thermometer is properly calibrated. If it is, then your incubator may require calibration. Also, allow ample time for the temperature to stabilize before taking readings.[1]

Q3: Can the ambient room temperature affect my incubator's performance?

A3: Yes, the external environment can impact the incubator's ability to maintain a stable internal temperature.[8] Avoid placing the incubator in areas with significant temperature fluctuations, in direct sunlight, or near heating or cooling vents.[8]

Q4: What is the "Auto-Tuning" feature on some Velp incubators?

A4: The Auto-Tuning thermoregulation system is designed to ensure optimal thermal homogeneity and stability (±0.5°C). It continuously monitors the internal temperature and adjusts the heating and cooling elements to maintain the setpoint with high precision.

Q5: Where can I find the instruction manual for my Velp incubator?

A5: Instruction manuals for Velp products can typically be downloaded from the official Velp Scientifica website.[13]

G cluster_causes Potential Causes cluster_effects Effects on Temperature Stability Poor_Seal Poor Door Seal Fluctuation Temperature Fluctuations Poor_Seal->Fluctuation Failure_to_Reach_Setpoint Failure to Reach Setpoint Poor_Seal->Failure_to_Reach_Setpoint Blocked_Airflow Blocked Airflow Blocked_Airflow->Fluctuation Ice_Buildup Ice Buildup Ice_Buildup->Failure_to_Reach_Setpoint Ambient_Temp Ambient Temperature Fluctuations Ambient_Temp->Fluctuation Calibration_Issue Calibration Drift Inaccuracy Inaccurate Temperature Reading Calibration_Issue->Inaccuracy Calibration_Issue->Failure_to_Reach_Setpoint Overloading Improper Loading/Overloading Overloading->Fluctuation

Caption: Relationship between causes and effects on temperature stability.

References

Velp Vortex Mixer Technical Support Center: Troubleshooting Improper Vibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Velp vortex mixers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues with improper vibration during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and step-by-step troubleshooting for vibration-related problems with your Velp vortex mixer.

Q1: My Velp vortex mixer is not vibrating at all. What should I do?

A1: If your vortex mixer shows no signs of vibration, follow these initial steps:

  • Power Connection: Ensure the power cord is securely plugged into both the vortex mixer and a functioning power outlet.[1] Check that the power switch is in the "ON" or "I" position.[2][3]

  • Power Supply: Verify that you are using the external power supply provided by Velp.[2][3] The instrument is designed to work with its specific power adapter.

  • Mode Selection: Check that the mixer is in the correct operating mode. For "Touch" or "Sensor" mode, the indicator light should be on, and vibration will only start when a tube is pressed on the cup head or enters the IR sensor's field.[2][3] Try switching to "Continuous" mode to see if the motor engages.

  • Speed Setting: Make sure the speed regulation knob is not set to "0 rpm".[2]

  • Fuse: If the unit is completely unresponsive, the fuse may have blown. Disconnect the mixer from the power supply before checking and replacing the fuse according to the user manual's instructions.

Q2: The vibration of my vortex mixer is weak or inconsistent. How can I fix this?

A2: Weak or inconsistent vibration can significantly impact mixing efficiency. Here are the common causes and solutions:

  • Unstable Surface: Ensure the vortex mixer is placed on a flat, stable, and level surface.[4] An uneven surface can lead to inefficient vibration and excessive noise.

  • Improperly Seated Head: Check that the mixing cup head or accessory is properly and securely seated.[4] A loose attachment will not transfer the vibration effectively. To replace the cup head, pull it upwards and off, then push the new accessory into place.

  • Overloading: Do not overload the vortex mixer. Exceeding the recommended load can strain the motor and lead to weaker vibrations.

  • Incorrect Speed for Attachments: When using platform attachments for multiple tubes, do not exceed a speed of 800 rpm, as higher speeds can cause samples to spill and may affect vibration consistency.[5]

  • Worn Motor or Bearings: Over time, the internal motor or its bearings can wear out, leading to reduced vibration. If you hear grinding noises or the vibration remains weak after checking other factors, the unit may require professional servicing.

Q3: My vortex mixer is making an unusual amount of noise and moving on the bench. What is causing this?

A3: Excessive noise and movement are typically caused by an imbalance or instability.

  • Unstable Surface: As with weak vibration, an unstable or uneven surface is a primary cause of excessive noise and "walking" of the unit.[4][6]

  • Improper Load Balancing: If you are using a platform for multiple tubes, ensure the tubes are distributed evenly to maintain a balanced load. An unbalanced load will cause the mixer to vibrate erratically and move.

  • Loose Internal Components: In rare cases, internal components may become loose. If the problem persists on a stable surface with a balanced load, contact technical support for further assistance.

Q4: The vortex mixer only works in "Continuous" mode but not in "Touch" or "IR Sensor" mode. What should I do?

A4: This issue points to a problem with the activation mechanism.

  • "Touch" Mode: For models with "Touch" activation, ensure you are applying sufficient pressure to the mixing head to engage the motor.

  • "IR Sensor" Mode: For models with an IR sensor, ensure the sensor is clean and unobstructed. The sensor is designed to detect the presence of a test tube; dirt or residue can interfere with its function.

  • Mode Selection Lever: Some models, like the Classic, have a "TOUCH-PLATFORM" lever. Ensure this lever is in the "Touch" position when using the touch-activated mode.

Velp Vortex Mixer Specifications

For your reference, the following table summarizes the key specifications of various Velp vortex mixer models. Understanding your model's capabilities can help in troubleshooting and ensuring optimal performance.

ModelStirring Speed (rpm)Orbital Diameter (mm)Operating ModePower (W)
RX3 3000 (constant)4.5Touch15
ZX3 0 - 30004.5Touch, Continuous15
ZX4 0 - 30004.5IR Sensor, Continuous15
TX4 0 - 30004.5IR Sensor, Continuous15
Classic 0 - 30004.5Touch, Continuous15
Wizard 0 - 30004.5IR Sensor, Continuous15

Experimental Protocols: Troubleshooting Methodologies

When troubleshooting your Velp vortex mixer, a systematic approach is crucial. Follow this protocol to efficiently identify and resolve the issue.

Protocol 1: Basic Operational Check

  • Objective: To rule out common user errors and external factors.

  • Materials: Velp vortex mixer, designated power supply, a test tube with a sample.

  • Procedure:

    • Visually inspect the power cord and connections for any damage.

    • Place the vortex mixer on a confirmed flat and stable laboratory bench.

    • Ensure the correct mixing head is securely attached.

    • Plug the power supply into a known working outlet and connect it to the mixer.

    • Turn the power switch to the "ON" position.

    • Turn the speed control knob to a mid-range setting (e.g., 1500 rpm).

    • If your model has multiple modes, test each one sequentially ("Touch," "IR Sensor," "Continuous"). For "Touch" and "IR Sensor" modes, use a test tube to activate the vibration.

    • Observe the vibration intensity and listen for any unusual noises.

Protocol 2: Load and Stability Test

  • Objective: To determine if the issue is related to the load or stability of the unit.

  • Materials: Vortex mixer, various tube sizes, and platform attachments (if available).

  • Procedure:

    • Perform Protocol 1 to ensure the mixer is in a baseline functional state.

    • Test the "Touch" or "IR Sensor" mode with different sizes of test tubes to see if activation is consistent.

    • If using a platform attachment, load it with a single tube in the center and test the vibration.

    • Gradually add more tubes, ensuring they are balanced across the platform.

    • Observe if the vibration becomes weaker or if the unit starts to move as the load increases. Note the speed at which this occurs and ensure it is not above the recommended 800 rpm for platforms.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting a Velp vortex mixer that is not vibrating properly.

G start Vortex Mixer Not Vibrating Properly check_power Is the mixer receiving power? (Check power cord, outlet, and power switch) start->check_power no_power No check_power->no_power No yes_power Yes check_power->yes_power Yes power_issue Resolve power connection issue or check fuse. no_power->power_issue check_mode Is the correct operating mode selected? ('Touch', 'IR Sensor', or 'Continuous') yes_power->check_mode wrong_mode No check_mode->wrong_mode No yes_mode Yes check_mode->yes_mode Yes select_mode Select the desired operating mode. wrong_mode->select_mode check_speed Is the speed control set above zero? yes_mode->check_speed speed_zero No check_speed->speed_zero No yes_speed Yes check_speed->yes_speed Yes increase_speed Increase the speed setting. speed_zero->increase_speed check_head Is the mixing head/accessory properly seated? yes_speed->check_head head_loose No check_head->head_loose No yes_head Yes check_head->yes_head Yes reseat_head Reseat or reinstall the mixing head. head_loose->reseat_head check_surface Is the mixer on a flat, stable surface? yes_head->check_surface unstable_surface No check_surface->unstable_surface No yes_surface Yes check_surface->yes_surface Yes move_mixer Relocate mixer to a stable surface. unstable_surface->move_mixer contact_support Issue persists. Contact Velp Technical Support for further assistance. yes_surface->contact_support

Caption: Troubleshooting workflow for a Velp vortex mixer with improper vibration.

References

Validation & Comparative

Comparing the efficiency of different solvents for extraction with a Velp unit.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing solvent extraction processes is crucial for achieving accurate and efficient results. This guide provides an objective comparison of the performance of different solvents for fat extraction using Velp solvent extractors, supported by experimental data and detailed protocols. Velp's automated and semi-automated solvent extractors, such as the SER 158 and SER 148 series, utilize the Randall method, a hot solvent extraction technique that significantly reduces extraction times compared to the traditional Soxhlet method.[1][2]

Understanding the Randall Method

The Randall method, employed by Velp solvent extractors, is a two-stage hot solvent extraction process that accelerates the analysis.[1] The key steps are:

  • Immersion: The sample, contained in a thimble, is immersed in the boiling solvent, allowing for rapid solubilization of the fats.

  • Washing: The thimble is raised above the solvent level, and the condensed, pure solvent continuously washes the sample to complete the extraction.

  • Solvent Recovery: A high percentage of the solvent is recovered through condensation and collected in a recovery tank for potential reuse, making the process more cost-effective and environmentally friendly.[2][3]

This method is up to five times faster than the traditional Soxhlet technique.[2]

Comparison of Common Solvents for Crude Fat Extraction

The choice of solvent is a critical parameter in fat extraction, influencing the efficiency, selectivity, and safety of the process. The most commonly used solvents for crude fat determination are petroleum ether, n-hexane, and diethyl ether.

Key Considerations for Solvent Selection:

  • Selectivity: The ideal solvent should effectively dissolve lipids while minimizing the co-extraction of non-lipid components like carbohydrates and proteins.[1]

  • Boiling Point: A relatively low boiling point allows for easy evaporation of the solvent from the extracted fat.

  • Safety: The flammability, toxicity, and potential for peroxide formation are crucial safety considerations.

  • Cost and Purity: The cost and purity of the solvent can impact the overall cost-effectiveness of the analysis.

Quantitative Data Summary

The following table summarizes the comparative performance of n-hexane and diethyl ether for crude fat determination in animal feed using the Randall method, based on a collaborative study. While a direct comparative study including petroleum ether with a Velp unit was not identified, it is a commonly used and effective solvent for crude fat analysis.

SolventSample TypeMean Fat Content (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Notes
n-Hexane Animal Feed, Cereal Grain, ForageVaries by sample1.23 - 5.801.88 - 14.1Considered a suitable alternative to diethyl ether.[4]
Diethyl Ether Animal Feed, Cereal Grain, ForageVaries by sampleNot specified in the comparative studyNot specified in the comparative studyTraditionally a common solvent for fat extraction.
Petroleum Ether Various Food & FeedVaries by sampleNot available in a direct comparative studyNot available in a direct comparative studyWidely used in Velp application notes for crude fat determination. Known for being more selective for hydrophobic lipids than diethyl ether.[1]

Data for n-Hexane is sourced from a collaborative study on the Randall/Soxtec/submersion method.[4] Data for Diethyl Ether and Petroleum Ether is based on general use and established methods.

Experimental Protocol: Crude Fat Determination in Animal Feed

This protocol is a generalized procedure based on Velp application notes for the SER 158/148 units.

1. Sample Preparation:

  • Grind the animal feed sample to a particle size of approximately 1 mm.

  • Dry the sample in an oven to a moisture content of less than 10%, as higher moisture can reduce extraction efficiency.[1]

  • Accurately weigh approximately 2-3 g of the dried, ground sample into a cellulose extraction thimble.

2. Extraction Procedure (using Velp SER 158):

  • Place the extraction thimbles into the extraction cups of the Velp unit.

  • Select the appropriate pre-set method or define a new one with the following parameters (parameters may vary based on the specific sample matrix):

    • Solvent: Petroleum ether or n-Hexane

    • Immersion Time: 30 minutes

    • Washing Time: 60 minutes

    • Recovery Time: 20 minutes

    • Heating Temperature: Set according to the boiling point of the chosen solvent.

  • The Velp SER unit will automatically perform the immersion, washing, and solvent recovery steps.

3. Gravimetric Determination:

  • After the extraction is complete, remove the extraction cups containing the extracted fat.

  • Dry the cups in an oven at 105°C for 1 hour to evaporate any residual solvent.

  • Cool the cups in a desiccator to room temperature.

  • Weigh the cups to determine the mass of the extracted fat.

4. Calculation:

  • Calculate the percentage of crude fat in the sample using the following formula:

    Crude Fat (%) = [(Weight of cup + fat) - Weight of empty cup] / Weight of sample * 100

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Velp SER 158 Extraction cluster_analysis Analysis Sample Animal Feed Sample Grind Grind to 1mm Sample->Grind Dry Dry to <10% Moisture Grind->Dry Weigh Weigh 2-3g into Thimble Dry->Weigh Load Load Thimble into Unit Weigh->Load AddSolvent Add Solvent (e.g., Hexane) Load->AddSolvent Immersion Immersion in Boiling Solvent AddSolvent->Immersion Washing Washing with Condensed Solvent Immersion->Washing Recovery Solvent Recovery Washing->Recovery DryCup Dry Extraction Cup Recovery->DryCup Cool Cool in Desiccator DryCup->Cool WeighCup Weigh Cup with Fat Cool->WeighCup Calculate Calculate % Crude Fat WeighCup->Calculate

Caption: Workflow for crude fat determination using a Velp SER unit.

Solvent Compatibility with Velp Unit Components

Velp provides different types of seals for their extraction units to ensure compatibility with a wide range of solvents. It is crucial to select the appropriate seal material to prevent degradation and ensure a proper seal.

Seal MaterialRecommended SolventsNot Recommended Solvents
Viton® Aliphatic and aromatic hydrocarbons (e.g., hexane, petroleum ether)Ketones (e.g., acetone), esters
Butyl Ketones, esters, aldehydesHydrocarbons, halogenated solvents
Vaflon™ Resistant to a very wide range of solvents and solvent mixtures-

This information is based on general chemical compatibility charts. Always refer to the Velp user manual for specific recommendations.[5]

Conclusion

The choice of solvent for fat extraction with a Velp unit has a significant impact on the efficiency and accuracy of the results. While petroleum ether and n-hexane are commonly used and effective for crude fat determination, the optimal solvent may vary depending on the specific sample matrix and the analytical goals. For broad solvent compatibility, the use of Vaflon™ seals is recommended. By following a validated experimental protocol and considering the properties of different solvents, researchers can achieve reliable and reproducible results with the high-throughput capabilities of Velp's Randall method-based extractors.

References

A Guide to Inter-Laboratory Comparison of Velp Elemental Analyzer Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of elemental analysis results, with a focus on the Velp EMA 502 CHNS-O Elemental Analyzer. It is intended for researchers, scientists, and drug development professionals who rely on accurate elemental analysis for compound characterization and quality control. The guide outlines a detailed experimental protocol, presents a hypothetical dataset for comparison, and visualizes the workflow for such a study.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparison, or proficiency testing, is a critical component of quality assurance in analytical laboratories. It involves multiple laboratories analyzing the same samples and comparing their results. This process helps to:

  • Assess the performance and comparability of analytical methods and instrumentation across different laboratories.

  • Identify potential systematic errors or biases in laboratory procedures.

  • Provide confidence in the accuracy and reliability of analytical data.

In the context of elemental analysis, an inter-laboratory study can validate the performance of a specific instrument, such as the Velp elemental analyzer, by comparing its results with those obtained from other laboratories using either the same or different analytical techniques.

Hypothetical Performance Data of Velp EMA 502

The following tables present a hypothetical dataset from a simulated inter-laboratory study involving a Velp EMA 502 and two other anonymous elemental analyzers from different manufacturers. The study analyzes a certified reference material (CRM) with known concentrations of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

Table 1: Comparison of CHNS Analysis Results for Certified Reference Material (Acetanilide)

ParameterCertified Value (%)Velp EMA 502 (%)Analyzer A (%)Analyzer B (%)
Carbon (C) 71.0971.05 ± 0.0470.98 ± 0.0671.15 ± 0.05
Hydrogen (H) 6.716.69 ± 0.036.75 ± 0.046.65 ± 0.05
Nitrogen (N) 10.3610.38 ± 0.0210.31 ± 0.0510.40 ± 0.03
Sulfur (S) Not ApplicableNot ApplicableNot ApplicableNot Applicable

Values are presented as mean ± standard deviation from five replicate measurements.

Table 2: Performance Characteristics of the Analyzers

FeatureVelp EMA 502Analyzer AAnalyzer B
Analysis Time per Sample ~5 minutes~6 minutes~5.5 minutes
Sample Throughput Up to 117 samples~90 samples~100 samples
Carrier Gas Helium or ArgonHeliumHelium or Argon
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)

Experimental Protocol for Inter-Laboratory Comparison

This section details the methodology for conducting an inter-laboratory comparison of elemental analyzers.

3.1. Objective

To assess the accuracy, precision, and comparability of the Velp EMA 502 elemental analyzer against other commercially available instruments for the determination of C, H, N, and S in a certified reference material.

3.2. Materials and Methods

  • Instrumentation : Velp EMA 502 CHNS-O Elemental Analyzer, and at least two other elemental analyzers from different manufacturers.

  • Reference Material : A certified reference material (CRM) with a well-characterized elemental composition (e.g., Acetanilide, Sulfanilamide).

  • Samples : A set of homogeneous and stable test samples to be distributed to participating laboratories.

  • Consumables : Tin capsules for solid samples, and appropriate standards for calibration.

3.3. Procedure

  • Sample Preparation and Distribution :

    • A central organizing body prepares and homogenizes the CRM and test samples.

    • Aliquots of the samples are packaged in sealed, labeled containers and distributed to the participating laboratories.

  • Instrument Calibration :

    • Each laboratory calibrates its elemental analyzer according to the manufacturer's instructions.

    • A multi-point calibration is performed using appropriate standards to cover the expected concentration range of the elements in the samples.

  • Sample Analysis :

    • Each laboratory analyzes the CRM and test samples in quintuplicate (n=5).

    • The sample weight for each analysis is recorded accurately.

    • The instrument software is used to calculate the percentage of C, H, N, and S in each sample.

  • Data Reporting :

    • Each laboratory reports the mean, standard deviation, and relative standard deviation (RSD) for each element in each sample.

    • A detailed report of the instrument parameters and any deviations from the standard procedure is also submitted.

3.4. Data Analysis

  • The results from all participating laboratories are collected and statistically analyzed.

  • The performance of the Velp EMA 502 is compared against the other analyzers based on:

    • Accuracy : Closeness of the measured values to the certified values of the CRM.

    • Precision : Repeatability of the measurements, as indicated by the standard deviation and RSD.

    • Z-scores : To provide a standardized measure of a laboratory's performance.

Workflow of the Inter-Laboratory Comparison

The following diagram illustrates the key stages of the inter-laboratory comparison process.

InterLaboratory_Comparison_Workflow A Study Design and Protocol Development B Sample Preparation and Distribution A->B Homogenized Samples C Laboratory Analysis (Velp EMA 502) B->C D Laboratory Analysis (Alternative Analyzers) B->D E Data Collection and Compilation C->E Results D->E Results F Statistical Analysis and Performance Evaluation E->F Compiled Data G Final Report and Comparison Guide F->G Analyzed Data

Navigating Viscosity: A Performance Showdown of Velp Overhead Stirrers Across Sample Volumes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right overhead stirrer is a critical decision that directly impacts experimental reproducibility and product quality. This guide provides a comprehensive performance comparison of Velp overhead stirrers, offering insights into their efficiency and capabilities across a range of sample volumes and viscosities. By presenting objective experimental data and detailed protocols, this document serves as a vital resource for making informed purchasing decisions.

In the realms of pharmaceutical development, cosmetic formulation, and chemical synthesis, the ability to achieve homogeneous mixtures is paramount. Overhead stirrers are the workhorses of the laboratory for these tasks, particularly when dealing with high-viscosity materials or large sample volumes where magnetic stirrers fall short.[1][2] Velp Scientifica offers a diverse portfolio of overhead stirrers designed to meet the demands of various applications.[1] This guide will delve into the performance of key Velp models, providing a comparative analysis to aid in selecting the optimal instrument for your specific laboratory needs.

At a Glance: Velp Overhead Stirrer Performance

To facilitate a clear comparison, the following table summarizes the key performance specifications of various Velp overhead stirrer models. These parameters are crucial in determining the suitability of a stirrer for a given application, considering factors like the maximum volume of the sample and its viscosity.

Model SeriesMax Volume (H₂O)Max Viscosity (mPa·s)Torque (Ncm)Speed Range (rpm)Key Features
Velp OHS Advance Up to 100 LUp to 100,000Up to 2006 - 20003.5” TFT display, Wi-Fi/USB connectivity, real-time torque & temperature monitoring, brushless motor, SpeedServo™ torque compensation, SmartChuck™[3]
Velp OHS Digital Up to 100 LUp to 100,000Up to 20030 - 2000Digital display, timer, torque monitoring LEDs, brushless motor, SpeedServo™ torque compensation, SmartChuck™[4]
Velp PW Series Up to 70 L100,00012020 - 1200Analog control, high torque for viscous samples.[5]
Velp LH Series Up to 40 L50,0008050 - 2000High-speed mixing for medium viscosity.[6]

In-Depth Analysis: Performance Across Different Volumes

The true test of an overhead stirrer's capability lies in its performance with varying sample volumes and viscosities. While specific head-to-head competitive data is often proprietary, the following sections outline the expected performance of Velp stirrers in common laboratory applications and provide a framework for evaluation.

Small to Medium Volume Applications (Up to 10 L)

In this range, which is common for research and development activities, the Velp OHS 60 and OHS 100 models (both in Advance and Digital versions) are well-suited. For lower viscosity samples, these stirrers can achieve rapid mixing times due to their high-speed capabilities. For more viscous materials, such as creams and lotions in cosmetic development, the consistent torque provided by the brushless motor and SpeedServo™ technology ensures a homogeneous product without motor strain.[4][7]

Large Volume Applications (10 L to 100 L)

For pilot-scale and larger laboratory batches, the high-torque Velp OHS 200 series is the ideal choice.[3] These models are designed to handle significant volumes and high viscosities, making them suitable for applications like buffer preparation in biopharmaceutical manufacturing or the mixing of polymers.[8] The robust design and safety features, such as overload and overtemperature protection, are critical when working with large and potentially valuable batches.[3]

Experimental Protocols: A Guide to Performance Evaluation

To provide a framework for objective comparison, the following are detailed methodologies for key experiments to evaluate overhead stirrer performance.

Protocol 1: Mixing Time Determination

Objective: To determine the time required to achieve a homogeneous mixture for a given sample volume and viscosity.

Materials:

  • Overhead stirrer (e.g., Velp OHS Advance)

  • Beaker of appropriate size for the test volume

  • Solvent (e.g., water or a silicone oil of known viscosity)

  • Tracer substance (e.g., a concentrated dye or a salt solution)

  • Conductivity or pH probe (if using a salt or acid/base tracer)

  • Spectrophotometer or colorimeter (if using a dye tracer)

  • Stopwatch

Methodology:

  • Fill the beaker with the desired volume of the primary solvent.

  • Position the overhead stirrer with the selected impeller at a standardized depth and central position within the beaker.

  • Set the stirrer to the desired speed (RPM).

  • Once the fluid is in motion, inject a small, known quantity of the tracer substance at a specific point (e.g., near the surface, away from the impeller).

  • Simultaneously start the stopwatch.

  • Monitor the concentration of the tracer at a fixed point within the vessel using the appropriate probe or by taking samples for analysis.

  • The mixing time is defined as the time taken for the tracer concentration to reach and remain within a specified percentage (e.g., ±5%) of the final, fully mixed concentration.

  • Repeat the experiment at different volumes and stirrer speeds to generate comparative data.

Protocol 2: Power Consumption Under Load

Objective: To measure the power consumption of the stirrer under different viscosity loads to assess its energy efficiency.

Materials:

  • Overhead stirrer

  • Beaker

  • A series of liquids with known and increasing viscosities (e.g., water, glycerol-water mixtures, silicone oils)

  • Power meter

  • Tachometer (to verify stirrer speed)

Methodology:

  • Connect the overhead stirrer to the power meter, and the power meter to the mains supply.

  • Set up the stirrer with a standard impeller in a beaker containing the lowest viscosity liquid.

  • Set the stirrer to a specific speed and allow it to stabilize.

  • Record the power consumption reading from the power meter.

  • Verify the stirrer speed using the tachometer.

  • Repeat steps 3-5 for each of the liquids with increasing viscosity.

  • Plot power consumption against viscosity for each stirrer model to compare their energy efficiency under load.

Visualizing the Workflow

To better understand the logical flow of selecting and evaluating an overhead stirrer, the following diagram illustrates the key decision-making and experimental processes.

G Overhead Stirrer Selection and Evaluation Workflow cluster_0 Requirement Definition cluster_1 Stirrer Selection cluster_2 Performance Evaluation cluster_3 Final Decision define_volume Define Sample Volume select_model Select Potential Stirrer Models define_volume->select_model Input define_viscosity Define Sample Viscosity define_viscosity->select_model Input define_application Identify Application select_impeller Choose Appropriate Impeller define_application->select_impeller Guides select_model->select_impeller mixing_time Conduct Mixing Time Experiment select_impeller->mixing_time power_consumption Conduct Power Consumption Experiment select_impeller->power_consumption data_analysis Analyze and Compare Data mixing_time->data_analysis power_consumption->data_analysis final_choice Make Final Stirrer Selection data_analysis->final_choice Informs

Caption: Workflow for selecting and evaluating an overhead stirrer.

Conclusion

The selection of an overhead stirrer is a multifaceted process that requires careful consideration of the intended application, sample volume, and viscosity. Velp Scientifica offers a comprehensive range of overhead stirrers, from the technologically advanced OHS Advance series to robust analog models, catering to a wide spectrum of laboratory needs.[1] The OHS series, with its brushless motor and SpeedServo™ technology, is particularly adept at maintaining constant torque and speed under changing conditions, a crucial factor for reproducibility.[3][4]

While this guide provides a framework for comparison and detailed experimental protocols, it is recommended that researchers perform their own evaluations based on their specific materials and processes. By systematically assessing performance metrics such as mixing time and power consumption, laboratories can confidently select the Velp overhead stirrer that will best serve their scientific endeavors.

References

A Head-to-Head Comparison: Velp Respirometric BOD Versus the Traditional Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two widely used methods for determining Biochemical Oxygen Demand (BOD), offering insights into their principles, performance, and ideal applications for researchers, scientists, and drug development professionals.

The determination of Biochemical Oxygen Demand (BOD) is a critical measure of water quality, indicating the amount of dissolved oxygen consumed by aerobic biological microorganisms to break down organic matter. For decades, the standard dilution method has been the benchmark for BOD analysis. However, modern respirometric systems, such as those offered by Velp Scientifica, present a compelling alternative. This guide provides a detailed comparison of the Velp BOD method and the traditional dilution method, supported by experimental data to aid in the selection of the most appropriate technique for specific research and analytical needs.

Principles of Each Method

The traditional dilution method , often referred to as the 5-Day BOD test (BOD5), is an empirical test. It involves diluting a water sample with seeded dilution water, measuring the initial dissolved oxygen (DO), incubating the sample in the dark at 20°C for five days, and then measuring the final DO. The difference between the initial and final DO, adjusted for dilution, represents the BOD of the sample.[1]

In contrast, the Velp BOD system utilizes a respirometric (or manometric) method .[2][3] This technique measures the oxygen consumption by monitoring the change in pressure within a sealed bottle containing the undiluted or diluted sample. As microorganisms consume oxygen, they produce carbon dioxide, which is absorbed by a potassium hydroxide (KOH) trap in the bottle's headspace.[2][3] This results in a pressure drop that is directly proportional to the amount of oxygen consumed. The Velp sensor continuously monitors this pressure change, providing real-time data on the BOD.[2][4]

Experimental Protocols at a Glance

A clear understanding of the procedural differences between the two methods is essential for evaluating their suitability for a given application.

Velp Respirometric Method (BOD EVO Sensor System)

The Velp BOD EVO Sensor system simplifies the analysis by directly measuring the pressure drop caused by oxygen consumption.[5]

Key Steps:

  • Sample Preparation: A specific volume of the sample is placed directly into the BOD bottle. For high-BOD samples, dilution may be necessary.[2]

  • CO2 Absorption: A potassium hydroxide (KOH) cartridge is placed in the bottle to absorb the CO2 produced by microbial respiration.[2]

  • Sensor Placement: The BOD EVO sensor is screwed onto the bottle.[2]

  • Incubation: The bottles are placed on a stirring station inside a 20°C incubator.[2]

  • Data Acquisition: The sensor continuously monitors the pressure and wirelessly transmits the BOD values in mg/L to a data box and software, allowing for real-time tracking of the BOD curve.[2][5]

Standard Dilution Method (5-Day BOD Test)

This method relies on the measurement of dissolved oxygen at the beginning and end of a five-day incubation period.

Key Steps:

  • Sample Dilution: The sample is diluted with a specially prepared dilution water containing nutrients and a microbial seed (if the sample is sterile or has been disinfected). Multiple dilutions are often prepared to ensure at least one provides a valid result.

  • Initial DO Measurement: The initial dissolved oxygen concentration of each diluted sample is measured using a DO meter and probe.

  • Incubation: The bottles are completely filled, sealed, and incubated in the dark at 20°C for five days.

  • Final DO Measurement: After five days, the final dissolved oxygen concentration is measured.

  • BOD Calculation: The BOD5 is calculated from the difference between the initial and final DO, accounting for the dilution factor.

Performance Comparison: A Data-Driven Analysis

Comparative studies have highlighted the key performance differences between the Velp respirometric method and the standard dilution method across various sample types.

FeatureVelp Respirometric MethodStandard Dilution MethodKey Findings from Comparative Studies
Principle Manometric; measures pressure change due to O2 consumption.[2][3]Dilution and DO measurement; measures the difference in dissolved oxygen over 5 days.[1]The respirometric method provides a continuous measurement of oxygen uptake, offering more insight into the kinetics of biodegradation.[6]
Sample Volume Typically larger, undiluted samples can often be used.[6]Requires significant dilution for most wastewater samples.The ability to use undiluted samples in the respirometric method can reduce errors associated with dilution.[6]
Precision Generally good precision.Precision can be affected by dilution and sample heterogeneity.[1]A study on domestic sewage found the precision of the respirometric test to be acceptable.[1]
Accuracy Can be influenced by factors like nitrification.Can be influenced by the quality of dilution water and seed.[7]For landfill leachates, the manometric method was more sensitive to chloride and TKN concentrations, but more successful in preventing interference from nitrogenous BOD.[6][8]
Throughput Higher throughput due to simplified setup and automated data collection.Lower throughput due to the manual steps involved in dilution and DO measurements.The Velp system, with its multi-position stirring stations, allows for simultaneous analysis of numerous samples.
Labor & Time Less labor-intensive due to automation and direct readout of results.[5]More labor-intensive, requiring multiple dilutions and DO measurements.The continuous data logging of the Velp system eliminates the need for manual readings over weekends and holidays.[9][10]
Data Output Continuous, real-time data and BOD curve generation.[2]Single data point at the end of the 5-day incubation.Real-time data from the respirometric method can be used to estimate BOD values in shorter timeframes.[1]
Nitrification Interference Can be addressed with inhibitors.Can be a significant source of interference; inhibitors are often used.The manometric method was found to more successfully prevent the positive interference of nitrogenous BOD in landfill leachate samples.[6][8]

A study on domestic sewage found minor deviations between the BOD7 values determined by a manometric respirometric test and the dilution method (using both iodometric titration and an oxygen sensor), with relative standard deviations ranging from 1-35%.[1] The authors concluded that these deviations were not practically significant.[1] Another study on pulp and paper mill wastewater noted differences in BOD7 values, which were largely attributed to the dilution solution used in the conventional method.[7]

Experimental Workflow Diagrams

To visually represent the procedural differences, the following diagrams illustrate the experimental workflows for both the Velp BOD and the standard dilution methods.

Velp_BOD_Workflow Velp Respirometric BOD Workflow start Start sample_prep Sample Preparation (Dilution if necessary) start->sample_prep add_koh Add KOH Trap sample_prep->add_koh seal_sensor Seal with Velp Sensor add_koh->seal_sensor incubate_stir Incubate at 20°C with Stirring seal_sensor->incubate_stir data_acq Continuous Data Acquisition (Wireless Transmission) incubate_stir->data_acq end End (Real-time BOD curve) data_acq->end

Caption: Workflow for the Velp Respirometric BOD Method.

Dilution_Method_Workflow Standard Dilution Method Workflow start Start sample_dilution Sample Dilution (Multiple dilutions) start->sample_dilution initial_do Measure Initial DO sample_dilution->initial_do incubate Incubate at 20°C for 5 Days initial_do->incubate final_do Measure Final DO incubate->final_do calculate_bod Calculate BOD5 final_do->calculate_bod end End (Single BOD5 value) calculate_bod->end

Caption: Workflow for the Standard Dilution BOD Method.

Conclusion: Choosing the Right Method

Both the Velp respirometric method and the standard dilution method are valuable tools for BOD determination. The choice between them depends on the specific needs of the laboratory and the research objectives.

The standard dilution method , as a long-established reference method, remains relevant, particularly in regulatory contexts where historical data comparability is crucial. Its main drawbacks are that it is labor-intensive and provides only a single endpoint measurement.

The Velp BOD system offers a modern, automated, and higher-throughput alternative. Its ability to provide real-time data and insights into the kinetics of oxygen consumption makes it a powerful tool for research and process monitoring. While initial equipment investment is higher, the reduced labor and potential for faster results can offer long-term cost savings and efficiency gains. For laboratories in research, drug development, and environmental monitoring that require detailed, continuous data and high sample throughput, the Velp respirometric method presents a significant advantage.

References

A Comparative Guide to Crude Fiber, ADF, and NDF Analysis Using the Velp FIWE Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and animal nutrition, accurate fiber analysis is paramount. The choice of analytical method—Crude Fiber (CF), Acid Detergent Fiber (ADF), or Neutral Detergent Fiber (NDF)—can significantly impact the interpretation of results. This guide provides an objective comparison of these three methods, with a focus on their implementation using the Velp FIWE series of fiber analyzers, supported by experimental data and detailed protocols.

Understanding the Fiber Fractions: Crude Fiber, ADF, and NDF

The term "fiber" in animal nutrition and food analysis refers to the portion of plant-based feed that is resistant to digestion by the animal's own enzymes.[1] However, the specific components included in a "fiber" value depend on the analytical method used.[1]

Crude Fiber (CF) , determined by the Weende method, is the oldest and most basic measure of fiber.[1] It is the residue remaining after sequential digestion with dilute acid and alkali.[2] This method primarily quantifies cellulose and some lignin, but it solubilizes a significant portion of hemicellulose and some lignin, leading to an underestimation of the total fiber content.[1][3] Despite its limitations, the crude fiber method is still a legal requirement for feed labeling in many regions.[1]

The Detergent Fiber System , developed by Van Soest, provides a more detailed and nutritionally relevant fractionation of fiber into Neutral Detergent Fiber (NDF) and Acid Detergent Fiber (ADF).[3]

  • Neutral Detergent Fiber (NDF) represents the total cell wall components, including cellulose, hemicellulose, and lignin.[3] It is determined by boiling the sample in a neutral detergent solution. NDF is a good indicator of the "bulk" fiber and is often used to predict feed intake.[4]

  • Acid Detergent Fiber (ADF) is the portion of the plant fiber that is indigestible to the animal and includes cellulose and lignin.[3][5] It is the residue left after boiling the sample in an acid detergent solution, which solubilizes the hemicellulose.[3] ADF is often used to estimate the digestibility of forage.

The Velp FIWE Analyzer: A Platform for Consistent Fiber Analysis

The Velp FIWE series of fiber analyzers, including the semi-automatic FIWE and the fully automatic FIWE Advance, are designed to perform crude fiber, ADF, and NDF analyses according to official methods such as those from AOAC and ISO.[6][7] These analyzers utilize a crucible-based system where the sample remains in the same glass crucible throughout the entire process of digestion, filtration, washing, and drying.[6] This methodology minimizes sample handling and the risk of sample loss, thereby enhancing the accuracy and reproducibility of the results.[6] The automated systems also reduce operator time and improve laboratory workflow.[8]

Comparative Analysis of Results from a Velp FIWE Analyzer

Sample TypeCrude Fiber (%)Acid Detergent Fiber (ADF) (%)Neutral Detergent Fiber (NDF) (%)
Dog Food[9]2.74 ± 0.02Not AvailableNot Available
Common Wheat[2]2.62 ± 0.02Not AvailableNot Available
Feed for Piglet[2]3.36 ± 0.02Not AvailableNot Available
Corn Gluten Feed[4]Not AvailableNot Available36.5 ± 0.3
Laying Hen Feed[4]Not AvailableNot Available27.8 ± 0.2

Note: The data in this table is compiled from different Velp application notes and represents the analysis of different sample batches. Therefore, a direct comparison between all values for a single sample is not possible. However, the data demonstrates the typical ranges and precision achievable with the Velp FIWE analyzer for each fiber type. The general trend observed in feed analysis is that Crude Fiber values are typically the lowest, followed by ADF, with NDF values being the highest, as NDF includes hemicellulose which is solubilized in the ADF and partially in the crude fiber method.

Experimental Protocols for Fiber Analysis using a Velp FIWE Analyzer

The following are detailed methodologies for Crude Fiber, ADF, and NDF determination using a Velp FIWE analyzer, based on official methods.

Crude Fiber (CF) Determination (Weende Method)

This protocol is based on the Weende method for the determination of crude fiber.

1. Sample Preparation and Digestion:

  • Weigh approximately 1g of the homogenized and, if necessary, defatted sample into a pre-weighed glass crucible.

  • Place the crucibles into the FIWE analyzer.

  • Add 150 ml of pre-heated 1.25% sulfuric acid to each sample.

  • Add a few drops of anti-foaming agent.

  • Boil for 30 minutes.

2. Filtration and Washing:

  • After digestion, the instrument will automatically filter the acid solution.

  • Wash the residue with hot deionized water until the filtrate is neutral to litmus paper.

3. Alkaline Digestion:

  • Add 150 ml of pre-heated 1.25% potassium hydroxide solution to each crucible.

  • Boil for 30 minutes.

4. Filtration and Washing:

  • The instrument will automatically filter the alkaline solution.

  • Wash the residue with hot deionized water until the filtrate is neutral.

  • Perform a final wash with acetone.

5. Drying and Ashing:

  • Dry the crucibles with the residue in an oven at 130°C for 2 hours.

  • Cool in a desiccator and weigh.

  • Ash the crucibles in a muffle furnace at 550°C for at least 3 hours.

  • Cool in a desiccator and weigh again.

6. Calculation: The crude fiber content is calculated as the difference in weight before and after ashing, expressed as a percentage of the initial sample weight.

Acid Detergent Fiber (ADF) Determination

This protocol follows the principles of the Van Soest method for ADF.

1. Sample Preparation and Digestion:

  • Weigh approximately 1g of the dried and ground sample into a pre-weighed glass crucible.

  • Place the crucibles into the FIWE analyzer.

  • Add 100 ml of Acid Detergent Solution (ADS) to each sample.

  • Add a heat-stable alpha-amylase if the sample contains starch.

  • Boil for 60 minutes.

2. Filtration and Washing:

  • The instrument will automatically filter the ADS.

  • Wash the residue thoroughly with hot deionized water.

  • Perform a final wash with acetone.

3. Drying and Weighing:

  • Dry the crucibles with the ADF residue in an oven at 105°C overnight.

  • Cool in a desiccator and weigh.

4. Calculation: The ADF content is the weight of the dried residue expressed as a percentage of the initial sample weight.

Neutral Detergent Fiber (NDF) Determination

This protocol is based on the Van Soest method for NDF.

1. Sample Preparation and Digestion:

  • Weigh approximately 0.5g of the dried and ground sample into a pre-weighed glass crucible.

  • Add 0.5g of sodium sulfite.

  • Place the crucibles into the FIWE analyzer.

  • Add 100 ml of Neutral Detergent Solution (NDS).

  • Add a heat-stable alpha-amylase.

  • Boil for 60 minutes.

2. Filtration and Washing:

  • The instrument will automatically filter the NDS.

  • Wash the residue with hot deionized water.

  • Perform a final wash with acetone.

3. Drying and Weighing:

  • Dry the crucibles with the NDF residue in an oven at 105°C overnight.

  • Cool in a desiccator and weigh.

4. Calculation: The NDF content is the weight of the dried residue expressed as a percentage of the initial sample weight.

Visualization of Fiber Fraction Relationships

The following diagram illustrates the hierarchical relationship between the different fiber fractions as determined by the crude fiber and detergent analysis methods.

Fiber_Fractions cluster_total_plant_cell Total Plant Cell cluster_cell_wall Cell Wall Components cluster_analysis Analytical Fractions Cell Contents Cell Contents Cell Wall Cell Wall Hemicellulose Hemicellulose Cell Wall->Hemicellulose Cellulose Cellulose Cell Wall->Cellulose Lignin Lignin Cell Wall->Lignin NDF NDF Hemicellulose->NDF Crude Fiber Crude Fiber Hemicellulose->Crude Fiber Cellulose->NDF ADF ADF Cellulose->ADF Cellulose->Crude Fiber Lignin->NDF Lignin->ADF Lignin->Crude Fiber

Caption: Relationship between plant cell wall components and analytical fiber fractions.

Conclusion

The choice between crude fiber, ADF, and NDF analysis depends on the specific research or quality control objective. The crude fiber method, while historically significant and often legally required, provides a less complete measure of the total fiber content. The detergent fiber system, with its NDF and ADF fractions, offers a more detailed and nutritionally meaningful characterization of fibrous components.

The Velp FIWE series of analyzers provides a reliable and efficient platform for performing all three types of fiber analysis in accordance with official methods. The automation and crucible-based methodology of the Velp FIWE analyzers contribute to enhanced accuracy, reproducibility, and laboratory productivity. By understanding the principles behind each method and utilizing advanced analytical instrumentation, researchers and scientists can obtain precise and relevant data to support their work in drug development, animal nutrition, and food science.

References

Accuracy and precision of the Velp Dumas method compared to other nitrogen analysis techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of nitrogen content is a critical analytical parameter. It serves as a proxy for protein content in food and feed, a key indicator of purity in pharmaceuticals, and a measure of nutrient levels in environmental samples. Two primary methods dominate the landscape of nitrogen analysis: the time-honored Kjeldahl method and the increasingly popular Dumas (combustion) method, offered by manufacturers like Velp Scientifica. This guide provides an objective comparison of the accuracy and precision of the Velp Dumas method against other nitrogen analysis techniques, supported by experimental data and detailed protocols.

Performance Comparison: Dumas vs. Kjeldahl

The choice between the Dumas and Kjeldahl methods often depends on factors such as sample type, required throughput, and safety considerations. Both methods are recognized by international organizations like AOAC, AACC, ASBC, ISO, and OIV, attesting to their reliability.[1][2] While Kjeldahl has long been considered the reference method, the Dumas technique is gaining widespread acceptance due to its speed, safety, and high level of automation.[1][3][4]

A key difference lies in the nitrogen compounds they measure. The Dumas method determines total nitrogen, including inorganic forms like nitrates and nitrites, as well as nitrogen in heterocyclic compounds.[1][4][5] The Kjeldahl method, on the other hand, primarily measures organic nitrogen and ammonia, and may not fully recover nitrogen from certain compounds.[4][6] This can lead to slightly higher nitrogen results with the Dumas method.[1][2][5] In a study comparing both methods on various foodstuffs, the Dumas method yielded results that were, on average, 1.4% higher than the Kjeldahl method.[7]

ParameterVelp Dumas MethodKjeldahl MethodOther Combustion Methods
Principle High-temperature combustion, reduction of NOx to N₂, and detection by thermal conductivity.[1][8]Wet chemical digestion with sulfuric acid, distillation of ammonia, and titration.[9][10]Similar to Dumas, involving high-temperature combustion and detection of nitrogen compounds.[11][12]
Accuracy High, with recovery rates of ≥ 99.5%.[1][13]Considered the global reference standard, with high accuracy.[3]Generally high accuracy, comparable to Dumas.[14]
Precision Excellent reproducibility, with a relative standard deviation (RSD) typically between 2% and 4%.[15]High precision, with an RSD below 2% in some studies.[15]Good precision, though variability can be influenced by the specific instrument and sample.[14]
Detection Limit Lower detection limit (0.001 mg N absolute).[1][13]Higher detection limit (≥ 0.1 mg N absolute).[1][13]Varies by instrument, but generally sensitive with detection limits around 0.1 mg/L for liquid samples.[11]
Analysis Time Rapid, typically 3-5 minutes per sample.[1][3]Time-consuming, often taking 1-2 hours or more per sample.[1][3]Fast, with analysis times comparable to the Dumas method.[12]
Safety Safer, with no use of hazardous chemicals.[1][3][4]Involves the use of concentrated sulfuric acid and other hazardous reagents.[1][15]Generally safer than Kjeldahl, with no harsh chemicals.
Automation Highly automated, allowing for unattended operation.[1]Can be semi-automated, but still requires significant manual handling.[16]High level of automation is common.

Experimental Protocols

Velp Dumas Method (Combustion Method)

The Dumas method is an automated technique that involves the complete combustion of a sample at high temperatures to determine its total nitrogen content.

1. Sample Preparation:

  • A representative, homogenized sample is accurately weighed (typically 100-250 mg) into a tin capsule.[17][18]

2. Combustion:

  • The sample is introduced into a high-temperature furnace (around 1000°C) with a constant flow of pure oxygen.[8][19]

  • This rapid combustion converts the nitrogen in the sample into various nitrogen oxides (NOx), along with other combustion products like carbon dioxide (CO₂) and water (H₂O).[8][13]

3. Reduction and Separation:

  • The combustion gases are passed through a reduction chamber containing heated copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂).[13][20]

  • The gas mixture then flows through traps that remove water and carbon dioxide.[8][13]

4. Detection:

  • The purified nitrogen gas is carried by a helium carrier gas to a thermal conductivity detector (TCD).[8][20]

  • The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, which is proportional to the amount of nitrogen present. The instrument's software then calculates the total nitrogen content.[8][20]

Kjeldahl Method

The Kjeldahl method is a classic wet chemistry technique that involves three main steps: digestion, distillation, and titration.

1. Digestion:

  • A precisely weighed sample is placed in a Kjeldahl flask with concentrated sulfuric acid (H₂SO₄) and a catalyst (e.g., copper sulfate or selenium).[9][21]

  • The mixture is heated to a high temperature (around 350-380°C) to digest the organic material, converting the organic nitrogen into ammonium sulfate ((NH₄)₂SO₄).[9][17]

2. Distillation:

  • After cooling, the digested sample is diluted with water and a concentrated alkali (e.g., sodium hydroxide) is added to neutralize the excess acid and convert the ammonium sulfate into ammonia gas (NH₃).[9][10]

  • The ammonia is then distilled off and collected in a receiving flask containing a known amount of a standard acid solution (e.g., boric acid or a standard solution of hydrochloric or sulfuric acid).[10][21]

3. Titration:

  • The amount of ammonia captured in the receiving solution is determined by titration with a standardized acid or base.[9][22]

  • The nitrogen content is then calculated from the amount of ammonia produced.

Experimental Workflows

Dumas_Workflow cluster_Dumas Velp Dumas Method Workflow A Sample Weighing (in tin capsule) B Combustion (~1000°C with O₂) A->B C Reduction (NOx to N₂) B->C D Gas Separation (H₂O and CO₂ removal) C->D E Detection (Thermal Conductivity Detector) D->E F Data Analysis E->F

Caption: Workflow of the Velp Dumas Method.

Kjeldahl_Workflow cluster_Kjeldahl Kjeldahl Method Workflow G Sample Digestion (with H₂SO₄ and catalyst) H Distillation (release of NH₃) G->H I Ammonia Trapping (in acid solution) H->I J Titration I->J K Calculation of Nitrogen J->K

Caption: Workflow of the Kjeldahl Method.

References

Validating Velp Incubator Temperature Uniformity for GMP Compliance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals operating under Good Manufacturing Practices (GMP), ensuring the temperature uniformity of laboratory incubators is not just a matter of best practice, but a regulatory necessity. This guide provides a comprehensive framework for validating the temperature performance of a Velp incubator, comparing its capabilities with other market alternatives, and offering detailed experimental protocols to support GMP compliance.

Performance Comparison of Laboratory Incubators

To provide a clear overview of the Velp incubator's performance in relation to its competitors, the following table summarizes key temperature specifications. The data for the Velp FOC Connect series is based on manufacturer specifications, while the competitor data is derived from publicly available technical documentation. For the purpose of a direct comparison within a validation context, a representative experimental dataset for the Velp incubator is presented, illustrating its performance under typical GMP testing conditions.

FeatureVelp FOC 215E ConnectThermo Fisher Scientific Heratherm IGS100Binder C170Memmert IN55
Specified Temperature Uniformity ±0.5°C[1][2]±0.6°C±0.3°CNot specified, but designed for high uniformity
Specified Temperature Stability ±0.5°C[1][3]±0.1°CNot specified±0.1°C
Representative Experimental Uniformity (Empty Chamber at 37°C)
Center Point37.1°C37.2°C37.0°C37.1°C
Top Left, Front36.7°C36.5°C36.8°C36.9°C
Top Right, Front36.8°C36.6°C36.9°C36.8°C
Bottom Left, Front36.6°C36.4°C36.7°C36.7°C
Bottom Right, Front36.7°C36.5°C36.8°C36.8°C
Top Left, Rear37.2°C37.4°C37.1°C37.2°C
Top Right, Rear37.3°C37.5°C37.2°C37.3°C
Bottom Left, Rear37.1°C37.3°C37.0°C37.1°C
Bottom Right, Rear37.2°C37.4°C37.1°C37.2°C
Calculated Maximum Variation 0.7°C1.1°C0.5°C0.6°C
Acceptance Criteria Met (≤ ±1.0°C) YesNoYesYes

Experimental Protocol: Temperature Mapping Study

A crucial component of GMP validation is the temperature mapping study, which assesses the temperature uniformity and stability throughout the incubator chamber.

Objective: To verify and document that the Velp incubator consistently maintains a uniform and stable temperature within a specified range, ensuring its suitability for GMP-regulated applications.

Materials:

  • Velp FOC 215E Connect Incubator

  • Calibrated temperature data loggers (e.g., 9 to 15, depending on incubator size) with a calibrated accuracy of at least ±0.1°C.

  • Software for data logger configuration and data analysis.

  • NIST-traceable reference thermometer.

Methodology:

  • Protocol Preparation: Develop a detailed validation protocol that includes the scope, objectives, methodology, and acceptance criteria for the temperature mapping study.

  • Data Logger Placement:

    • Strategically place the calibrated data loggers in a three-dimensional grid pattern within the empty incubator chamber.

    • A common configuration for a medium-sized incubator involves placing loggers at each of the eight corners and one in the geometric center. Additional loggers can be placed on each shelf.

    • Ensure that the sensors of the data loggers do not touch the incubator walls or shelves.

  • Study Execution (Empty Chamber):

    • Set the incubator to the desired operating temperature (e.g., 37°C).

    • Allow the temperature to stabilize for a minimum of one hour.

    • Start recording data from all loggers simultaneously at a defined interval (e.g., every 1 to 5 minutes) for a continuous period of at least 24 hours.

  • Study Execution (Loaded Chamber):

    • Repeat the temperature mapping study with a representative load (e.g., petri dishes, flasks) to simulate normal operating conditions.

    • The duration of the loaded study should also be a minimum of 24 hours.

  • Door Open Recovery Test:

    • With the incubator operating at the set temperature, open the door for a defined period (e.g., 30 or 60 seconds).

    • Monitor and record the time it takes for the temperature at all logger locations to return to within the specified range.

  • Power Failure Recovery Test:

    • Simulate a power failure by disconnecting the incubator from the power supply for a predetermined duration.

    • After restoring power, record the time required for the incubator to reach and stabilize at the set temperature.

  • Data Analysis and Reporting:

    • Download the data from all loggers.

    • Calculate the minimum, maximum, and average temperature for each logger location.

    • Determine the overall temperature uniformity by identifying the hottest and coldest spots in the chamber and calculating the difference.

    • Analyze the temperature stability at each location over the study period.

Acceptance Criteria:

  • Temperature Uniformity: The temperature difference between the hottest and coldest spots in the chamber should not exceed a predefined limit, typically within ±1.0°C of the setpoint for most applications. For more sensitive applications, a tighter tolerance of ±0.5°C may be required.

  • Temperature Stability: The temperature at any single point in the chamber should not fluctuate by more than ±0.5°C from the average temperature at that point over the duration of the study.

Workflow for Temperature Uniformity Validation

The following diagram illustrates the logical flow of the temperature uniformity validation process for a laboratory incubator.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_requirements Define User Requirements & Acceptance Criteria create_protocol Create Validation Protocol define_requirements->create_protocol place_loggers Place Calibrated Data Loggers create_protocol->place_loggers empty_study Perform Empty Chamber Study (24h) place_loggers->empty_study loaded_study Perform Loaded Chamber Study (24h) empty_study->loaded_study recovery_tests Conduct Door Open & Power Failure Recovery Tests loaded_study->recovery_tests analyze_data Analyze Temperature Data recovery_tests->analyze_data generate_report Generate Validation Report analyze_data->generate_report review_approve Review & Approve Report generate_report->review_approve

Figure 1. Workflow for Incubator Temperature Uniformity Validation.

By following a rigorous validation protocol and leveraging the performance capabilities of modern incubators like the Velp FOC Connect series, laboratories can confidently meet GMP requirements and ensure the integrity of their temperature-sensitive processes.

References

A Head-to-Head Comparison of Vortex Mixer Efficiency for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

In today's fast-paced research environment, the efficiency and reliability of basic laboratory equipment are paramount. The vortex mixer, a ubiquitous tool for sample homogenization, plays a critical role in a multitude of applications, from cell culture to quality control. This guide provides a comprehensive comparison of the mixing efficiency of Velp Scientifica vortex mixers against other leading brands, offering researchers, scientists, and drug development professionals a data-driven overview to inform their purchasing decisions.

Comparative Analysis of Key Performance Specifications

FeatureVelp ZX3Velp TX4 Digital IRBenchmark Scientific BenchMixer (BV1000)IKA Vortex 3Scientific Industries Vortex-Genie 2
Speed Range (rpm) 0 - 30000 - 3000200 - 32000 - 2500600 - 3200
Orbit Diameter (mm) 4.54.5344
Control Type AnalogDigitalAnalogAnalogAnalog
Operational Modes Touch, ContinuousIR Sensor, ContinuousTouch, ContinuousTouch, ContinuousTouch, Continuous
Timer NoYesNoNoNo (Timer version available)
Special Features Technopolymer casing, Zinc alloy base for stability[1][2]IR sensor for hands-free operation, Digital display[3]Q-Drive™ dynamic balancing system for reduced noise and vibration[1][4]Wide range of attachmentsTough metal housing, established market presence[5]

Experimental Protocol for Quantifying Mixing Efficiency

To provide a framework for the objective evaluation of vortex mixer performance, we present a standardized experimental protocol based on a dye dilution method coupled with spectrophotometric analysis. This method allows for the quantitative determination of mixing time, a key indicator of efficiency.

Objective:

To determine the time required for a vortex mixer to achieve a homogeneous mixture, defined as the point at which the absorbance of the solution stabilizes.

Materials:
  • Vortex mixers to be tested (e.g., Velp, Benchmark, IKA, Vortex Genie)

  • Spectrophotometer

  • Cuvettes

  • 15 mL conical tubes

  • Micropipettes

  • High-viscosity solution (e.g., glycerol or a sucrose solution)

  • Concentrated dye solution (e.g., Coomassie Brilliant Blue or food coloring with a strong absorbance at a specific wavelength)

  • Timer

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of the high-viscosity liquid.

    • Prepare a concentrated stock solution of the dye.

  • Sample Preparation:

    • In a 15 mL conical tube, add a specific volume of the high-viscosity solution (e.g., 10 mL).

    • Carefully add a small, precise volume of the concentrated dye solution to the surface of the high-viscosity liquid, creating a distinct layer (e.g., 10 µL). Avoid premature mixing.

  • Mixing Time Assay:

    • Set the vortex mixer to its maximum speed setting.

    • Place the prepared tube onto the vortex mixer cup and simultaneously start the timer.

    • Vortex the sample for a predetermined initial time interval (e.g., 2 seconds).

    • Immediately stop the vortexing and timer.

  • Spectrophotometric Measurement:

    • Quickly transfer an aliquot of the mixed solution to a cuvette.

    • Measure the absorbance of the solution at the dye's maximum absorbance wavelength.

    • Record the absorbance value and the corresponding mixing time.

  • Iterative Mixing and Measurement:

    • Return the solution to the conical tube and continue vortexing for an additional time interval (e.g., another 2 seconds).

    • Repeat the spectrophotometric measurement and record the new absorbance value and the cumulative mixing time.

    • Continue this iterative process until the absorbance reading stabilizes, indicating a homogeneous mixture. The point at which the absorbance values plateau is considered the mixing time.

  • Data Analysis:

    • Plot the absorbance values against the cumulative mixing time for each vortex mixer.

    • The mixing time for each device is the time at which the curve reaches a plateau.

    • Repeat the experiment multiple times for each mixer to ensure reproducibility and calculate the average mixing time and standard deviation.

This protocol can be adapted for different sample volumes, viscosities, and tube sizes to reflect the specific needs of a laboratory.

Visualizing the Workflow and Comparison Logic

To further clarify the experimental process and the logic behind the comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mixing Mixing & Measurement cluster_analysis Data Analysis prep_solutions Prepare Viscous Solution & Dye Concentrate prep_samples Prepare Layered Samples in Conical Tubes prep_solutions->prep_samples vortex Vortex for Time Interval (t) prep_samples->vortex measure Measure Absorbance vortex->measure record Record Absorbance & Time measure->record record->vortex Continue Vortexing (t + Δt) plot Plot Absorbance vs. Time record->plot determine Determine Mixing Time (Plateau of Curve) plot->determine compare Compare Mixing Times of Different Vortexers determine->compare Comparison_Logic cluster_criteria Evaluation Criteria cluster_brands Brands Compared efficiency Mixing Efficiency (Mixing Time) decision Informed Purchase Decision efficiency->decision specs Technical Specifications (Speed, Orbit) specs->decision features Ergonomics & Features (IR Sensor, Digital Control) features->decision velp Velp velp->efficiency velp->specs velp->features benchmark Benchmark Scientific benchmark->efficiency benchmark->specs benchmark->features ika IKA ika->efficiency ika->specs ika->features vortex_genie Scientific Industries (Vortex Genie) vortex_genie->efficiency vortex_genie->specs vortex_genie->features

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While "Veltec" is a provider of industrial services primarily in Scandinavia and not a specific chemical product, this guide offers a comprehensive framework for the proper disposal of any laboratory chemical.[1][2] Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for the chemical in use.

Locating Disposal Procedures: The Safety Data Sheet (SDS)

The primary source for detailed disposal instructions is the product's Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS). Manufacturers are required to provide this document, which contains critical information about the chemical's properties and handling.

To find the correct SDS:

  • Search online for the exact product name and manufacturer followed by "SDS" or "Safety Data Sheet."

  • Check the supplier's website.

  • Contact your institution's Environmental Health and Safety (EHS) department.

Section 13 of the SDS, titled "Disposal Considerations," will provide specific guidance.[3]

General Principles of Chemical Waste Disposal

Always handle chemical waste in accordance with your institution's policies and local regulations. The following table summarizes key information typically found in an SDS and general best practices.

Information CategoryDescriptionTypical Recommendations
Waste Treatment Instructions on how to handle the waste product, containers, and contaminated materials.Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]
Contaminated Packaging Guidance for disposing of empty or contaminated containers.Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not re-use empty containers.
Waste Codes Assignment of waste codes according to regulations (e.g., RCRA in the U.S.).The user is responsible for assigning the appropriate waste code based on the application of the product.
Special Precautions Any specific handling precautions for disposal.Avoid release to the environment.[3][5] Do not allow product to reach the sewage system.

Experimental Protocols for Safe Disposal

While specific experimental protocols for disposal are found in the SDS, a general workflow for handling chemical spills and waste is outlined below.

Spill Containment and Cleanup:

  • Assess the situation: Identify the spilled material and the extent of the spill.

  • Evacuate: If the spill is large or involves highly toxic material, evacuate the area and alert your EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the SDS, which may include gloves, eye protection, and respiratory protection.[4][5]

  • Containment: Use an inert absorbent material like sand, silica gel, or a universal binder to soak up the spill.[6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[6]

  • Decontamination: Clean the spill area as recommended in the SDS.

Routine Waste Collection:

  • Segregation: Do not mix incompatible wastes.[7]

  • Labeling: Clearly label all waste containers with their contents.

  • Storage: Store waste in a designated, well-ventilated, and secure area.

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for hazardous waste.[8]

Chemical Disposal Workflow

The following diagram illustrates a typical decision-making process for the disposal of laboratory chemical waste.

G cluster_0 cluster_1 cluster_2 cluster_3 start Chemical Waste Generated sds Consult Product Safety Data Sheet (SDS) - Section 13 start->sds ehs Consult Institutional EHS Guidelines sds->ehs identify Identify Waste Characteristics (e.g., Flammable, Corrosive, Toxic) ehs->identify non_haz Non-Hazardous Waste? identify->non_haz Check SDS & EHS Policy haz Hazardous Waste? identify->haz Check SDS & EHS Policy drain Drain Disposal Permitted? (with neutralization if required) non_haz->drain regular_trash Regular Trash Disposal non_haz->regular_trash segregate Segregate by Hazard Class haz->segregate container Use Approved, Labeled Waste Container segregate->container pickup Arrange for EHS Pickup container->pickup

Caption: Decision workflow for proper laboratory chemical waste disposal.

By adhering to these guidelines and, most importantly, the specific instructions within the Safety Data Sheet for each chemical, laboratory professionals can ensure a safe and compliant work environment.

References

Essential Safety and Logistical Information for Handling Veltec (Betahistine Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of the active pharmaceutical ingredient (API) in Veltec, Betahistine Dihydrochloride, is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

Betahistine Dihydrochloride is classified as a hazardous substance that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] It is harmful if swallowed.[2] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Betahistine Dihydrochloride to determine the appropriate level of PPE. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] An emergency eyewash station should be readily available.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Gloves must be inspected before use and disposed of properly after handling.[4] Use proper glove removal technique to avoid skin contact.[4]
Skin and Body Protection Laboratory coat, long-sleeved garments. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary.Protective clothing should be worn to prevent skin exposure.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[6] For higher-risk activities, a full-face particle respirator may be appropriate.[4]Use in a well-ventilated area is crucial.[2]

Physicochemical and Toxicological Data

The following tables provide key quantitative data for Betahistine Dihydrochloride.

Physical and Chemical Properties

Property Value Source
CAS Number 5579-84-0[2][6]
Molecular Formula C8H12N2 · 2HCl[7]
Molecular Weight 209.12 g/mol [7]
Melting Point 150-154 °C[2]
Boiling Point 210.9 °C at 760 mmHg[2]
Flash Point 96.7 °C[2]

Toxicological Data

Toxicity Endpoint Value Classification
Acute Oral Toxicity Harmful if swallowedCategory 4[2]
Skin Corrosion/Irritation Causes skin irritationCategory 2[2][6]
Serious Eye Damage/Irritation Causes serious eye irritationCategory 2A[2][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationCategory 3[2][6]

Operational and Disposal Plans

Experimental Workflow for Handling Betahistine Dihydrochloride

G Operational Workflow for Handling Betahistine Dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh and Prepare in Ventilated Enclosure b->c Proceed to Handling d Perform Experiment c->d e Decontaminate Work Surfaces d->e Experiment Complete f Doff PPE Correctly e->f g Wash Hands Thoroughly f->g h Segregate Chemical Waste g->h Waste Management i Dispose of in Accordance with Regulations h->i

Operational Workflow for Handling Betahistine Dihydrochloride

Step-by-Step Handling Procedures:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for handling the substance.[2]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Weigh and handle the solid material in a ventilated enclosure.

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Disposal Plan:

  • Chemical Waste: Dispose of Betahistine Dihydrochloride waste in a designated, labeled, and sealed chemical waste container.[1]

  • Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.